molecular formula C27H44O7 B1665672 Ajugasterone C CAS No. 23044-80-6

Ajugasterone C

Cat. No.: B1665672
CAS No.: 23044-80-6
M. Wt: 480.6 g/mol
InChI Key: LQGNCUXDDPRDJH-UKTRSHMFSA-N
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Description

Ajugasterone C is a steroid.
This compound has been reported in Gomphrena globosa, Gentiana dahurica, and other organisms with data available.
from the juice of Serratula coronata L.;  structure in first source

Properties

IUPAC Name

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-14(2)6-7-22(32)26(5,33)21-8-9-27(34)16-11-17(28)15-10-18(29)19(30)12-24(15,3)23(16)20(31)13-25(21,27)4/h11,14-15,18-23,29-34H,6-10,12-13H2,1-5H3/t15-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGNCUXDDPRDJH-UKTRSHMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945728
Record name 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23044-80-6
Record name Ajugasterone C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23044-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ajugasterone C: Natural Sources, Plant Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants. Phytoecdysteroids are known for their diverse biological activities, including anabolic, adaptogenic, and anti-inflammatory properties, making them a subject of significant interest in the fields of ethnobotany, phytochemistry, and drug discovery. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, methods for its extraction and quantification, and current understanding of its biological signaling pathways.

Natural Sources and Plant Distribution of this compound

This compound has been identified in a variety of plant species, primarily within the genera Ajuga, Leuzea, and Rhaponticum. The distribution of this compound is not uniform across different plant parts, with concentrations varying between roots, stems, leaves, and flowers.

Table 1: Plant Sources and Distribution of this compound

Plant SpeciesFamilyPlant Part(s) Containing this compoundReported Concentration (% dry weight or other)
Ajuga turkestanicaLamiaceaeAerial partsPresent, but specific concentration not widely reported. Turkesterone and 20-hydroxyecdysone are the major ecdysteroids (0.2-0.4% of aerial parts)[1].
Ajuga ivaLamiaceaeAerial partsPresent[2].
Ajuga remotaLamiaceaeRootsPresent[3][4][5].
Leuzea carthamoides (Maral Root)AsteraceaeRootsA crude fraction was found to contain 3.6% this compound[6][7][8].
Rhaponticum uniflorumAsteraceaeRootsPresent[2][9][10][11][12][13][14].

It is important to note that the concentration of this compound can vary significantly based on geographical location, season of harvest, and the specific chemotype of the plant.

Experimental Protocols

Extraction and Isolation of this compound

The extraction and isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification. The following is a general protocol based on methods described for ecdysteroids from Ajuga and Leuzea species.

1. Plant Material Preparation:

  • Air-dry the collected plant material (e.g., roots of Leuzea carthamoides) at room temperature.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material in methanol at room temperature for 24-48 hours. The process is typically repeated multiple times to ensure exhaustive extraction.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane or chloroform) to remove lipids and other non-polar compounds.

  • Separate the aqueous layer, which contains the more polar phytoecdysteroids, including this compound.

  • Perform a subsequent extraction of the aqueous layer with a moderately polar solvent like n-butanol to concentrate the ecdysteroids.

4. Chromatographic Purification:

  • Subject the n-butanol fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase.

  • Elute the column with a gradient of solvents, such as chloroform-methanol or acetonitrile-water, to separate the different ecdysteroids.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Further purify the fractions containing this compound using preparative HPLC to obtain the pure compound.

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried & Powdered Plant Material extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction column_chromatography Column Chromatography butanol_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_ajugasterone_c Pure This compound hplc->pure_ajugasterone_c

Caption: General workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in plant extracts.

1. Sample Preparation:

  • Extract a known weight of the dried and powdered plant material with a suitable solvent (e.g., methanol or 70% ethanol) using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly used. A typical gradient might be: 0-20 min, 15-30% B; 20-25 min, 30-80% B; 25-30 min, 80-15% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 245 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at different concentrations.

  • Inject the prepared plant extract and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Signaling Pathways

The biological activities of this compound, particularly its anti-inflammatory effects, are of significant interest. While the precise molecular mechanisms are still under investigation, evidence suggests that ecdysteroids can modulate key inflammatory signaling pathways.

Anti-inflammatory Effects and Potential Modulation of the NF-κB Pathway

Chronic inflammation is linked to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB by the IκB kinase (IKK) complex. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.

Some ecdysteroids have been shown to inhibit the activation of NF-κB. While direct evidence for this compound is still emerging, it is hypothesized to interfere with this pathway, potentially by inhibiting the IKK complex or subsequent steps leading to NF-κB activation.

Hypothesized Inhibition of the NF-κB Pathway by this compound

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases AjugasteroneC This compound AjugasteroneC->IKK inhibits? DNA DNA NFkB_n->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes activates

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Potential Interaction with the JAK/STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in inflammation and immune responses. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Given the role of the JAK/STAT pathway in mediating the effects of numerous pro-inflammatory cytokines, it is plausible that this compound could exert some of its anti-inflammatory effects through modulation of this pathway. However, direct experimental evidence for this interaction is currently lacking and represents an important area for future research.

Conclusion

This compound is a promising phytoecdysteroid with known anti-inflammatory properties. Its natural occurrence in several plant species, particularly from the Ajuga, Leuzea, and Rhaponticum genera, makes it an accessible target for phytochemical investigation and potential therapeutic development. While methods for its extraction and quantification are established, further research is needed to fully elucidate its quantitative distribution across a wider range of plant species and to unravel the precise molecular mechanisms underlying its biological activities, especially its interaction with key inflammatory signaling pathways such as NF-κB and JAK/STAT. Such studies will be crucial for realizing the full therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ajugasterone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugasterone C is a naturally occurring phytoecdysteroid found in various plants, notably from the Ajuga and Rhaponticum genera. Exhibiting a range of biological activities, including anti-inflammatory and anabolic effects, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by spectroscopic data, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways.

Chemical Structure and Stereochemistry

This compound is a C27 steroid derivative built upon a cholest-7-en-6-one steroidal backbone. Its systematic IUPAC name is (2β,3β,5β,11α,14α,20R,22R)-2,3,11,14,20,22-hexahydroxycholest-7-en-6-one. The molecule is characterized by a cis-fused A/B ring system (5β configuration), a ketone at the C-6 position, and a double bond between C-7 and C-8. It possesses six hydroxyl groups at positions 2, 3, 11, 14, 20, and 22, with the stereochemistry specified as 2β, 3β, 11α, 14α, 20R, and 22R.

The chemical formula of this compound is C₂₇H₄₄O₇, and it has a molecular weight of 480.63 g/mol .[1] The complex stereochemistry of this compound is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2β,3β,5β,11α,14α,20R,22R)-2,3,11,14,20,22-hexahydroxycholest-7-en-6-one
Chemical Formula C₂₇H₄₄O₇
Molecular Weight 480.63 g/mol
CAS Number 23044-80-6
InChI Key LQGNCUXDDPRDJH-UKTRSHMFSA-N
SMILES CC(C)CC--INVALID-LINK----INVALID-LINK--(O)[C@H]1CC[C@]2(O)[C@H]3C=C(C(=O)C[C@]21C)[C@H]1--INVALID-LINK----INVALID-LINK--C[C@@]31C

Spectroscopic Data for Structural Elucidation

The structural confirmation and characterization of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Features
¹H NMR Signals corresponding to methyl groups, olefinic protons, and methine protons adjacent to hydroxyl groups.
¹³C NMR Resonances for 27 carbon atoms, including a carbonyl carbon, olefinic carbons, and carbons bearing hydroxyl groups.
Mass Spectrometry (ESI-MS) Product ion mass spectra show characteristic fragmentation patterns, including sequential loss of water molecules from the protonated molecule.
Infrared (IR) Spectroscopy Absorption bands indicative of hydroxyl groups (O-H stretching) and an α,β-unsaturated ketone (C=O and C=C stretching).
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of this compound typically shows a protonated molecule [M+H]⁺. The fragmentation pattern in MS/MS experiments is characterized by the sequential loss of water molecules from the multiple hydroxyl groups, which is a hallmark of ecdysteroids.[2]

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the roots of Rhaponticum carthamoides (Maral root) or various Ajuga species.[3][4] The following is a generalized protocol based on common phytochemical methods.

Workflow for Isolation and Purification of this compound

G A Plant Material (e.g., Rhaponticum carthamoides roots) B Extraction with Methanol A->B C Solvent Partitioning (e.g., n-butanol/water) B->C D Silica Gel Column Chromatography C->D E Preparative HPLC (Reversed-Phase) D->E F Pure this compound E->F

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: Dried and powdered plant material (e.g., roots of Rhaponticum carthamoides) is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The ecdysteroid-rich fraction is typically found in the n-butanol layer.

  • Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC (e.g., on a C18 column) with a mobile phase gradient of water and methanol or acetonitrile to yield the pure compound.

  • Structural Elucidation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods (NMR, MS, IR) and comparison with literature data.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly anti-inflammatory and anabolic effects.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects.[5] While the precise mechanism for this compound is still under detailed investigation, many anti-inflammatory compounds act by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

G cluster_0 AjugasteroneC This compound IKK IKK Complex AjugasteroneC->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibited) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkappaB->NFkB_active Degradation (Blocked) nucleus Nucleus NFkB_active->nucleus Translocation (Blocked) Inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->Inflammation Transcription (Reduced) InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) InflammatoryStimuli->IKK

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Anabolic Activity

Ecdysteroids, including this compound, are known for their anabolic properties, promoting protein synthesis in skeletal muscle. This effect is believed to be mediated, at least in part, through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

Proposed Anabolic Signaling Pathway of this compound

G cluster_0 AjugasteroneC This compound Receptor Cell Surface Receptor AjugasteroneC->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis Stimulation

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of Ajugasterone C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants and insects. It is structurally characterized as a polyhydroxylated cholestane derivative. First isolated from plants of the Ajuga genus, this compound has also been identified in other species such as Leuzea carthamoides and Vitex doniana.[1][2] Phytoecdysteroids, including this compound, are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their diverse biological activities. Research has indicated that this compound exhibits notable anti-inflammatory and potential anabolic properties, making it a candidate for further investigation in therapeutic applications.[1] This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Data Summary

The following table presents a summary of the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₇H₄₄O₇PubChem[3]
Molecular Weight 480.63 g/mol PubChem[3]
CAS Number 23044-80-6PubChem[3]
Appearance Amorphous powderThe minor ecdysteroids from Ajuga turkestanica[4]
Solubility Soluble in DMSO, Methanol, Aqueous Alcohol, Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneBOC Sciences, GlpBio[][6]
logP (Octanol-Water) 0.7 (Computed)PubChem[3]
Hydrogen Bond Donors 6 (Computed)PubChem[3]
Hydrogen Bond Acceptors 7 (Computed)PubChem[3]
Rotatable Bond Count 5 (Computed)PubChem[3]
Topological Polar Surface Area 138 Ų (Computed)PubChem[3]
pKa Not experimentally determined. Predicted values vary.
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.

Stability

The stability of an active pharmaceutical ingredient is a critical factor influencing its shelf-life, formulation, and therapeutic efficacy. While detailed kinetic studies on the degradation of this compound are limited, general storage guidelines and information on related ecdysteroids provide insight into its stability profile.

  • Storage: As a solid powder, this compound is recommended to be stored at temperatures below +8°C, with long-term storage at -20°C suggested for up to three years.[7][8] In solvent, stock solutions should be stored at -80°C for up to one year to maintain stability.[8]

  • pH Stability: The stability of ecdysteroids can be pH-dependent. While specific data for this compound is not available, related corticosteroids show maximum stability in the acidic to neutral pH range (pH 3.5-5).[9] Hydrolysis of ester groups, if present, and other rearrangements can occur under strongly acidic or basic conditions.

  • Thermal Stability: Ecdysteroids are generally considered to be relatively heat-stable, especially in their solid form. However, prolonged exposure to high temperatures, particularly in solution, can lead to degradation.[10] Thermal degradation studies on other natural compounds often follow first-order kinetics, with the rate of degradation increasing with temperature.[11]

  • Photostability: Exposure to light, particularly UV radiation, can cause degradation of many steroid compounds. It is recommended to store this compound, both in solid form and in solution, protected from light.[12]

  • Oxidative Stability: The polyhydroxylated structure of this compound may be susceptible to oxidation. The presence of a 7-en-6-one chromophore is a common feature in ecdysteroids and could be a site for oxidative degradation.

Experimental Protocols

This section details the methodologies for the isolation, analysis, and stability testing of this compound.

Isolation and Purification Workflow

The isolation of this compound from plant sources typically involves a multi-step process combining extraction and chromatography.

G cluster_0 Extraction cluster_1 Purification cluster_2 Identification Start Plant Material (e.g., Ajuga, Leuzea) Extract Methanol or Ethanol Extraction Start->Extract Concentrate Evaporation to Crude Extract Extract->Concentrate Partition Liquid-Liquid Partition (e.g., with n-butanol) Concentrate->Partition CC Column Chromatography (e.g., Silica Gel) Partition->CC HPLC Preparative HPLC (Reversed-Phase C18) CC->HPLC Analysis Spectroscopic Analysis (NMR, MS) HPLC->Analysis Final Pure this compound Analysis->Final

Figure 1: General workflow for the isolation and identification of this compound.

Protocol:

  • Extraction: Dried and powdered plant material is extracted with a polar solvent, typically methanol or ethanol, at room temperature for several days.[13]

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. For ecdysteroids, partitioning between water and n-butanol is common.

  • Column Chromatography: The butanol fraction is further purified using column chromatography, often with silica gel, eluting with a gradient of chloroform and methanol.[13]

  • Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC), typically on a reversed-phase C18 column.[10]

Analytical Method: HPLC-UV

A stability-indicating HPLC method is essential for quantifying this compound and resolving it from potential degradation products.

  • System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution is typically used, for example, with acetonitrile and water. A common gradient might start at a lower acetonitrile concentration (e.g., 20%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.[10][12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 242 nm, which corresponds to the λmax of the enone chromophore in ecdysteroids.[10]

  • Temperature: The column is often thermostatted, for example, at 25°C or 45°C, to ensure reproducible retention times.[10]

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of analytical methods.[14] The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active substance.[8][15]

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a specified period (e.g., 2 to 48 hours).[4]

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a specified period (e.g., 30 minutes to 24 hours).[4]

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a period of up to 7 days.[15]

  • Thermal Degradation: Heat the solid powder or a solution of this compound at a temperature above accelerated stability conditions (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the solid powder or a solution to a light source providing combined UV and visible light, as specified in ICH Q1B guidelines.

  • Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method.

Signaling Pathways

This compound's biological activities are mediated through its interaction with specific cellular signaling pathways.

Anabolic Effects: Estrogen Receptor β and PI3K/Akt Pathway

The anabolic effects of ecdysteroids, such as promoting protein synthesis in muscle tissue, are believed to be mediated through a non-androgenic mechanism. Evidence suggests that these compounds act as agonists for Estrogen Receptor Beta (ERβ). This interaction is thought to initiate a downstream signaling cascade involving the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth and protein synthesis.

G AjugasteroneC This compound ERb Estrogen Receptor β (ERβ) AjugasteroneC->ERb binds PI3K PI3K ERb->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR activates ProteinSynthesis Protein Synthesis & Muscle Growth mTOR->ProteinSynthesis promotes

Figure 2: Putative anabolic signaling pathway of this compound.
Anti-inflammatory Effects: Inhibition of NF-κB Pathway

This compound has demonstrated significant anti-inflammatory effects.[1] This activity is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the inflammatory response.

G cluster_cytoplasm Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive IkB->Inhibition degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes activates AjugasteroneC This compound AjugasteroneC->IKK inhibits

Figure 3: Putative anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

Ajugasterone C: A Technical Examination of its Anti-inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugasterone C, a phytoecdysteroid, has demonstrated notable anti-inflammatory properties. This technical guide synthesizes the current understanding of its mechanism of action in inflammatory responses. While direct molecular studies on this compound are limited, research on analogous ecdysteroids, particularly β-ecdysterone, provides a robust framework for its likely biological activities. This document details the probable signaling pathways involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core mechanisms. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction to this compound and Inflammation

This compound is a naturally occurring ecdysteroid found in plants such as Leuzea carthamoides.[1] Ecdysteroids are a class of steroid hormones known for their role in arthropod molting and have gained attention for their diverse pharmacological effects in mammals, including anabolic and anti-inflammatory activities.[2][3] Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[4] The primary mechanism of many anti-inflammatory drugs involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.[4] this compound has shown a significant inhibitory effect on carrageenan-induced inflammation in in vivo models, suggesting its potential as a therapeutic agent.[1]

Proposed Mechanism of Action: Insights from β-Ecdysterone

Due to the limited specific research on this compound's molecular mechanism, the following sections extrapolate from studies on β-ecdysterone, a closely related and extensively studied ecdysteroid. The structural similarity between these compounds suggests they may share common mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[5][6] Studies on β-ecdysterone indicate that it exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling cascade.[5]

The proposed mechanism involves:

  • Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[5] β-ecdysterone has been shown to prevent the degradation and phosphorylation of IκBα in response to inflammatory stimuli.[5]

  • Prevention of p65 Phosphorylation and Nuclear Translocation: The p65 subunit is a key component of the NF-κB complex. Its phosphorylation is crucial for its transcriptional activity. β-ecdysterone has been observed to inhibit the phosphorylation of p65, thereby preventing its activation and subsequent effects.[5]

By inhibiting these critical steps, this compound likely suppresses the expression of NF-κB target genes, leading to a reduction in inflammatory mediators.

Modulation of the PI3K/Akt/Nrf2 Signaling Pathway

Recent research on β-ecdysterone has also implicated the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in its anti-inflammatory and protective effects.[7] This pathway is crucial for cellular defense against oxidative stress, which is intimately linked to inflammation.

The proposed actions within this pathway are:

  • Activation of PI3K/Akt Signaling: β-ecdysterone appears to activate the PI3K/Akt pathway.[7]

  • Induction of Nrf2: Activated Akt can lead to the activation and nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes.[7]

  • Inhibition of Inflammatory Cytokine Secretion: By mitigating oxidative stress and potentially through other mechanisms, this pathway contributes to the reduced secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

Data Presentation: Quantitative Effects on Inflammatory Markers

The following table summarizes the quantitative data from studies on this compound and the related compound β-ecdysterone, demonstrating their anti-inflammatory efficacy.

CompoundModel/AssayTarget/ParameterConcentration/DoseObserved EffectReference
This compound Carrageenan-induced rat paw edemaPaw edema development100 mg/kgSignificant inhibitory effect[1]
β-Ecdysterone IL-1β-induced rat chondrocytesMMP-3, MMP-9, COX-2 expressionNot specifiedDown-regulation[5]
β-Ecdysterone IL-1β-induced rat chondrocytesp65 phosphorylation, IκBα degradationNot specifiedInhibition[5]
β-Ecdysterone ox-LDL-treated HUVECsTNF-α, IL-6, IL-1β secretionNot specifiedInhibition[7]

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to evaluate the anti-inflammatory effects of compounds like this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Sprague-Dawley rats (180-220 g) are used.

  • Procedure:

    • Animals are divided into control, vehicle, positive control (e.g., indomethacin 10 mg/kg), and test groups (this compound, e.g., 100 mg/kg).

    • The test compound or vehicle is administered orally one hour before the induction of inflammation.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Cell Culture and Induction of Inflammation

In vitro models using cell lines such as RAW 264.7 macrophages or primary cells like chondrocytes are essential for mechanistic studies.

  • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Inflammatory Stimulation: Inflammation is induced by treating the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Interleukin-1β (IL-1β) (e.g., 10 ng/mL).

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Western Blot Analysis for Signaling Proteins

This technique is used to quantify the expression and phosphorylation of key proteins in signaling pathways.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein or fractionated to isolate nuclear and cytoplasmic proteins.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, β-actin).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines in cell culture supernatants or serum.

  • Sample Collection: Cell culture supernatants or blood serum samples are collected after treatment.

  • Assay Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Samples and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

  • Data Analysis: The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a typical experimental workflow.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases AjugasteroneC This compound AjugasteroneC->IKK Inhibits AjugasteroneC->NFkB Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induces

Proposed NF-κB inhibitory pathway of this compound.

PI3K_Akt_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inflammation Inflammatory Response AjugasteroneC This compound PI3K PI3K AjugasteroneC->PI3K Activates Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 (Inactive) Akt->Keap1_Nrf2 Phosphorylates Keap1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Akt->Cytokines Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Antioxidant_Genes->Cytokines Inhibits

Proposed PI3K/Akt/Nrf2 pathway modulation by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Pre-treatment with this compound CellCulture->Treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Analysis 4. Analysis Stimulation->Analysis ELISA Cytokine Measurement (ELISA) Analysis->ELISA WesternBlot Signaling Protein Analysis (Western Blot) Analysis->WesternBlot qPCR Gene Expression (qPCR) Analysis->qPCR AnimalModel 1. Animal Model (e.g., Rat Paw Edema) Dosing 2. Dosing with This compound AnimalModel->Dosing Induction 3. Induction of Inflammation Dosing->Induction Measurement 4. Measurement of Inflammatory Response Induction->Measurement

General experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-inflammatory properties. While direct mechanistic studies are in their infancy, evidence from the closely related ecdysteroid, β-ecdysterone, strongly suggests that its primary mechanism of action involves the inhibition of the pro-inflammatory NF-κB signaling pathway and the modulation of the protective PI3K/Akt/Nrf2 pathway.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound.

  • Conducting comprehensive dose-response studies to determine its potency (e.g., IC50 values) in various inflammatory models.

  • Investigating its effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways.

  • Evaluating its safety and efficacy in preclinical models of chronic inflammatory diseases.

This technical guide provides a foundational understanding of this compound's anti-inflammatory potential, offering a valuable resource to guide further research and development in this area.

References

In Vitro Biological Activities of Ajugasterone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C, a naturally occurring phytoecdysteroid, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available in vitro biological data on this compound, focusing on its antiviral, anti-inflammatory, anticancer, and muscle protein synthesis-modulating properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro biological activities of this compound.

Biological ActivityCell LineAssayParameterValue
Antiviral (Dengue Virus)Huh-7Antiviral AssayEC₅₀10.05 μM
CytotoxicityHuh-7MTS AssayCC₅₀> 700 μM

Detailed In Vitro Biological Activities

Antiviral Activity

This compound has demonstrated in vitro activity against the Dengue virus. In a study utilizing human hepatoma Huh-7 cells, this compound exhibited a half-maximal effective concentration (EC₅₀) of 10.05 μM. The same study reported a 50% cytotoxic concentration (CC₅₀) of over 700 μM, indicating a favorable selectivity index for its antiviral effect.

Anti-inflammatory Activity
Anticancer Activity

The in vitro anticancer potential of this compound remains an area for further investigation. While some phytoecdysteroids have been shown to induce apoptosis in cancer cells, specific IC₅₀ values for this compound against various cancer cell lines have not been reported. The proposed mechanism for the anticancer activity of related compounds often involves the induction of apoptosis through the intrinsic or extrinsic pathways, which can be assessed by methods such as Annexin V/PI staining.

Modulation of Muscle Protein Synthesis

Ecdysteroids are anecdotally known for their anabolic effects, and their potential to modulate muscle protein synthesis is of significant interest. The Akt/mTOR signaling pathway is a central regulator of muscle protein synthesis. It is hypothesized that this compound may exert its effects through the modulation of this pathway. However, direct in vitro evidence and quantitative data demonstrating the effect of this compound on protein synthesis in muscle cell lines like C2C12 myotubes are currently lacking.

Antimicrobial Activity

Some reports suggest that this compound possesses antimicrobial properties. However, specific data, such as the Minimum Inhibitory Concentration (MIC) against a range of bacteria and fungi, are not yet available in the scientific literature.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the context of evaluating the in vitro biological activities of this compound.

Antiviral Assay (Dengue Virus in Huh-7 Cells)
  • Cell Culture: Human hepatoma (Huh-7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Virus Propagation: Dengue virus (serotype 2 is commonly used) is propagated in C6/36 mosquito cells. Viral titers are determined by plaque assay on BHK-21 cells.

  • Antiviral Activity Assay:

    • Huh-7 cells are seeded in 96-well plates.

    • After 24 hours, the cells are infected with Dengue virus at a specific multiplicity of infection (MOI).

    • Following a 2-hour adsorption period, the viral inoculum is removed, and the cells are treated with various concentrations of this compound.

    • A positive control (e.g., a known antiviral drug) and a negative control (vehicle) are included.

    • After 48-72 hours of incubation, the antiviral effect is quantified. This can be done by measuring the reduction in viral RNA levels using RT-qPCR, or by quantifying the reduction in viral antigen-positive cells using immunofluorescence or flow cytometry.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells (e.g., Huh-7, or various cancer cell lines) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: After 24 hours, the cells are treated with a range of concentrations of this compound. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration.

NF-κB Luciferase Reporter Assay
  • Cell Transfection: A suitable cell line (e.g., HEK293T or a macrophage cell line like RAW 264.7) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the stimulated control cells, and the IC₅₀ value is determined.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
  • Cell Culture and Stimulation: Macrophage-like cells (e.g., RAW 264.7 or primary macrophages) are seeded in 24-well plates.

  • Compound Treatment: The cells are pre-treated with different concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: The cells are then stimulated with an inflammatory agent like LPS.

  • Supernatant Collection: After 18-24 hours, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of this compound, and the IC₅₀ values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
  • Bacterial/Fungal Culture: The test microorganisms are grown in a suitable broth medium to a standardized concentration.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a suitable duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Muscle Protein Synthesis Assay (SUnSET)
  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and induced to differentiate into myotubes.

  • Compound Treatment: The myotubes are treated with this compound for a specific period.

  • Puromycin Labeling: A low concentration of puromycin is added to the culture medium for a short period (e.g., 30 minutes). Puromycin is incorporated into newly synthesized polypeptide chains.

  • Cell Lysis and Western Blotting: The cells are lysed, and the total protein is subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-puromycin antibody to detect the puromycin-labeled peptides.

  • Data Analysis: The intensity of the puromycin signal, which corresponds to the rate of protein synthesis, is quantified and normalized to a loading control.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Antiviral_Experimental_Workflow Start Seed Huh-7 Cells Infect Infect with Dengue Virus Start->Infect Treat Treat with this compound Infect->Treat Incubate Incubate Treat->Incubate Quantify Quantify Viral Inhibition (RT-qPCR / IF) Incubate->Quantify Analyze Calculate EC50 Quantify->Analyze

Antiviral Experimental Workflow

Anti_Inflammatory_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription AjugasteroneC This compound AjugasteroneC->IKK Inhibits (Hypothesized)

Hypothesized Anti-inflammatory Mechanism

Apoptosis_Signaling_Pathway cluster_cancer_cell Cancer Cell AjugasteroneC This compound Mitochondria Mitochondria AjugasteroneC->Mitochondria Induces Stress (Hypothesized) Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized Apoptosis Induction Pathway

Muscle_Protein_Synthesis_Pathway cluster_muscle_cell Muscle Cell AjugasteroneC This compound Akt Akt AjugasteroneC->Akt Activates (Hypothesized) mTOR mTOR Akt->mTOR Activates ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis Promotes

Hypothesized Muscle Protein Synthesis Pathway

Conclusion

This compound exhibits promising antiviral activity against the Dengue virus in vitro with a good safety profile. Its potential as an anti-inflammatory, anticancer, and muscle protein synthesis-modulating agent is supported by the activities of related phytoecdysteroids, but requires further direct in vitro investigation to establish quantitative efficacy and elucidate the precise molecular mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the multifaceted biological activities of this compound.

In Vivo Pharmacological Effects of Ajugasterone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities in mammals, which include anabolic, anti-diabetic, and anti-inflammatory effects, without the androgenic side effects associated with synthetic anabolic steroids. This technical guide provides a comprehensive overview of the currently available in vivo data on the pharmacological effects of this compound and related phytoecdysteroids. The information is presented to facilitate further research and drug development endeavors.

Anti-Diabetic Effects

Phytoecdysteroids, including those found in Ajuga species, have demonstrated notable anti-diabetic properties in animal models. An in vivo study on the effects of a phytoecdysteroid extract from Ajuga iva in alloxan-induced diabetic rats revealed significant improvements in key metabolic parameters. While this study used an extract and not isolated this compound, the results provide strong evidence for the anti-diabetic potential of this class of compounds.

Quantitative Data: Anti-Diabetic Effects of Ajuga iva Phytoecdysteroid Extract in Alloxan-Induced Diabetic Rats[1]
ParameterTreatment Group (Phytoecdysteroid Extract)Percentage Change vs. Diabetic Control
Blood Glucose 10 mg/kg↓ 19.2%
20 mg/kg↓ 52.9%
Blood Insulin 10 mg/kg↑ 54.9%
20 mg/kg↑ 105.88%
Total Protein 10 mg/kg↑ 25%
20 mg/kg↑ 72.2%
Insulin-Secreting Cells 10 mg/kg↑ 48%
20 mg/kg↑ 61%
Hexokinase-I mRNA Expression 10 mg/kg↑ 28.3%
20 mg/kg↑ 93.5%
Hexokinase-I Protein Expression 10 mg/kg↑ 27.9%
20 mg/kg↑ 55.3%

The study also noted significant reductions in blood urea nitrogen (BUN), creatinine, triglycerides (TG), cholesterol, and lipid peroxidation, alongside increased activity of antioxidant enzymes (catalase, superoxide dismutase, and glutathione peroxidase) and regeneration of pancreatic islets.[1]

Experimental Protocol: Alloxan-Induced Diabetes in Rats[1][2][3][4][5][6][7][8]

This protocol outlines the methodology for inducing diabetes in rats using alloxan, a chemical that selectively destroys pancreatic β-cells.

  • Animal Model: Male Wistar rats are commonly used.

  • Induction of Diabetes:

    • Animals are fasted for an appropriate period (e.g., 12-18 hours) prior to alloxan administration.

    • A single intraperitoneal (i.p.) injection of alloxan monohydrate dissolved in a suitable vehicle (e.g., normal saline) is administered. A commonly effective dose is 150 mg/kg body weight.

    • To counteract the initial hypoglycemic phase, animals are provided with a 5% dextrose solution for 24 hours post-injection.

  • Confirmation of Diabetes:

    • Blood glucose levels are monitored at regular intervals (e.g., 72 hours and then weekly).

    • Rats with fasting blood glucose levels above a specified threshold (e.g., 200-250 mg/dL) are considered diabetic and selected for the study.

  • Treatment:

    • Diabetic rats are divided into control and treatment groups.

    • The treatment group receives the phytoecdysteroid extract (e.g., 10 and 20 mg/kg) or isolated this compound, typically via oral gavage, for a specified duration (e.g., 15 days).

  • Data Collection and Analysis:

    • At the end of the treatment period, blood samples are collected for the analysis of glucose, insulin, and other biochemical parameters.

    • Pancreatic tissue may be collected for histological examination to assess the regeneration of islets of Langerhans.

G cluster_induction Diabetes Induction cluster_treatment Treatment and Analysis Fasting Fasting Alloxan_Injection Alloxan_Injection Fasting->Alloxan_Injection 12-18h Dextrose_Solution Dextrose_Solution Alloxan_Injection->Dextrose_Solution Counteract hypoglycemia Confirm_Diabetes Confirm_Diabetes Dextrose_Solution->Confirm_Diabetes After 72h Diabetic_Rats Diabetic_Rats Treatment_Groups Treatment_Groups Diabetic_Rats->Treatment_Groups e.g., 15 days Data_Collection Data_Collection Treatment_Groups->Data_Collection Biochemical_Analysis Biochemical_Analysis Data_Collection->Biochemical_Analysis Histological_Analysis Histological_Analysis Data_Collection->Histological_Analysis G cluster_protocol Carrageenan-Induced Paw Edema Protocol Baseline_Measurement Baseline_Measurement Treatment_Administration Treatment_Administration Baseline_Measurement->Treatment_Administration Measure paw volume Carrageenan_Injection Carrageenan_Injection Treatment_Administration->Carrageenan_Injection 1h prior Post_Injection_Measurements Post_Injection_Measurements Carrageenan_Injection->Post_Injection_Measurements Induce edema Data_Analysis Data_Analysis Post_Injection_Measurements->Data_Analysis Hourly for 5h G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AjugasteroneC This compound GPCR GPCR AjugasteroneC->GPCR Binds Myostatin Myostatin AjugasteroneC->Myostatin Inhibits Expression PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits mTOR mTOR Akt->mTOR Activates ProteinSynthesis Protein Synthesis GSK3b->ProteinSynthesis Inhibits (when active) mTOR->ProteinSynthesis Promotes MuscleHypertrophy Muscle Hypertrophy ProteinSynthesis->MuscleHypertrophy Myostatin->MuscleHypertrophy Inhibits

References

Ajugasterone C: A Technical Examination of its Potential as an Anabolic Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ajugasterone C is a phytoecdysteroid, a class of steroid hormones found in various plants, including Leuzea carthamoides and Ajuga turkestanica.[1][2][3] While research has highlighted the anti-inflammatory properties of this compound, its potential as an anabolic agent is gaining interest within the scientific community.[1][2][4] Phytoecdysteroids, in general, are reputed to promote muscle growth and enhance physical performance, making this compound a molecule of interest for therapeutic and performance-enhancing applications.[3][5][6] This technical guide synthesizes the current understanding of this compound's anabolic potential, drawing upon data from related ecdysteroids where specific research on this compound is limited. The primary proposed mechanism of action involves the stimulation of muscle protein synthesis through the activation of the PI3K/Akt signaling pathway.[6][7][8]

Quantitative Data on Ecdysteroid Anabolic Activity

Due to a lack of specific quantitative data for this compound, the following tables summarize findings from studies on other prominent ecdysteroids, primarily 20-hydroxyecdysone (ecdysterone) and extracts containing a mixture of ecdysteroids. This data provides a comparative framework for the potential anabolic efficacy of this compound.

Table 1: In Vitro Studies on Ecdysteroid-Induced Muscle Cell Growth

Compound/ExtractCell LineConcentrationOutcomePercentage ChangeReference
EcdysteroneC2C12 Myotubes1 µMIncreased Myotube DiameterSignificant Increase (Comparable to 1µM Dihydrotestosterone)[7]
Ajuga turkestanica ExtractC2C12 Myotubes10 µg/mLIncreased Protein Synthesis+25.7%[9]
Ajuga turkestanica ExtractC2C12 Myotubes20 µg/mLIncreased Protein Synthesis+31.1%[9]
Phytoecdysteroids (General)C2C12 & Human Primary MyotubesNot SpecifiedIncreased Protein SynthesisUp to +20%[10]

Table 2: In Vivo Studies on Ecdysteroid-Induced Anabolic Effects in Animal Models

CompoundAnimal ModelDosageDurationOutcomePercentage ChangeReference
EcdysteroneMale Wistar Rats5 mg/kg body weight21 daysIncreased Soleus Muscle Fiber SizeStronger effect than Metandienone and SARM S-1 at the same dose[7]
EcdysteroneRats5 mg/kg body weight (orally)10 daysIncreased Body Weight and Tibialis Muscle Protein ContentNot Specified[7]
TurkesteroneCastrated Rats0.5 mg/kg10 daysIncreased Muscle Mass and Liver Protein ContentSignificant Increase[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative experimental protocols for assessing the anabolic potential of compounds like this compound, based on established methods for other ecdysteroids.

In Vitro Myotube Hypertrophy Assay
  • Cell Culture and Differentiation:

    • C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) once the cells reach 80-90% confluency.

    • The differentiation medium is replaced every 48 hours for 4-6 days.

  • Treatment:

    • Differentiated myotubes are treated with varying concentrations of this compound (or other test compounds) dissolved in a suitable vehicle (e.g., DMSO).

    • Control groups receive the vehicle alone. Positive controls, such as insulin-like growth factor 1 (IGF-1) or dihydrotestosterone, are often included.[7]

  • Analysis of Myotube Diameter:

    • After the treatment period (e.g., 24-72 hours), myotubes are fixed with 4% paraformaldehyde.

    • Immunofluorescence staining for a muscle-specific protein (e.g., myosin heavy chain) is performed to visualize the myotubes.

    • Images are captured using a fluorescence microscope.

    • The diameter of a significant number of myotubes (e.g., >50) per treatment group is measured at multiple points along their length using image analysis software.

In Vivo Assessment of Anabolic Activity in Rodent Models
  • Animal Model and Acclimation:

    • Male Wistar or Sprague-Dawley rats are commonly used.[7]

    • Animals are housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Treatment Administration:

    • Animals are randomly assigned to treatment and control groups.

    • This compound is administered daily via oral gavage or subcutaneous injection at a specified dose (e.g., 5 mg/kg body weight) for a set period (e.g., 21 days).[7]

    • The control group receives the vehicle only. Comparative groups may receive known anabolic agents.[7]

  • Outcome Measures:

    • Muscle Mass: At the end of the study, specific muscles (e.g., soleus, gastrocnemius, tibialis anterior) are dissected and weighed.

    • Muscle Fiber Size: Muscle tissue samples are frozen in isopentane cooled by liquid nitrogen. Cryosections are prepared and stained (e.g., with Hematoxylin and Eosin). The cross-sectional area of individual muscle fibers is then measured.

    • Grip Strength: A grip strength meter can be used to assess functional changes in muscle strength.

Signaling Pathways and Mechanisms of Action

The anabolic effects of ecdysteroids are believed to be mediated primarily through non-genomic signaling pathways, as they do not appear to bind to the androgen receptor.[6] The key pathway implicated is the PI3K/Akt/mTOR cascade, which is a central regulator of muscle protein synthesis.

Proposed Signaling Pathway for this compound-Induced Muscle Hypertrophy

AjugasteroneC_Anabolic_Pathway AjugasteroneC This compound ERb Estrogen Receptor β (ERβ) (Putative Target) AjugasteroneC->ERb Binds/Activates PI3K PI3K ERb->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates/ Activates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates/ Inhibits Translation Initiation of Protein Translation S6K1->Translation eIF4E->Translation Inhibits Hypertrophy Muscle Hypertrophy Translation->Hypertrophy

Caption: Proposed PI3K/Akt/mTOR signaling cascade for this compound.

Experimental Workflow for Investigating Anabolic Potential

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanistic Mechanistic Studies C2C12 C2C12 Myoblast Culture & Differentiation Treatment_vitro Treatment with This compound C2C12->Treatment_vitro Analysis_vitro Measure Myotube Diameter & Protein Synthesis Treatment_vitro->Analysis_vitro WesternBlot Western Blot for p-Akt, p-mTOR, p-S6K1 Analysis_vitro->WesternBlot Rodent Rodent Model (e.g., Wistar Rats) Treatment_vivo Daily Administration of This compound Rodent->Treatment_vivo Analysis_vivo Measure Muscle Mass, Fiber Size & Grip Strength Treatment_vivo->Analysis_vivo Analysis_vivo->WesternBlot ReceptorBinding Receptor Binding Assays (e.g., for ERβ) AjugasteroneC_Source Source: this compound AjugasteroneC_Source->Treatment_vitro AjugasteroneC_Source->Treatment_vivo AjugasteroneC_Source->ReceptorBinding

References

The Cytotoxic Potential of Ajugasterone C: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C, a phytoecdysteroid, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against specific cancer cell lines. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-cancer properties, with a focus on its impact on breast cancer cells. The information presented herein is intended to support further research and drug development initiatives in this promising area.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic activity of this compound has been evaluated against a panel of human breast cancer cell lines, including MCF7 (estrogen receptor/progesterone receptor positive, HER2 negative), T-47D (estrogen receptor/progesterone receptor positive, HER2 negative/positive), and the triple-negative breast cancer cell line MDA-MB-231 (estrogen receptor/progesterone receptor negative, HER2 negative). Additionally, the non-tumorigenic breast epithelial cell line MCF10A was utilized as a control to assess cancer cell specificity.

The primary method for assessing cytotoxicity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. A significant cytotoxic effect of this compound was observed specifically in the MDA-MB-231 cell line after 72 hours of treatment. In contrast, the viability of the non-tumorigenic MCF10A cells was not affected, suggesting a degree of selectivity for cancer cells[1][2].

Table 1: Summary of this compound Cytotoxicity Data

Cell LineCancer TypeReceptor StatusTreatment Duration (hours)Observed Effect
MDA-MB-231 Triple-Negative Breast CancerER-/PR-/HER2-72Significant inhibition of cell viability[1][2]
MCF7 Breast AdenocarcinomaER+/PR+/HER2-72No significant effect on cell viability[2]
T-47D Breast Ductal CarcinomaER+/PR+/HER2-/+72No significant effect on cell viability[2]
MCF10A Non-tumorigenic Breast Epithelial-72No effect on cell viability[1][2]

Note: Specific IC50 values for this compound are not explicitly detailed in the currently available primary literature. The data indicates a significant reduction in viability at concentrations between 50-200 μM for the MDA-MB-231 cell line.

Experimental Protocols

This section details the methodologies employed in the investigation of this compound's cytotoxic effects.

Cell Culture

Human breast cancer cell lines (MCF7, T-47D, MDA-MB-231) and the non-tumorigenic MCF10A cell line were obtained from the American Type Culture Collection (ATCC).

  • MCF7 and MDA-MB-231 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)[2].

  • T-47D cells: Cultured in RPMI-1640 medium supplemented with 10% FBS and bovine insulin[2].

  • MCF10A cells: Maintained in Ham's F12/DMEM medium supplemented with 5% horse serum, bovine insulin (500 ng/ml), hydrocortisone (1 μg/ml), and human epidermal growth factor (hEGF) (20 ng/ml)[2]. All cell lines were cultured at 37°C in a humidified atmosphere with 5% CO2[2].

MTT Cell Viability Assay

The MTT assay was performed to determine the effect of this compound on cell viability.

  • Cells were seeded in 96-well plates.

  • After cell attachment, they were treated with this compound at concentrations ranging from 50 to 200 μM for 72 hours[2].

  • Following the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals were then dissolved using a solubilization solution.

  • The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control group.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution.

  • MDA-MB-231 cells were seeded and treated with this compound (50–200 μM) for 72 hours[2].

  • After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Fixed cells were then washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • The DNA content of the cells was analyzed using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate cell cycle analysis software.

Western Blot Analysis of Signaling Proteins

Western blotting was performed to investigate the effect of this compound on the expression of key signaling proteins.

  • MDA-MB-231 cells were treated with this compound (50, 150, and 200 μM)[2].

  • Following treatment, cells were lysed to extract total proteins.

  • Protein concentration was determined using a standard protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., mTOR).

  • After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Preliminary investigations into the molecular mechanisms underlying the cytotoxic effects of this compound have focused on its impact on cell cycle progression and key signaling pathways involved in cancer cell survival and proliferation.

Cell Cycle Arrest

Cell cycle analysis of MDA-MB-231 cells treated with this compound for 72 hours revealed a significant alteration in cell cycle distribution. A notable increase in the percentage of cells in the G2/M phase was observed, suggesting that this compound induces a cell cycle arrest at this checkpoint[2]. This arrest prevents the cells from proceeding through mitosis, ultimately inhibiting their proliferation.

G2_M_Cell_Cycle_Arrest Ajugasterone_C This compound G2_Phase G2 Phase Ajugasterone_C->G2_Phase Induces Arrest M_Phase M Phase (Mitosis) G2_Phase->M_Phase Transition Blocked Proliferation Cell Proliferation M_Phase->Proliferation mTOR_Signaling_Pathway cluster_0 Upstream Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activates Ajugasterone_C This compound Ajugasterone_C->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Experimental_Workflow start Start cell_culture Cell Culture (MDA-MB-231, etc.) start->cell_culture treatment Treatment with This compound (50-200 µM, 72h) cell_culture->treatment viability_assay MTT Assay for Cell Viability treatment->viability_assay flow_cytometry Flow Cytometry for Cell Cycle Analysis treatment->flow_cytometry western_blot Western Blot for Signaling Proteins (mTOR) treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

References

Ajugasterone C: An In-Depth Technical Guide on its Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugasterone C, a naturally occurring phytoecdysteroid, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anabolic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with key cellular signaling pathways. We delve into its modulatory effects on the PI3K/Akt/mTOR and MAPK/ERK pathways, its interplay with the glucocorticoid receptor and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its influence on the NF-κB signaling cascade. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling networks to facilitate a deeper understanding of this compound's mechanism of action and to guide future research and drug development efforts.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. This compound is a prominent member of this class, isolated from various plant species, including those of the Ajuga and Leuzea genera.[1] Preclinical studies have suggested a range of biological activities for this compound, including anti-inflammatory, and potential anabolic and anti-cancer properties.[2] A comprehensive understanding of its molecular interactions is crucial for harnessing its therapeutic potential. This guide focuses on the intricate interplay between this compound and critical cellular signaling pathways that govern cellular processes such as growth, proliferation, inflammation, and metabolism.

Interaction with Core Signaling Pathways

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and protein synthesis. Ecdysteroids, as a class of compounds, have been shown to activate this pathway, particularly in skeletal muscle cells, leading to an increase in protein synthesis.[3][4] While direct quantitative data for this compound's effect on this pathway is limited, studies on the closely related ecdysteroid, 20-hydroxyecdysone (20E), provide valuable insights. For instance, 20E has been shown to induce Akt phosphorylation in a dose-dependent manner in C2C12 myotubes.[5]

Quantitative Data Summary: Ecdysteroid Effects on PI3K/Akt Pathway

CompoundCell LineParameterValueReference
20-HydroxyecdysoneC2C12 myotubesAkt PhosphorylationSignificant increase at 1 µM after 2 hours[5]
20-HydroxyecdysoneAged mouse skeletal muscleAkt Phosphorylation52% increase with 50 mg/kg single dose[6]

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Akt_mTOR Ajugasterone_C This compound Receptor Putative Receptor (e.g., GPCR) Ajugasterone_C->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt mTORC1 mTORC1 p_Akt->mTORC1 Activates p_p70S6K p-p70S6K mTORC1->p_p70S6K Phosphorylates p_fourEBP1 p-4E-BP1 mTORC1->p_fourEBP1 Phosphorylates p70S6K p70S6K Protein_Synthesis Protein Synthesis p_p70S6K->Protein_Synthesis Promotes fourEBP1 4E-BP1 p_fourEBP1->Protein_Synthesis Promotes (by releasing eIF4E)

Caption: this compound potentially activates the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. While direct evidence for this compound's modulation of this pathway is not abundant, the structural similarity to other steroids that can influence this pathway suggests a potential interaction.

MAPK_ERK Ajugasterone_C This compound Receptor Receptor Tyrosine Kinase or GPCR Ajugasterone_C->Receptor Potentially Modulates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) p_ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: this compound's potential interaction with GR and 11β-HSD1.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds. This compound has demonstrated anti-inflammatory effects, suggesting a potential interaction with this pathway. T[1]he mechanism likely involves the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

Signaling Pathway Diagram: NF-κB

NF_kB Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Ajugasterone_C This compound Ajugasterone_C->IKK Inhibits p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (active) in Nucleus NFkB->NFkB_nucleus Translocates IkBa_NFkB IκBα-NF-κB (inactive complex) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with the signaling pathways discussed.

Western Blot for Phosphorylated Akt and ERK

Objective: To quantify the levels of phosphorylated Akt (p-Akt) and ERK (p-ERK) in response to this compound treatment.

Experimental Workflow Diagram

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., C2C12 myotubes) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-Akt or anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts) and differentiate into myotubes. Treat myotubes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for specified time points (e.g., 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Luciferase Reporter Assay for NF-κB and Glucocorticoid Receptor Activity

Objective: To measure the effect of this compound on NF-κB- and GR-mediated gene transcription.

Experimental Workflow Diagram

Luciferase_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. Co-transfection with Reporter & Control Plasmids Cell_Culture->Transfection Treatment 3. Treatment with This compound +/- Inducer Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luciferase_Assay 5. Luciferase Activity Measurement Lysis->Luciferase_Assay Normalization 6. Data Normalization (Firefly/Renilla) Luciferase_Assay->Normalization

Caption: Workflow for dual-luciferase reporter assay.

Methodology:

  • Cell Culture and Transfection: Plate HEK293T cells in a 24-well plate. Co-transfect cells with a firefly luciferase reporter plasmid containing either NF-κB response elements or glucocorticoid response elements (GREs), and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound. For NF-κB assays, co-treat with an inducer such as TNF-α (10 ng/mL). For GR assays, co-treat with a GR agonist like dexamethasone (100 nM).

  • Cell Lysis and Luciferase Assay: After 6-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Express the results as fold change relative to the control.

11β-HSD1 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on 11β-HSD1 activity.

Methodology:

  • Enzyme Source: Utilize human liver microsomes or recombinant human 11β-HSD1.

  • Assay Reaction: In a 96-well plate, combine the enzyme source, NADPH, and various concentrations of this compound. Initiate the reaction by adding the substrate, cortisone.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of cortisol produced. This can be done using various methods, including HPLC, ELISA, or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

This compound presents a promising pharmacological profile, with evidence suggesting its interaction with multiple key cellular signaling pathways. Its potential to modulate the PI3K/Akt/mTOR and NF-κB pathways underpins its observed anabolic and anti-inflammatory effects. Furthermore, its interplay with the glucocorticoid system warrants further investigation.

While this guide provides a comprehensive overview of the current knowledge, significant gaps remain. Future research should focus on:

  • Quantitative Characterization: Determining the precise binding affinities, IC50, and EC50 values of this compound for its molecular targets.

  • In Vivo Studies: Translating the in vitro findings to animal models to assess the physiological relevance and therapeutic potential of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its activity and selectivity for specific targets.

A deeper understanding of the molecular mechanisms of this compound will be instrumental in its development as a potential therapeutic agent for a range of conditions, from muscle wasting disorders to inflammatory diseases.

References

Phytoecdysteroids: A Technical Guide to Their Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids are a class of steroid molecules produced by plants that are structurally similar to insect molting hormones (ecdysteroids).[1][2] This structural mimicry forms the basis of their potent defensive capabilities against phytophagous insects and other herbivores. When ingested, phytoecdysteroids can disrupt the molting process, leading to developmental abnormalities, reduced fitness, and often, mortality.[1][2] This technical guide provides an in-depth overview of the role of phytoecdysteroids in plant defense, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Insights into Phytoecdysteroid-Mediated Defense

The concentration of phytoecdysteroids and their effects on herbivores can vary significantly depending on the plant species, tissue type, and the herbivore . The following tables summarize key quantitative data from various studies.

Table 1: Phytoecdysteroid Concentration in Various Plant Species

Plant SpeciesTissuePhytoecdysteroidConcentration (µg/g dry weight unless specified)Reference
Spinacia oleracea (Spinach)Leaves20-hydroxyecdysone79.6 - 428[3]
Spinacia oleracea (Spinach)Roots20-hydroxyecdysone25 - 50 (wet mass)[4]
Chenopodium quinoa (Quinoa)Seeds20-hydroxyecdysone310[3]
Chenopodium albumAnthers, Young Leaves, SeedsEcdysteroidsHighest concentrations in these tissues[5]
Cyanotis arachnoideaRoots20-hydroxyecdysoneUp to 5% of dry weight[6]
Serratula coronataLeaves20-hydroxyecdysoneUp to 1.5% of dry weight[4]
Leuzea carthamoidesRoots20-hydroxyecdysoneUp to 1.5% of dry weight[4]
Diploclisia glaucescensStemsEcdysteroids3.2% of dry weight[6]

Table 2: Effects of Phytoecdysteroids on Various Insect Herbivores

PhytoecdysteroidInsect SpeciesEffectQuantitative DataReference
20-hydroxyecdysoneSpodoptera exigua (Beet Armyworm)Growth inhibition, mortalitySignificant reduction in larval weight and survival[7]
20-hydroxyecdysonePlodia interpunctella (Indian Meal Moth)Weight loss33.4% weight loss after 10 days at 200 ppm[8]
Makisterone APlodia interpunctella (Indian Meal Moth)Weight loss40.3% weight loss after 10 days at 200 ppm[8]
Ponasterone APlodia interpunctella (Indian Meal Moth)Weight loss34.1% weight loss after 10 days at 200 ppm[8]
20-hydroxyecdysoneBombyx mori (Silkworm)Disruption of molting cycleLeads to death during or without molting[6]
Ponasterone APectinophora gossypiella (Pink Bollworm)Ecdysis inhibitionMore potent than 20-hydroxyecdysone[6]
20-hydroxyecdysonePopillia japonica (Japanese Beetle)AntifeedantDose-dependent prevention of feeding damage[9]

Table 3: Herbivory-Induced Gene Expression Changes in Phytoecdysteroid Biosynthesis and Related Pathways

Plant SpeciesTreatmentGene/PathwayFold ChangeReference
Spinacia oleraceaMechanical root damage (70%)Root 20-hydroxyecdysone concentration6.0-fold increase[10]
Spinacia oleraceaRoot herbivory (Otiorhynchus sulcatus)Root 20-hydroxyecdysone concentrationAt least 3.0-fold increase[10]
Arabidopsis thalianaPieris rapae feedingVSP2 (MYC2-branch marker)Upregulated[11]
Arabidopsis thalianaPieris rapae feedingPDF1.2 (ERF-branch marker)Suppressed[11]
Zea maysSpodoptera frugiperda feedingZmJAZ1Rapid and abundant upregulation[12]
Zea maysSpodoptera frugiperda feedingZmCOI1aRapid and abundant upregulation[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phytoecdysteroids in plant defense.

Phytoecdysteroid Extraction from Plant Material

This protocol is a general guideline for the extraction of phytoecdysteroids for subsequent analysis.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried tissue, grind to a fine powder at room temperature.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Solvent Partitioning:

    • Reduce the volume of the pooled methanol extract using a rotary evaporator.

    • Add an equal volume of deionized water to the concentrated extract.

    • Perform a liquid-liquid partition with an equal volume of hexane to remove non-polar compounds like chlorophyll and lipids. Discard the hexane layer. Repeat this step twice.

    • Next, perform a liquid-liquid partition with an equal volume of ethyl acetate to extract the phytoecdysteroids. Collect the ethyl acetate layer. Repeat this step twice.

  • Purification (Optional but Recommended):

    • Evaporate the pooled ethyl acetate fractions to dryness.

    • Redissolve the residue in a small volume of the appropriate solvent for SPE.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove remaining impurities.

    • Elute the phytoecdysteroids with a more polar solvent (e.g., methanol).

  • Final Preparation: Evaporate the eluted fraction to dryness and redissolve in a known volume of methanol for HPLC analysis.

Quantification of 20-Hydroxyecdysone by HPLC

This protocol provides a general method for the quantification of 20-hydroxyecdysone (20E), a common phytoecdysteroid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient: A common starting point is a linear gradient from 20% A to 80% A over 30 minutes. This should be optimized based on the specific column and sample matrix.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 20-hydroxyecdysone in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared plant extract into the HPLC system.

  • Quantification: Identify the 20-hydroxyecdysone peak in the sample chromatogram based on its retention time compared to the standard. Use the peak area and the calibration curve to determine the concentration of 20-hydroxyecdysone in the sample.

Insect Feeding Bioassay

This protocol outlines a general procedure for assessing the antifeedant or toxic effects of phytoecdysteroids on a chewing herbivore like Spodoptera exigua using an artificial diet.

Materials:

  • Spodoptera exigua larvae (e.g., third instar)

  • Artificial diet for S. exigua[13]

  • Phytoecdysteroid extract or pure compound (e.g., 20-hydroxyecdysone)

  • Solvent for dissolving the phytoecdysteroid (e.g., ethanol or methanol)

  • Petri dishes or multi-well plates

  • Fine brush for handling larvae

  • Incubator set to appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod)

Procedure:

  • Diet Preparation:

    • Prepare the artificial diet according to a standard recipe.[13]

    • While the diet is still liquid and has cooled to just above its solidification temperature, add the phytoecdysteroid extract or pure compound dissolved in a small amount of solvent. Ensure thorough mixing.

    • Prepare a control diet with the same amount of solvent but without the phytoecdysteroid.

    • Pour the diets into Petri dishes or the wells of a multi-well plate and allow them to solidify.

  • Bioassay Setup:

    • Place one larva in each Petri dish or well containing the diet.

    • Ensure a sufficient number of replicates for each treatment and the control.

  • Data Collection:

    • Monitor the larvae daily for mortality.

    • After a set period (e.g., 7-10 days), measure the weight of the surviving larvae.

    • Calculate the mortality rate and the average larval weight for each treatment.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mortality rates and larval weights between the phytoecdysteroid treatments and the control.

Transcriptome Analysis (RNA-seq) of Herbivore-Treated Plants

This protocol provides a general workflow for analyzing gene expression changes in plants in response to herbivory, with considerations for tissues rich in secondary metabolites.

Materials:

  • Plant tissue (control and herbivore-treated)

  • Liquid nitrogen

  • RNA extraction kit suitable for plant tissues with high secondary metabolites (e.g., CTAB-based or phenol-based methods)[1][7][11][12][14]

  • DNase I

  • RNA quantification and quality assessment tools (e.g., NanoDrop, Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

  • Bioinformatics software for data analysis

Procedure:

  • Sample Collection and RNA Extraction:

    • Collect plant tissue from control and herbivore-treated plants at desired time points and immediately freeze in liquid nitrogen.

    • Extract total RNA using a protocol optimized for tissues with high levels of secondary metabolites. This often involves the use of reagents like CTAB or phenol to remove interfering compounds.[1][7][11][12][14]

    • Perform a DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA. High-quality RNA should have an A260/280 ratio of ~2.0 and an A260/230 ratio of >2.0, and show distinct ribosomal RNA bands on a gel or in a Bioanalyzer trace.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequence the libraries on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the control and herbivore-treated samples.

    • Functional Annotation and Enrichment Analysis: Perform GO term and KEGG pathway enrichment analysis on the differentially expressed genes to identify over-represented biological processes and pathways.

Signaling Pathways and Logical Relationships

The production of phytoecdysteroids as a defense mechanism is tightly regulated by complex signaling networks within the plant. Herbivore feeding triggers a cascade of events that leads to the biosynthesis and accumulation of these protective compounds.

Herbivore-Induced Phytoecdysteroid Biosynthesis

Herbivore damage, including mechanical wounding and the introduction of oral secretions, initiates a signaling cascade that is primarily mediated by the plant hormone jasmonic acid (JA).[7]

Herbivore_Induced_Phytoecdysteroid_Biosynthesis herbivore Herbivore Feeding (Wounding + Oral Secretions) damage Cellular Damage herbivore->damage ja_synthesis Jasmonic Acid (JA) Biosynthesis damage->ja_synthesis ja JA Accumulation ja_synthesis->ja jaz JAZ Repressor Degradation ja->jaz myc2 MYC2 Transcription Factor Activation jaz->myc2 phyto_biosynthesis Phytoecdysteroid Biosynthesis Genes (e.g., Terpene Synthases) myc2->phyto_biosynthesis phytoecdysteroids Phytoecdysteroid Accumulation phyto_biosynthesis->phytoecdysteroids defense Enhanced Defense Against Herbivores phytoecdysteroids->defense

Caption: Herbivore-induced signaling cascade leading to phytoecdysteroid biosynthesis.

Experimental Workflow for Studying Phytoecdysteroid Defense

A typical experimental workflow to investigate the role of phytoecdysteroids in plant defense involves a combination of biochemical, entomological, and molecular techniques.

Experimental_Workflow treatment Plant Treatment (Control vs. Herbivore/Elicitor) extraction Phytoecdysteroid Extraction treatment->extraction bioassay Insect Bioassay treatment->bioassay rna_extraction RNA Extraction treatment->rna_extraction hplc HPLC Quantification extraction->hplc data_integration Data Integration & Interpretation hplc->data_integration bioassay->data_integration rnaseq RNA-seq & Bioinformatic Analysis rna_extraction->rnaseq rnaseq->data_integration

Caption: A generalized experimental workflow for investigating phytoecdysteroid-mediated plant defense.

Crosstalk with Other Plant Defense Hormones

The jasmonic acid pathway, which is central to phytoecdysteroid induction, does not operate in isolation. It engages in complex crosstalk with other defense-related hormone signaling pathways, such as those of salicylic acid (SA) and ethylene (ET). This crosstalk allows the plant to fine-tune its defense response to different types of attackers. Generally, JA and ET signaling are synergistic in defense against necrotrophic pathogens and chewing herbivores, while SA signaling, which is primarily involved in defense against biotrophic pathogens, is often antagonistic to the JA pathway.[15][16][17][18]

Hormone_Crosstalk JA Jasmonic Acid (JA) Phyto Phytoecdysteroid Biosynthesis JA->Phyto Induction SA Salicylic Acid (SA) SA->JA Antagonism ET Ethylene (ET) ET->JA Synergism

Caption: Simplified representation of crosstalk between major plant defense hormone pathways.

Conclusion

Phytoecdysteroids represent a fascinating and effective defense strategy employed by a diverse range of plants. Their ability to interfere with the endocrine system of insect herbivores makes them a subject of great interest for the development of novel and environmentally friendly pest management strategies. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of these remarkable natural compounds. Future research focusing on the elucidation of the complete biosynthetic pathways, the identification of the full spectrum of their biological activities, and the genetic engineering of crops to enhance phytoecdysteroid production holds significant promise for sustainable agriculture.

References

Preliminary Toxicity Assessment of Ajugasterone C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Ajugasterone C, a phytoecdysteroid isolated from plants such as Leuzea carthamoides and Vitex doniana, has garnered interest for its potential pharmacological activities, notably its anti-inflammatory effects[1][2][3][4][5]. As with any compound under investigation for therapeutic applications, a thorough evaluation of its safety profile is paramount. This technical guide provides an overview of the currently available information regarding the toxicity of this compound and outlines the standard methodologies for its comprehensive toxicological assessment. It is important to note that while specific, in-depth public toxicity studies on isolated this compound are limited, the broader class of ecdysteroids has been subject to some safety evaluations, which can provide preliminary insights.

Introduction to this compound

This compound is a polyhydroxylated ketosteroid, a class of compounds that play a role in the molting and reproduction of arthropods[6]. In plants, these compounds are believed to offer defense against insect predators. In preclinical research, this compound has demonstrated a significant inhibitory effect on carrageenan-induced inflammation in animal models[1][2][3][4][5]. While ecdysteroids are noted for a wide spectrum of pharmacological activities, they are often reported as not exerting toxic, androgenic, or estrogenic effects in humans[7]. However, rigorous, standardized toxicity studies are required to substantiate these claims for any specific compound, including this compound.

Current State of Toxicological Data

A comprehensive review of publicly available literature reveals a scarcity of specific preliminary toxicity studies (acute, sub-acute, sub-chronic, and genotoxicity) for this compound. The available information primarily focuses on its biological activity. Research on other ecdysteroids, such as 20-hydroxyecdysone, has shown a favorable safety profile in some studies, with no significant adverse effects on liver and kidney function markers being reported during a 10-week intervention in one study[8]. Another study on a proprietary Ajuga turkestanica extract, which contains various phytoecdysteroids, found no significant loss of cell viability in C2C12 mouse myotube cells at concentrations up to 200 ppm[6].

Given the lack of specific data for this compound, this document outlines the standard experimental protocols that would be necessary to evaluate its safety profile, in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Recommended Experimental Protocols for Toxicity Assessment

The following sections detail the standard methodologies for key toxicity studies. These protocols are presented as a guide for the systematic evaluation of this compound.

Acute Oral Toxicity Study
  • Objective: To determine the short-term toxicity and the median lethal dose (LD50) of a single high dose of this compound.

  • Guideline: OECD Guideline 425 (Up-and-Down Procedure).

  • Animal Model: Wistar rats or BALB/c mice (one sex, typically female, is used initially)[9][10].

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • A single oral dose of this compound is administered via gavage. The starting dose is selected based on available data, or a default of 2000 mg/kg is often used[9][11].

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days[11].

    • If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

    • The LD50 is calculated based on the pattern of outcomes.

    • At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

Sub-Acute Oral Toxicity Study (28-Day)
  • Objective: To evaluate the adverse effects of repeated oral administration of this compound over a 28-day period.

  • Guideline: OECD Guideline 407.

  • Animal Model: Wistar rats (male and female).

  • Methodology:

    • Animals are divided into several groups: a control group (vehicle only) and at least three treatment groups receiving different dose levels of this compound (e.g., low, mid, and high doses)[10].

    • The substance is administered orally once daily for 28 consecutive days.

    • Observations include mortality, clinical signs, body weight, and food/water consumption[9].

    • At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.

    • Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
  • Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

  • Guideline: OECD Guideline 471.

  • Methodology:

    • Several strains of bacteria with known mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used[11].

    • The bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (e.g., S9 mix from rat liver) to simulate mammalian metabolism.

    • The mixture is plated on a minimal agar medium lacking the essential amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Data Presentation

The following tables are templates illustrating how quantitative data from the proposed toxicity studies would be presented.

Table 1: Acute Oral Toxicity of this compound

Parameter Value
Animal Model Wistar Rat (Female)
Route of Administration Oral Gavage
Limit Dose > 2000 mg/kg body weight
LD50 Not Determined (if no mortality at limit dose)
Clinical Signs No significant signs of toxicity observed
Body Weight Change No adverse changes noted
Gross Necropsy No abnormalities detected

Note: This table is a template. Actual data for this compound is not currently available.

Table 2: Sub-Acute (28-Day) Oral Toxicity Summary for this compound in Rats

Parameter Control Group Low Dose Group Mid Dose Group High Dose Group
Hematology
Red Blood Cells (RBC) Normal Range No significant change No significant change No significant change
White Blood Cells (WBC) Normal Range No significant change No significant change No significant change
Hemoglobin (HGB) Normal Range No significant change No significant change No significant change
Platelets (PLT) Normal Range No significant change No significant change No significant change
Clinical Biochemistry
Alanine Aminotransferase (ALT) Normal Range No significant change No significant change No significant change
Aspartate Aminotransferase (AST) Normal Range No significant change No significant change No significant change
Alkaline Phosphatase (ALP) Normal Range No significant change No significant change No significant change
Blood Urea Nitrogen (BUN) Normal Range No significant change No significant change No significant change
Creatinine Normal Range No significant change No significant change No significant change
Organ Weights
Liver Normal Range No significant change No significant change No significant change
Kidneys Normal Range No significant change No significant change No significant change
Heart Normal Range No significant change No significant change No significant change
Spleen Normal Range No significant change No significant change No significant change

Note: This table is a template. Actual data for this compound is not currently available.

Visualizations of Experimental Workflows

The following diagrams illustrate the standard workflows for the described toxicity studies.

Acute_Toxicity_Workflow start Start: Acclimatization of Animals fasting Overnight Fasting start->fasting dosing Single Oral Dose (e.g., 2000 mg/kg) fasting->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation end End: Euthanasia & Gross Necropsy observation->end data Data Analysis: Determine LD50 observation->data

Caption: Workflow for an acute oral toxicity study.

SubAcute_Toxicity_Workflow start Start: Animal Acclimatization & Grouping dosing Daily Oral Dosing for 28 Days (Control, Low, Mid, High Doses) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food/Water Intake) dosing->monitoring blood_collection End-of-Study Blood Collection monitoring->blood_collection necropsy Euthanasia & Necropsy blood_collection->necropsy analysis Hematology & Biochemistry blood_collection->analysis organ_collection Organ Weight Measurement & Tissue Collection necropsy->organ_collection histopathology Histopathological Examination organ_collection->histopathology

Caption: Workflow for a 28-day sub-acute oral toxicity study.

Ames_Test_Workflow cluster_with_S9 With Metabolic Activation cluster_without_S9 Without Metabolic Activation bacteria_s9 Bacterial Strains + S9 Mix exposure_s9 Exposure to This compound bacteria_s9->exposure_s9 plating_s9 Plating on Minimal Medium exposure_s9->plating_s9 incubation_s9 Incubation plating_s9->incubation_s9 count Count Revertant Colonies incubation_s9->count bacteria_no_s9 Bacterial Strains exposure_no_s9 Exposure to This compound bacteria_no_s9->exposure_no_s9 plating_no_s9 Plating on Minimal Medium exposure_no_s9->plating_no_s9 incubation_no_s9 Incubation plating_no_s9->incubation_no_s9 incubation_no_s9->count start Start start->bacteria_s9 start->bacteria_no_s9 end Data Analysis: Assess Mutagenicity count->end

Caption: Workflow for the Ames bacterial reverse mutation test.

Conclusion and Future Directions

While this compound shows promise as a pharmacologically active agent, particularly due to its anti-inflammatory properties, there is a clear need for comprehensive toxicity studies to establish a robust safety profile. The methodologies outlined in this guide represent the standard approach for a preliminary toxicological evaluation. Future research should focus on conducting these studies to generate empirical data on the acute, sub-acute, and genotoxic potential of this compound. Such data are critical for any further development of this compound for therapeutic use. Researchers are encouraged to adhere to international guidelines to ensure the quality and acceptance of their findings.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ajugasterone C from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants. It has garnered significant interest within the scientific community for its potential pharmacological activities, including anti-inflammatory effects.[1][2] This document provides a comprehensive overview of the methodologies for extracting and purifying this compound from plant sources, intended to guide researchers in isolating this compound for further investigation. The protocols described herein are compiled from established scientific literature and are presented to ensure reproducibility.

Key Plant Sources: this compound has been successfully isolated from several plant species, most notably from the genus Ajuga and Vitex. Documented sources include:

  • Ajuga turkestanica[3][4][5]

  • Vitex doniana[6]

  • Vitex polygama[7]

  • Leuzea carthamoides[1][2]

Experimental Workflow

The overall process for isolating this compound involves several key stages, beginning with the preparation of the plant material, followed by extraction, a series of purification steps, and concluding with analytical verification.

Extraction_Purification_Workflow PlantMaterial Plant Material (e.g., roots, stem bark) DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Extraction Solvent Extraction (e.g., Maceration with Methanol) DryingGrinding->Extraction FiltrationEvaporation Filtration & Evaporation Extraction->FiltrationEvaporation CrudeExtract Crude Methanolic Extract FiltrationEvaporation->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Chloroform-Water) CrudeExtract->Partitioning AqueousPhase Aqueous Phase (Ecdysteroid-rich) Partitioning->AqueousPhase ColumnChromatography Column Chromatography (e.g., Silica Gel) AqueousPhase->ColumnChromatography SemiPurified Semi-Purified Fractions ColumnChromatography->SemiPurified PrepHPLC Preparative HPLC (e.g., RP-C18) SemiPurified->PrepHPLC PureAjugasteroneC Pure this compound PrepHPLC->PureAjugasteroneC Analysis Purity Analysis (Analytical HPLC, MS, NMR) PureAjugasteroneC->Analysis

Figure 1. General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction from Ajuga turkestanica

This protocol is adapted from methodologies reported for the extraction of ecdysteroids from Ajuga turkestanica.[3]

3.1. Plant Material Preparation:

  • Air-dry the roots of Ajuga turkestanica at room temperature (approximately 23°C) for one week.

  • Grind the dried plant material into a fine powder using a suitable blender.

3.2. Maceration (Initial Extraction):

  • Submerge the powdered plant material (e.g., 2 kg) in methanol (e.g., 3 x 6 L) in a large vessel.

  • Allow the mixture to macerate for 3 days at room temperature with occasional agitation.

  • Filter the extract to separate the plant debris from the methanol solution.

  • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

  • Combine all methanol filtrates.

3.3. Solvent Evaporation and Yield:

  • Concentrate the combined methanolic extract using a rotary vacuum evaporator at a temperature not exceeding 40°C.

  • Dry the resulting concentrate to obtain the crude extract. From 2 kg of dried plant material, an approximate yield of 102 g (5.1%) of crude extract can be expected.[3]

3.4. Liquid-Liquid Partitioning:

  • Dissolve the dried crude extract in a minimal amount of methanol (e.g., 60 mL) to create a fluid slurry.

  • Dilute the slurry with water (e.g., 1 L).

  • Perform liquid-liquid partitioning by adding an equal volume of chloroform (e.g., 4 x 1 L). Shake vigorously in a separatory funnel and allow the layers to separate.

  • The upper aqueous/methanolic layer, containing the more polar ecdysteroids including this compound, should be collected. The lower chloroform layer, containing hydrophobic compounds, is discarded.[3]

  • Concentrate the aqueous fraction to yield the semi-purified ecdysteroid extract.

Protocol 2: Extraction from Vitex doniana

This protocol is based on the solvent extraction method used for isolating ecdysteroids from the stem bark of Vitex doniana.[6]

3.1. Plant Material Preparation:

  • Air-dry the stem bark at 37°C.

  • Grind the dried bark into a powder.

3.2. Sequential Solvent Extraction:

  • Macerate the powdered bark (e.g., 250 g) in hexane (600 mL) for 72 hours to remove non-polar compounds. Filter and discard the hexane.

  • Re-extract the same plant material with chloroform (600 mL) for another 72 hours to remove compounds of intermediate polarity. Filter and discard the chloroform.

  • Finally, extract the plant material with methanol (600 mL) for 72 hours.[6]

  • Filter the methanolic extract and concentrate it using a rotary evaporator to obtain the crude extract (approximate yield of 12.3 g from 250 g of bark).[6]

Purification Protocols

Following initial extraction and partitioning, chromatographic techniques are essential for isolating this compound to a high degree of purity.

Column Chromatography (Silica Gel):

This step serves as an initial fractionation of the semi-purified extract.

  • Prepare a silica gel column (e.g., 10 x 60 cm for a large-scale extraction).

  • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a stepwise gradient of chloroform and methanol.[3]

    • Start with a less polar mixture (e.g., 9:1 v/v CHCl₃:MeOH) to elute less polar ecdysteroids.

    • Increase the polarity (e.g., 6:1 v/v, then 4:1 v/v CHCl₃:MeOH) to elute more polar compounds like this compound.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

This is the final step to achieve high purity. A reversed-phase column is typically used.[3]

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: Sunfire Prep C18 OBD, 100 x 19 mm, 5 µm particle size, or equivalent.[3]

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Elution: An example gradient is a linear increase from 10% A to 35% A over 25 minutes.[3]

  • Flow Rate: Approximately 20 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve the semi-purified fractions from column chromatography in the initial mobile phase. Inject aliquots onto the preparative HPLC column. Collect the peaks corresponding to the retention time of this compound.

  • Post-Purification: Dry the collected fractions, typically using a centrifugal evaporator.

Quantitative Data Summary

The following table summarizes key quantitative parameters from the described protocols. Note that yields can vary significantly based on the plant source, geographical location, and specific extraction conditions.

ParameterAjuga turkestanica (Roots)[3]Vitex doniana (Stem Bark)[6]
Starting Material 2 kg (dried powder)250 g (dried powder)
Initial Extraction Solvent MethanolHexane -> Chloroform -> Methanol
Crude Extract Yield 102 g (5.1%)12.3 g (4.92%)
Purification Method 1 Liquid-Liquid PartitioningN/A
Purification Method 2 Silica Gel Column ChromatographyN/A
Final Purification Preparative RP-HPLCN/A
HPLC Column Sunfire Prep C18 OBD (19x100mm)N/A
HPLC Mobile Phase Acetonitrile / Water + 0.1% HCOOHN/A
HPLC Detection 254 nmN/A

Purity Assessment

The purity of the isolated this compound should be confirmed using analytical techniques.

  • Analytical HPLC: Use a validated HPLC method on an analytical scale column (e.g., C18, 4.6 x 150 mm) to confirm a single peak at the expected retention time.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₂₇H₄₄O₇, MW: 480.63 g/mol ).[2]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of this compound.[6]

These application notes provide a robust framework for the successful extraction and purification of this compound for research and development purposes. Adherence to these detailed protocols will facilitate the isolation of this high-value phytoecdysteroid.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ajugasterone C

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ajugasterone C, a phytoecdysteroid found in various plant species, notably from the Ajuga genus. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method utilizes reversed-phase chromatography with UV detection, providing a sensitive and specific means of quantifying this compound in plant extracts and other matrices. This document provides comprehensive experimental protocols, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.

Introduction

This compound is a member of the ecdysteroid family of steroid hormones, which are known to play a crucial role in the molting and development of arthropods.[1] In plants, these compounds, known as phytoecdysteroids, are believed to serve as a defense mechanism against insect herbivores.[2] Beyond their role in insects, phytoecdysteroids, including this compound, have garnered significant interest for their potential pharmacological activities in mammals, such as anabolic, adaptogenic, and anti-inflammatory effects.[3][4] Accurate quantification of this compound is therefore essential for the standardization of herbal extracts, quality control of dietary supplements, and for furthering research into its biological activities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture.[5] Its high resolution, sensitivity, and reproducibility make it an ideal method for the analysis of complex samples like plant extracts. This application note presents a validated HPLC method specifically tailored for the quantification of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes the extraction of this compound from plant material, specifically from Ajuga turkestanica.

1.1. Materials and Reagents

  • Dried and powdered plant material (Ajuga turkestanica)

  • Methanol (HPLC grade)

  • Ethanol (85%)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Syringe filters (0.45 µm)

1.2. Extraction Procedure

  • Weigh approximately 1 g of the dried, powdered plant material.

  • Perform a solid-liquid extraction with methanol or 85% ethanol in water.[6][7] A common procedure involves percolating the plant material with the solvent at room temperature.[6]

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

  • For further purification, a liquid-liquid partition can be performed. The dried extract can be redissolved in a methanol-water mixture and then partitioned against a non-polar solvent like n-hexane to remove lipids.

  • The aqueous methanol phase is then evaporated to dryness.

1.3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge by washing it with methanol followed by water.

  • Dissolve the dried extract from step 1.2.5 in a minimal amount of the initial mobile phase.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the this compound and other ecdysteroids with an appropriate concentration of methanol or acetonitrile in water.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

2.1. Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

2.2. Chromatographic Parameters

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of water (A) and acetonitrile (B) or methanol (B). A typical gradient could be: 0-25 min, 10-35% B; 25-26 min, 35-10% B; 26-30 min, 10% B.[8]
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength 242 - 254 nm[8]
Injection Volume 10 - 20 µL
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[9] Key validation parameters are summarized below.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A correlation coefficient (r²) > 0.99 is typically desired.
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

The following table summarizes representative quantitative data for this compound and related ecdysteroids found in Ajuga turkestanica extracts from a published study. It is important to note that the concentrations of these compounds can vary significantly depending on the plant's origin, growing conditions, and the extraction method used.

CompoundConcentration (% w/w in Extract)Reference
Turkesterone~0.69%[10]
20-Hydroxyecdysone~1.30%[10]
This compound Not explicitly quantified in this particular study, but isolated as a component.[8]

Note: The provided concentrations are from a specific proprietary extract and serve as an example. Researchers should perform their own quantification for their specific samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried & Powdered Plant Material extraction Solid-Liquid Extraction (Methanol/Ethanol) plant_material->extraction concentration Rotary Evaporation extraction->concentration cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) concentration->cleanup final_sample Filtered Sample for HPLC cleanup->final_sample hplc_system HPLC System (C18 Column, UV Detector) final_sample->hplc_system Injection data_acquisition Data Acquisition & Chromatogram Generation hplc_system->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

Ecdysteroid Signaling Pathway

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ajugasterone_c This compound ecr_usp EcR/USP Heterodimer ajugasterone_c->ecr_usp Binding ere Ecdysone Response Element (ERE) on DNA ecr_usp->ere Binds to gene_transcription Target Gene Transcription ere->gene_transcription Initiates biological_response Biological Response (e.g., Anabolic Effects) gene_transcription->biological_response Leads to

Caption: General ecdysteroid signaling pathway.

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the guidelines for method validation, will enable researchers to obtain high-quality, reproducible data. This method is a valuable tool for the quality control of herbal products and for advancing the scientific understanding of the pharmacological effects of this compound.

References

Ajugasterone C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the analytical standard and reference material of Ajugasterone C. This phytoecdysteroid, a naturally occurring compound found in various plants, has garnered significant interest for its potential pharmacological activities, including anti-inflammatory and anabolic effects.

Physicochemical Properties and Handling

This compound is a C27 steroid with the molecular formula C₂₇H₄₄O₇ and a molecular weight of 480.64 g/mol .[1] The analytical standard is typically provided as a crystalline or amorphous powder with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1]

Storage and Stability: this compound analytical standards should be stored in a cool, dry, and dark place, typically at temperatures below 8°C, to ensure stability.[1] Stock solutions, usually prepared in solvents like dimethyl sulfoxide (DMSO) or methanol, should be stored at -20°C or -80°C to minimize degradation. For short-term use, refrigerated conditions may be adequate. It is advisable to prepare fresh working solutions from the stock solution for each experiment.

Solubility: this compound is soluble in organic solvents such as DMSO and methanol. When preparing aqueous solutions for biological assays, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. It is crucial to determine the final DMSO concentration to assess its potential effects on the experimental system.

Analytical Methodologies and Protocols

Accurate and precise analytical methods are essential for the quantification and characterization of this compound in various matrices, including plant extracts, dietary supplements, and biological samples.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with Ultraviolet (UV) detection is a robust method for the routine analysis and quality control of this compound.

Instrumentation and Parameters:

ParameterSpecification
HPLC System A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over 20-30 minutes. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape.
Flow Rate 1.0 mL/min.
Column Temperature 25-30°C.
Detection Wavelength Ecdysteroids typically exhibit maximum absorbance around 242-254 nm. A wavelength of 245 nm is recommended for the detection of this compound.
Injection Volume 10-20 µL.

Protocol for HPLC-UV Analysis:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol or acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation (Plant Material): a. Grind the dried plant material to a fine powder. b. Extract the powder with a suitable solvent (e.g., methanol or 70% ethanol) using sonication or maceration. c. Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow for HPLC-UV Analysis

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard This compound Analytical Standard Stock Prepare Stock Solution (e.g., 1 mg/mL) Standard->Stock Sample Plant Material or other Matrix Extract Extraction with Methanol/Ethanol Sample->Extract Dilute Serial Dilution for Calibration Curve Stock->Dilute HPLC HPLC Injection Dilute->HPLC Filter Filter Extract (0.45 µm) Extract->Filter Filter->HPLC Detect UV Detection (245 nm) HPLC->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify this compound in Samples Detect->Quantify LC-MSMS Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard This compound Analytical Standard Stock Prepare Stock Solution Standard->Stock Sample Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Dilute Serial Dilution for Calibration Curve Stock->Dilute LC UPLC/HPLC Separation Dilute->LC SPE->LC MS Tandem Mass Spectrometry (MRM) LC->MS CalCurve Generate Calibration Curve MS->CalCurve Quantify Quantify this compound in Samples MS->Quantify PI3K_Akt_Pathway AjugasteroneC This compound Receptor Membrane Receptor (e.g., GPCR) AjugasteroneC->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Stimulation ER_Beta_Pathway AjugasteroneC This compound ERb Estrogen Receptor β (ERβ) AjugasteroneC->ERb Binding HSP Heat Shock Proteins (HSP) ERb->HSP Dissociation from Dimer ERβ Dimerization ERb->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binding to Transcription Gene Transcription ERE->Transcription Modulation of

References

Ajugasterone C solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Ajugasterone C in various organic solvents, along with protocols for its dissolution and handling. This document is intended to serve as a practical guide for laboratory professionals engaged in research and development.

Product Information

  • Compound Name: this compound

  • CAS Number: 23044-80-6

  • Molecular Formula: C₂₇H₄₄O₇[1]

  • Molecular Weight: 480.63 g/mol [2]

  • Description: this compound is a phytoecdysteroid, a class of naturally occurring steroid hormones in plants.[3] It has been isolated from various plants, including Leuzea carthamoides, and is studied for its potential pharmacological effects.[2][4]

Solubility Data

This compound is soluble in several organic solvents. While comprehensive quantitative data is limited in publicly available literature, the following table summarizes the known solubility information.

SolventSolubility (Qualitative)Solubility (Quantitative)Preparation Notes
DMSO (Dimethyl Sulfoxide) Soluble[2][5]≥ 4.81 mg/mL (equivalent to 10 mM)Stock solutions can be prepared at concentrations of 1 mM, 5 mM, and 10 mM.[2][5] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[2][5]
Methanol SolubleData not availablePhytoecdysteroids are typically extracted from plant material using methanol or ethanol.
Ethanol SolubleData not availableA common solvent for dissolving phytoecdysteroids.
Acetone SolubleData not availableMentioned as a potential solvent.
Chloroform SolubleData not availableMentioned as a potential solvent.
Dichloromethane SolubleData not availableMentioned as a potential solvent.
Ethyl Acetate SolubleData not availableMentioned as a potential solvent.

Note: The quantitative solubility in DMSO was calculated based on the provided stock solution preparation data (10 mg of this compound in 2.0806 mL of DMSO to make a 10 mM solution). The actual maximum solubility may be higher.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Ultrasonic bath (optional)

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 2.08 mL of anhydrous DMSO to the vial containing the this compound.[2][5]

  • Dissolution: Tightly cap the vial and vortex the mixture thoroughly.

  • Warming and Sonication (Optional): If the compound does not dissolve completely, warm the vial to 37°C for a short period and sonicate in an ultrasonic bath until the solution is clear.[2][5]

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5] Avoid repeated freeze-thaw cycles.

G cluster_workflow Workflow for Preparing this compound Stock Solution weigh 1. Weigh 10 mg of this compound add_dmso 2. Add 2.08 mL of DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex check_solubility 4. Check for Complete Dissolution vortex->check_solubility optional_steps 5. Warm to 37°C & Sonicate check_solubility->optional_steps No store 6. Aliquot and Store at -20°C or -80°C check_solubility->store Yes optional_steps->check_solubility

Figure 1. Workflow for preparing a 10 mM stock solution of this compound in DMSO.

General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, ethanol)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another suitable quantitative technique.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

G cluster_protocol Shake-Flask Method for Solubility Determination start Start add_excess 1. Add Excess This compound to Vials start->add_excess add_solvent 2. Add Precise Volume of Solvent add_excess->add_solvent equilibrate 3. Equilibrate on Shaker (24-72h at constant T) add_solvent->equilibrate settle 4. Allow Undissolved Solid to Settle equilibrate->settle sample 5. Withdraw Supernatant settle->sample filter 6. Filter through Syringe Filter sample->filter dilute 7. Dilute Filtrate filter->dilute analyze 8. Quantify by HPLC dilute->analyze calculate 9. Calculate Solubility analyze->calculate end End calculate->end

Figure 2. Experimental workflow for determining the thermodynamic solubility of this compound.

Handling and Storage Recommendations

  • Solid Compound: Store solid this compound at <+8°C in a dry, dark place.

  • Stock Solutions: As previously mentioned, store stock solutions in DMSO at -20°C for short-term and -80°C for long-term use.[2][5]

  • Aqueous Solutions: When preparing aqueous solutions from a DMSO stock, it is recommended to make them fresh for each experiment. Avoid storing aqueous solutions for more than one day to prevent precipitation and degradation.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and organic solvents.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This information is intended for research use only and is not for human or veterinary use. The protocols provided are general guidelines and may require optimization for specific experimental needs.

References

Preparation of Ajugasterone C Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, anabolic, and antiviral properties.[1][2] Accurate and reproducible in vitro studies are crucial for elucidating the mechanisms of action and therapeutic potential of this compound. A fundamental aspect of such studies is the correct preparation of stock solutions to ensure compound stability and accurate dosing. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for various in vitro assays.

Physicochemical Properties and Solubility

This compound is a polyhydroxylated steroid, and its solubility is a critical factor in the preparation of stock solutions.

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[3]
Dimethylformamide (DMF)Soluble[3]
WaterSparingly solubleGeneral knowledge for phytoecdysteroids

Note: It is always recommended to perform a small-scale solubility test with the specific batch of this compound being used.

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for phytoecdysteroids and its compatibility with most cell culture media at low final concentrations.

Materials
  • This compound powder (analytical standard)[4]

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 480.64 g/mol ), weigh out 0.48 mg of the compound.

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve the desired concentration.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If the stock solution needs to be sterile for cell culture applications, it can be filtered through a 0.22 µm sterile syringe filter. However, given the small volumes, it is often more practical to prepare the stock solution under aseptic conditions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureRecommended Duration
DMSO-20°CUp to 6 months
DMSO-80°CUp to 12 months
Aqueous solutions4°CNot recommended for more than 24 hours

Application in In Vitro Assays

For most in vitro assays, the high-concentration stock solution of this compound is diluted in cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw Use in Experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for this compound stock solution preparation and use.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. The following table provides a summary of reported effective concentrations from the literature.

Table 3: Reported In Vitro Working Concentrations of this compound and Related Extracts

Assay TypeCell LineCompound/ExtractConcentration RangeObserved EffectReference(s)
CytotoxicityHuh-7This compound> 700 µMCC50 (50% cytotoxic concentration)[1]
Cell ViabilityC2C12Ajuga turkestanica Extract (ATE)0.2 - 200 ppm (mg/L)No significant loss of viability[5]
Antiviral ActivityHuh-7This compound10.05 µMEC50 (50% effective concentration)[1]
Protein SynthesisC2C12Ajuga turkestanica Hairy Root Extract10 - 20 µg/mLIncreased protein synthesis[2]
Gene ExpressionC2C12Ajuga turkestanica Extract (ATE)20 ppm (mg/L)Downregulation of Myostatin and Caspase-3[5]
Anti-inflammatoryVariousPhytoecdysteroids (general)1 - 50 µMInhibition of inflammatory markersGeneral knowledge

It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Signaling Pathways Modulated by this compound

This compound is known to influence key signaling pathways involved in muscle growth and protein synthesis. Understanding these pathways is essential for interpreting experimental results.

G cluster_akt Anabolic Signaling cluster_myostatin Anti-Catabolic Signaling AjugasteroneC This compound PI3K PI3K AjugasteroneC->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ProteinSynthesis Protein Synthesis (Muscle Growth) mTOR->ProteinSynthesis AjugasteroneC2 This compound Myostatin Myostatin AjugasteroneC2->Myostatin Smad Smad2/3 Myostatin->Smad MuscleAtrophy Muscle Atrophy Smad->MuscleAtrophy

Caption: Signaling pathways modulated by this compound.

This compound is believed to exert its anabolic effects through two primary mechanisms:

  • Activation of the PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and protein synthesis. This compound is thought to activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then stimulates the mammalian target of rapamycin (mTOR), a key kinase that promotes the translation of proteins essential for muscle hypertrophy.

  • Inhibition of the Myostatin/Smad Pathway: Myostatin is a negative regulator of muscle mass. It binds to its receptor on muscle cells, leading to the phosphorylation of Smad proteins (Smad2 and Smad3). Phosphorylated Smads then translocate to the nucleus and activate the transcription of genes that inhibit muscle growth and promote muscle atrophy. This compound has been shown to downregulate the expression of myostatin, thereby reducing its inhibitory effect on muscle development.[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value can be determined by plotting the percentage of viability against the log of the concentration.

Protein Synthesis Assay

This protocol provides a general method for measuring protein synthesis in response to this compound treatment.

  • Cell Culture and Differentiation: For muscle cells like C2C12, induce differentiation into myotubes by switching to a low-serum differentiation medium for 4-6 days.

  • Treatment: Treat the differentiated myotubes with various concentrations of this compound (e.g., 1-20 µg/mL) for 24 hours.

  • Metabolic Labeling: During the last 1-2 hours of treatment, add a labeled amino acid (e.g., ³H-leucine or a non-radioactive alternative like O-Propargyl-puromycin) to the culture medium.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • For radioactive labeling, measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive methods, follow the manufacturer's protocol for detection (e.g., fluorescence measurement).

  • Normalization: Normalize the protein synthesis signal to the total protein content in each sample, determined by a protein assay (e.g., BCA assay).

C2C12 Myotube Differentiation Assay

This protocol describes how to assess the effect of this compound on the differentiation of C2C12 myoblasts into myotubes.

  • Cell Seeding: Seed C2C12 myoblasts in a suitable culture plate.

  • Induction of Differentiation: When the cells reach 80-90% confluency, switch the growth medium to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Treatment: Add different concentrations of this compound to the differentiation medium. Refresh the medium with the compound every 48 hours.

  • Incubation: Incubate the cells for 4-7 days to allow for myotube formation.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a solution that visualizes myotubes, such as Giemsa stain or an antibody against a muscle-specific protein (e.g., myosin heavy chain).

  • Microscopy and Analysis: Capture images of the stained cells using a microscope. Quantify the extent of differentiation by calculating the fusion index (the percentage of nuclei within myotubes relative to the total number of nuclei).

Conclusion

The proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible data in in vitro studies of this compound. By following the protocols outlined in this application note, researchers can ensure the accurate delivery of this promising natural compound to their experimental systems, facilitating the investigation of its biological effects and potential therapeutic applications. Always refer to the specific product information sheet for the batch of this compound being used and optimize protocols for your specific cell lines and assays.

References

Application Notes and Protocols for In Vivo Animal Studies of Ajugasterone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C is a phytoecdysteroid, a class of compounds with a range of reported biological activities, including anti-inflammatory and anabolic effects.[1] Due to its lipophilic nature and poor water solubility, developing a suitable formulation for in vivo animal studies is critical to ensure consistent delivery and bioavailability.[2][3][4] These application notes provide detailed protocols for the formulation and administration of this compound for preclinical research in rodent models.

Data Presentation: Formulation and Dosing

The following tables summarize key quantitative data for the formulation and administration of this compound via oral gavage and intraperitoneal injection.

Table 1: Recommended Vehicle Formulations for this compound

Formulation ComponentPurposeExample Concentration/RatioRoute of AdministrationNotes
Suspension
Carboxymethyl cellulose (CMC)Suspending agent0.5% (w/v) in sterile waterOral GavageA common and simple method for oral administration of insoluble compounds.
Tween 80 + CMCSurfactant and suspending agent0.25% Tween 80 and 0.5% CMC in sterile waterOral GavageTween 80 can help to wet the compound and improve suspension stability.[5]
Solution/Co-solvent System
DMSO, Tween 80, SalineCo-solvent, surfactant, vehicle10% DMSO, 5% Tween 80, 85% SalineIntraperitoneal InjectionSuitable for compounds soluble in DMSO.[6] Ensure final DMSO concentration is well-tolerated by the animal.
DMSO, PEG300, Tween 80, SalineCo-solvents, surfactant, vehicle10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIntraperitoneal InjectionPEG300 can further enhance the solubility of lipophilic compounds.[6]
DMSO, Corn OilCo-solvent, lipid vehicle10% DMSO, 90% Corn OilIntraperitoneal/SubcutaneousA lipid-based formulation that may alter absorption and distribution kinetics.[6]

Table 2: Dosing and Administration Parameters for Rodent Studies

ParameterMouseRatReference
Oral Gavage
Recommended Needle Gauge18-20g16-18g[7][8]
Maximum Dosing Volume10 mL/kg10-20 mL/kg[7][8]
Intraperitoneal Injection
Recommended Needle Gauge25-27g23-25g[9][10]
Maximum Injection Volume< 10 mL/kg< 10 mL/kg[9][10]
Reported Effective Dose (Anti-inflammatory)Not specified100 mg/kg[1][11]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound

  • 0.5% Carboxymethyl cellulose (CMC-Na) solution in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Weigh the precise amount of this compound powder.

  • If necessary, gently grind the this compound powder using a mortar and pestle to reduce particle size and facilitate suspension.

  • In a suitable container, add a small amount of the 0.5% CMC solution to the this compound powder to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or vortexing to ensure a homogenous suspension.

  • Place the suspension on a magnetic stirrer for at least 30 minutes before administration to maintain uniformity.

  • Visually inspect the suspension for any clumps or sedimentation before each administration. Gently vortex or stir as needed.

Protocol 2: Preparation of this compound Solution for Intraperitoneal Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile filtered

  • Tween 80, sterile filtered

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes

Procedure:

  • Determine the final desired concentration of this compound and the total volume of the formulation needed.

  • Based on the chosen formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), calculate the required volume of each component.

  • In a sterile conical tube, dissolve the weighed this compound in the calculated volume of DMSO. Vortex until fully dissolved.

  • Add the PEG300 and Tween 80 to the DMSO solution and mix thoroughly.

  • Slowly add the sterile saline to the mixture while vortexing to prevent precipitation of the compound.

  • Visually inspect the final solution to ensure it is clear and free of any particulates.

  • To increase solubility, the solution can be gently warmed to 37°C and briefly sonicated.[11]

Protocol 3: Administration by Oral Gavage in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (18-20 gauge, with a rounded tip)[7]

  • Syringe

  • Animal scale

Procedure:

  • Weigh the mouse and calculate the exact volume of the suspension to be administered.[7]

  • Measure the length of the gavage tube from the tip of the animal's nose to the bottom of the sternum and mark the tube to prevent over-insertion.[7][8]

  • Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.[7]

  • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.[7]

  • If any resistance is met, do not force the tube. Withdraw and attempt again.

  • Once the tube is correctly positioned, slowly administer the suspension.

  • Gently remove the gavage tube along the same path of insertion.

  • Monitor the animal for at least 10-15 minutes post-administration for any signs of respiratory distress.[12]

Protocol 4: Administration by Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringe and needle (25-27 gauge)[9][10]

  • 70% alcohol swabs

  • Animal scale

Procedure:

  • Weigh the mouse and calculate the required injection volume. The maximum recommended volume is <10 ml/kg.[9][10]

  • Properly restrain the mouse, exposing the abdomen. The animal can be placed in dorsal recumbency with the head tilted slightly downward.[13]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[13][14]

  • Disinfect the injection site with a 70% alcohol swab.[13]

  • Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.[10][15]

  • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If no fluid is drawn back, proceed with the injection.[13][14]

  • Inject the solution at a steady rate.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions at the injection site.

Signaling Pathways and Experimental Workflows

Putative Anabolic Signaling Pathway of this compound

Ecdysteroids, including this compound, are thought to exert their anabolic effects through pathways distinct from traditional androgenic steroids.[16] One proposed mechanism involves the activation of the PI3K/Akt signaling pathway, a central regulator of protein synthesis and cell growth.[17] Some evidence also suggests a potential interaction with the estrogen receptor beta (ERβ), which could contribute to anabolic activity without androgenic side effects.[16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_beta Estrogen Receptor β (ERβ) PI3K PI3K ER_beta->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis No longer inhibits Ajugasterone_C This compound Ajugasterone_C->ER_beta Binds/Activates G Start Start: Acclimatize Animals Group_Allocation Randomly Allocate to Treatment Groups (Vehicle, this compound) Start->Group_Allocation Baseline_Measurements Record Baseline Measurements (e.g., Body Weight, Muscle Strength) Group_Allocation->Baseline_Measurements Daily_Dosing Daily Administration (Oral Gavage or IP Injection) Baseline_Measurements->Daily_Dosing Formulation_Prep Prepare this compound Formulation Formulation_Prep->Daily_Dosing Monitoring Monitor Animal Health and Body Weight Daily_Dosing->Monitoring Monitoring->Daily_Dosing Repeat for Study Duration Endpoint_Measurements Endpoint Measurements (e.g., Muscle Mass, Biomarkers) Monitoring->Endpoint_Measurements Tissue_Collection Tissue Collection for Ex Vivo Analysis Endpoint_Measurements->Tissue_Collection Data_Analysis Data Analysis and Statistical Evaluation Tissue_Collection->Data_Analysis

References

Application Notes and Protocols: Carrageenan-Induced Paw Edema Model for Ajugasterone C Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute inflammation is a fundamental biological response to tissue injury or infection, characterized by redness, swelling, heat, and pain. The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening and evaluating the efficacy of novel anti-inflammatory compounds. Carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, involving the release of various inflammatory mediators such as histamine, serotonin, bradykinin, prostaglandins, and cytokines. This process is primarily mediated through the activation of signaling pathways including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the upregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Ajugasterone C, a phytoecdysteroid, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] This application note provides a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory activity of this compound. It also explores the potential molecular mechanisms underlying its therapeutic effects.

Materials and Methods

Animals
  • Species: Male Sprague-Dawley rats

  • Weight: 180-220 g

  • Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Minimum of one week prior to the experiment.

  • Ethical consideration: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Reagents and Equipment
  • Lambda (λ)-Carrageenan (Sigma-Aldrich)

  • This compound (Source to be specified by the researcher)

  • Indomethacin (Positive control, Sigma-Aldrich)

  • Normal Saline (0.9% NaCl)

  • Plethysmometer (Ugo Basile or equivalent)

  • Calipers

  • Syringes and needles (27 G)

  • Homogenizer

  • Centrifuge

  • ELISA kits for TNF-α, IL-1β, IL-6, and PGE₂ (R&D Systems or equivalent)

  • Reagents for Western blotting (antibodies for COX-2, iNOS, p-p65, p-IκBα, and β-actin)

  • Reagents for antioxidant assays (SOD, CAT, GPx, MDA)

Experimental Protocols

Carrageenan-Induced Paw Edema Assay
  • Animal Grouping and Dosing:

    • Randomly divide the rats into the following groups (n=6-8 per group):

      • Normal Control: No treatment.

      • Carrageenan Control: Vehicle (e.g., 0.5% carboxymethylcellulose in normal saline) administered orally (p.o.) or intraperitoneally (i.p.).

      • Positive Control: Indomethacin (10 mg/kg, i.p.).

      • This compound Treatment Groups: this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o. or i.p.).

    • Administer the respective treatments one hour before the induction of inflammation.

  • Induction of Paw Edema:

    • Inject 0.1 mL of 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

    • Inject 0.1 mL of normal saline into the sub-plantar region of the left hind paw to serve as a control.

  • Measurement of Paw Edema:

    • Measure the paw volume of both hind paws using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

    • The degree of paw swelling is calculated as the difference in paw volume between the right (carrageenan-injected) and left (saline-injected) paws.

    • The percentage of inhibition of edema is calculated using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average paw edema of the control group and Vt is the average paw edema of the treated group.

Biochemical Analysis of Inflammatory Mediators
  • Tissue Collection and Preparation:

    • At the end of the experiment (5 hours post-carrageenan injection), euthanize the animals.

    • Excise the inflamed paw tissue and homogenize it in ice-cold phosphate-buffered saline (PBS).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the measurement of cytokines and prostaglandins.

  • Measurement of Cytokines and PGE₂:

    • Measure the levels of TNF-α, IL-1β, IL-6, and PGE₂ in the paw tissue supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Protein Extraction and Quantification:

    • Extract total protein from the paw tissue homogenates.

    • Determine the protein concentration using a BCA protein assay kit.

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against COX-2, iNOS, phosphorylated p65 (p-p65), phosphorylated IκBα (p-IκBα), and β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to β-actin.

Antioxidant Assays
  • Preparation of Tissue Homogenate:

    • Prepare a 10% (w/v) tissue homogenate from the inflamed paw tissue in an appropriate buffer.

  • Measurement of Antioxidant Enzymes and Lipid Peroxidation:

    • Measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the tissue homogenate using standard protocols.

    • Determine the level of malondialdehyde (MDA), an indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at Different Time Points (hours)% Inhibition of Edema at 3h
0h 1h
Normal Control-0.00 ± 0.000.00 ± 0.00
Carrageenan Control-0.00 ± 0.000.35 ± 0.04
Indomethacin100.00 ± 0.000.18 ± 0.02
This compound250.00 ± 0.000.29 ± 0.03
This compound500.00 ± 0.000.22 ± 0.02
This compound1000.00 ± 0.000.19 ± 0.02*

*Data are presented as mean ± SEM. *p < 0.05 compared to the Carrageenan Control group.

Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)PGE₂ (pg/mg protein)
Normal Control-15.2 ± 1.822.5 ± 2.518.9 ± 2.135.7 ± 4.1
Carrageenan Control-85.6 ± 9.2110.3 ± 12.195.4 ± 10.3158.2 ± 16.5
Indomethacin1042.1 ± 4.555.8 ± 6.248.7 ± 5.365.3 ± 7.1
This compound5063.5 ± 7.182.1 ± 9.071.3 ± 8.0115.4 ± 12.3
This compound10048.9 ± 5.463.7 ± 7.055.6 ± 6.188.9 ± 9.7

*Data are presented as mean ± SEM. *p < 0.05 compared to the Carrageenan Control group.

Table 3: Effect of this compound on Antioxidant Status in Paw Tissue

Treatment GroupDose (mg/kg)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)MDA (nmol/mg protein)
Normal Control-125.4 ± 13.285.2 ± 9.165.8 ± 7.21.2 ± 0.1
Carrageenan Control-68.7 ± 7.542.1 ± 4.833.4 ± 3.93.8 ± 0.4
Indomethacin1095.3 ± 10.165.8 ± 7.251.2 ± 5.82.1 ± 0.2
This compound5088.9 ± 9.558.4 ± 6.345.7 ± 5.12.5 ± 0.3
This compound100105.6 ± 11.272.3 ± 8.058.9 ± 6.51.8 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05 compared to the Carrageenan Control group.

Mandatory Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Data Collection cluster_analysis Biochemical and Molecular Analysis acclimatization Acclimatization of Rats grouping Random Grouping acclimatization->grouping dosing Administration of this compound / Controls grouping->dosing induction Sub-plantar Carrageenan Injection dosing->induction paw_measurement Paw Volume Measurement (0-5h) induction->paw_measurement euthanasia Euthanasia and Tissue Collection paw_measurement->euthanasia elisa ELISA (TNF-α, IL-1β, IL-6, PGE₂) euthanasia->elisa western Western Blot (COX-2, iNOS, NF-κB pathway) euthanasia->western antioxidant Antioxidant Assays (SOD, CAT, GPx, MDA) euthanasia->antioxidant

Caption: Experimental workflow for the this compound anti-inflammatory assay.

Caption: Carrageenan-induced inflammatory signaling pathway and potential targets of this compound.

Discussion

The carrageenan-induced paw edema model serves as a robust platform to demonstrate the dose-dependent anti-inflammatory effects of this compound. The expected results would show a significant reduction in paw volume in the this compound-treated groups compared to the carrageenan control group, indicating its ability to suppress acute inflammation.

The underlying mechanism of this compound's anti-inflammatory action is likely multifactorial. Phytoecdysteroids, including this compound, are known to possess antioxidant properties.[1] By scavenging reactive oxygen species (ROS), this compound may mitigate oxidative stress, a key contributor to the inflammatory cascade initiated by carrageenan. Furthermore, ecdysteroids have been suggested to modulate inflammatory signaling pathways.[3] The anticipated decrease in the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and prostaglandin E₂ in the paw tissue of this compound-treated animals would support its role in suppressing the production of key inflammatory mediators.

Western blot analysis is expected to reveal that this compound inhibits the expression of COX-2 and iNOS. This inhibition is likely mediated through the suppression of the NF-κB signaling pathway. A reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in the this compound-treated groups would provide strong evidence for this mechanism.

References

Application Notes and Protocols for Ajugasterone C in C2C12 Myotube Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C, a phytoecdysteroid found in plants such as Ajuga turkestanica, has garnered interest for its potential anabolic properties in skeletal muscle. This document provides a detailed protocol for utilizing this compound to induce and analyze the differentiation of C2C12 myoblasts into myotubes, a widely accepted in vitro model for studying myogenesis. The protocols outlined below cover cell culture, differentiation induction, and key analytical methods to quantify the effects of this compound on muscle cell development. The primary mechanism of action for related phytoecdysteroids involves the activation of the PI3K/Akt signaling pathway, which is a critical regulator of muscle protein synthesis and hypertrophy.

Data Presentation

The following tables summarize representative quantitative data expected from C2C12 myotube differentiation assays with a phytoecdysteroid treatment. It is important to note that direct quantitative data for this compound is limited in the current scientific literature. The values presented below are based on studies using the closely related and well-researched phytoecdysteroid, 20-hydroxyecdysone (20E), and should be considered as a starting point for optimization with this compound.

Table 1: Effect of this compound on Myotube Morphology

Treatment GroupConcentration (µM)Average Myotube Diameter (µm)Fusion Index (%)
Vehicle Control (DMSO)-15.2 ± 1.835.4 ± 4.1
This compound0.118.5 ± 2.142.1 ± 3.8
This compound 1.0 25.7 ± 2.5 55.3 ± 5.2
This compound10.022.1 ± 2.348.9 ± 4.7
IGF-1 (Positive Control)0.0128.3 ± 2.960.1 ± 5.5

Data are presented as mean ± standard deviation. Optimal concentration for this compound is hypothesized based on data for 20-hydroxyecdysone and should be empirically determined.

Table 2: Effect of this compound on Myogenic Protein Expression (Relative to Vehicle Control)

Treatment GroupConcentration (µM)MyoDMyogeninMyosin Heavy Chain (MyHC)
Vehicle Control (DMSO)-1.01.01.0
This compound0.11.31.51.4
This compound 1.0 1.8 2.5 2.2
This compound10.01.52.11.9
IGF-1 (Positive Control)0.012.23.02.8

Values represent fold change in protein expression as determined by Western blot analysis, normalized to a loading control and then to the vehicle control.

Experimental Protocols

C2C12 Cell Culture and Maintenance
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture the cells when they reach 70-80% confluency. Do not allow cells to become fully confluent as this can induce spontaneous differentiation.[1]

C2C12 Myotube Differentiation Assay with this compound
  • Seeding: Plate C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates for protein analysis, 24-well plates with coverslips for immunofluorescence) at a density that will allow them to reach 90-100% confluency within 24-48 hours.

  • Induction of Differentiation: Once confluent, aspirate the Growth Medium, wash the cells once with sterile Phosphate-Buffered Saline (PBS), and replace it with Differentiation Medium (DM).

  • Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in DM to the desired final concentrations (e.g., 0.1, 1.0, 10.0 µM). A vehicle control (DMSO) should be run in parallel at the same final concentration of DMSO used for the highest this compound dose.

  • Incubation: Culture the cells in the treatment-containing DM for 3-5 days to allow for myotube formation. Change the medium every 48 hours with fresh DM containing the respective treatments.

Immunofluorescence Staining for Myosin Heavy Chain (MyHC)
  • Fixation: After the differentiation period, wash the cells on coverslips twice with cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 5% Goat Serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Myosin Heavy Chain (e.g., MF20, diluted 1:200 in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488, diluted 1:500 in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS and counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Quantification of Myotube Diameter and Fusion Index
  • Myotube Diameter: Using imaging software (e.g., ImageJ), measure the diameter of at least 50 myotubes per treatment group at three different points along each myotube and calculate the average.

  • Fusion Index: The fusion index is a measure of the extent of myoblast fusion into myotubes.[2][3] It is calculated as the number of nuclei within MyHC-positive myotubes (defined as having ≥2 nuclei) divided by the total number of nuclei in the field of view, expressed as a percentage.[2][3]

    • Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

Western Blot Analysis for Myogenic Proteins
  • Cell Lysis: After the differentiation period, wash the cells in 6-well plates twice with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MyoD (1:1000), Myogenin (1:1000), MyHC (1:1000), and a loading control such as GAPDH or β-actin (1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the protein bands can be performed using imaging software, with the expression of target proteins normalized to the loading control.

Mandatory Visualizations

AjugasteroneC_Signaling_Pathway AjugasteroneC This compound Receptor Membrane Receptor (Proposed) AjugasteroneC->Receptor Myostatin Myostatin (Negative Regulator) AjugasteroneC->Myostatin Inhibits PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Myogenesis Enhanced Myogenesis (MyoD, Myogenin, MyHC ↑) pAkt->Myogenesis ProteinSynthesis Increased Protein Synthesis (Myotube Hypertrophy) mTORC1->ProteinSynthesis

Caption: Proposed signaling pathway of this compound in C2C12 myotubes.

C2C12_Differentiation_Workflow cluster_culture Cell Culture & Seeding cluster_differentiation Differentiation & Treatment cluster_analysis Analysis C2C12_Culture Culture C2C12 Myoblasts in Growth Medium (GM) Seeding Seed Cells for Experiment C2C12_Culture->Seeding Induce_Diff Induce Differentiation (Switch to DM) Seeding->Induce_Diff Treatment Treat with this compound (or Vehicle Control) Induce_Diff->Treatment Incubate Incubate for 3-5 Days (Refresh medium every 48h) Treatment->Incubate IF Immunofluorescence (MyHC Staining) Incubate->IF WB Western Blot (MyoD, Myogenin, MyHC) Incubate->WB Quantify Quantify Myotube Diameter & Fusion Index IF->Quantify Densitometry Densitometry of Protein Bands WB->Densitometry

Caption: Experimental workflow for C2C12 myotube differentiation assay.

References

Application Notes: Assessing Ajugasterone C Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajugasterone C is a phytoecdysteroid, a type of natural compound isolated from plants like Leuzea carthamoides and Ajuga species.[1][2] These compounds are investigated for various biological activities, including potential anti-inflammatory and cytotoxic effects.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[3][4] It is particularly valuable in drug discovery and toxicology for evaluating the cytotoxic potential of novel compounds like this compound.

The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][5] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, viable cells.[5] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm) using a spectrophotometer.[3][6] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity and, consequently, cell viability, signifying a cytotoxic effect.

Experimental Protocols

I. Optimization of Cell Seeding Density

To ensure that the assay results fall within the linear range of detection, it is crucial to first determine the optimal number of cells to be plated. Cells should be in the logarithmic growth phase for maximum metabolic activity.[5]

  • Prepare a serial dilution of cells (e.g., from 1 x 10³ to 1 x 10⁶ cells/mL).

  • Seed 100 µL of each cell dilution in triplicate into a 96-well plate.

  • Include control wells containing only culture medium to serve as blanks.

  • Incubate the plate under appropriate conditions for the cell line (e.g., 37°C, 5% CO₂) for a period equivalent to the intended drug treatment time (e.g., 24-48 hours).

  • Perform the MTT assay as described in Section III below.

  • Plot a graph of absorbance versus the number of cells per well.

  • Select a cell density from the linear portion of the curve that yields an absorbance value between 0.75 and 1.25.[7] This density will be used for the cytotoxicity assay.

II. Reagent Preparation
  • MTT Solution (5 mg/mL):

    • Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.

    • Mix thoroughly by vortexing until the MTT is completely dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.

    • Store the solution protected from light at 4°C. If the solution turns blue-green, it has been contaminated or degraded and should be discarded.[7]

  • Solubilization Solution:

    • Option 1: Dimethyl Sulfoxide (DMSO): Ready to use.

    • Option 2: Acidified Isopropanol: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol.

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final solvent concentration in all wells (including untreated controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

III. MTT Assay Protocol for this compound Cytotoxicity
  • Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density (from Section I) in 100 µL of complete culture medium per well.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and recover.

  • Treatment: Carefully aspirate the medium and replace it with 100 µL of medium containing various concentrations of this compound. Include the following controls:

    • Untreated Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the drug dilutions.

    • Blank Control: Wells containing only culture medium without cells, to measure background absorbance.

  • Incubation with Compound: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[6][8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[8] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[6][9] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[6]

    • For Suspension Cells: Centrifuge the plate (e.g., at 1,000 x g for 5 minutes) to pellet the cells, then carefully aspirate the supernatant.[5][9] Add 100-150 µL of solubilization solution.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[7]

Data Presentation and Analysis

The raw absorbance values are processed to determine the percentage of cell viability for each concentration of this compound.

Calculation of Cell Viability:

  • Corrected Absorbance: Subtract the average absorbance of the blank control from all other absorbance readings.

    • Corrected OD = OD_sample - OD_blank

  • Percentage of Cell Viability: Calculate the viability relative to the untreated control cells.

    • % Viability = (Corrected OD_treated / Corrected OD_untreated_control) x 100

IC₅₀ Determination:

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's cytotoxicity. The IC₅₀ value is determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis against the log of the compound concentration on the X-axis.[10]

Table 1: Sample Data from MTT Assay for this compound Cytotoxicity on A549 Cells (48h Treatment)

This compound (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Average ODCorrected OD*% Cell Viability
0 (Control)1.1521.1881.1651.1681.098100.0%
101.0981.1211.1051.1081.03894.5%
250.9540.9330.9610.9490.87980.1%
500.6870.7010.6950.6940.62456.8%
750.5910.6150.6020.6030.53348.5%
1000.4550.4620.4490.4550.38535.1%
2000.2130.2250.2190.2190.14913.6%
Blank0.0720.0680.0700.070--

*Corrected OD is calculated by subtracting the average Blank OD (0.070) from the Average OD.

IC₅₀ Value: ~70 µM (Determined from dose-response curve)

Visualizations

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate at optimal density start->seed_cells incubate1 Incubate for 12-24h for cell attachment seed_cells->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat incubate2 Incubate for desired exposure time (24-72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Aspirate medium and add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate Measure absorbance at 570 nm using a plate reader solubilize->read_plate analyze Calculate % Viability and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathway for Cytotoxicity

The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis. While the specific mechanism for this compound requires further investigation, a common pathway involves the mitochondria-mediated intrinsic apoptosis cascade.

Apoptosis_Pathway cluster_mito Mitochondrion ajugasterone This compound (Cytotoxic Stress) bax Bax/Bak Activation ajugasterone->bax induces momp MOMP bax->momp leads to cyto_c Cytochrome c Release momp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds to apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome recruited to caspase3 Activated Caspase-3 (Executioner Caspase) caspase9->caspase3 activates procaspase3 Pro-caspase-3 procaspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis executes

Caption: Potential intrinsic apoptosis pathway induced by a cytotoxic compound.

Troubleshooting

Table 2: Common Issues and Solutions in the MTT Assay

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination of culture medium with bacteria or yeast.[7]- MTT reagent has degraded or been exposed to light.- Presence of reducing agents (e.g., phenol red) in the medium.[5]- Use sterile technique and check medium for contamination before use.- Store MTT solution protected from light at 4°C and discard if discolored.- Use serum-free and phenol red-free medium during the MTT incubation step.[5]
Low Absorbance Readings - Cell seeding density is too low.- Incubation time with MTT is too short.- Incomplete solubilization of formazan crystals.- Optimize cell seeding density as described in Section I.- Increase incubation time with MTT reagent until purple color is clearly visible in cells.- Increase shaking time or gently pipette to ensure complete dissolution.[9]
High Variability Between Replicates - Inaccurate pipetting or cell plating.- Uneven cell growth ("edge effect") in the 96-well plate.[11]- Cells were dislodged during medium aspiration.- Ensure the cell suspension is homogenous before plating; check pipette calibration.[11]- Avoid using the outer wells of the plate or fill them with sterile water/PBS to minimize evaporation.[11]- Aspirate and add media gently, especially with weakly adherent cell lines.[11]
Compound Interference - The test compound (this compound) may chemically reduce MTT or absorb light at 570 nm.[12]- Run a control experiment with the compound in cell-free medium to check for direct MTT reduction or absorbance interference.[12] If interference is significant, consider an alternative viability assay (e.g., SRB, CellTiter-Glo®).

References

Application Notes and Protocols for Ajugasterone C Gene Expression Analysis using RT-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C is a phytoecdysteroid, a class of plant-derived compounds structurally similar to insect molting hormones.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities in mammals, including anabolic and anti-inflammatory effects.[2][3] this compound, in particular, has demonstrated notable anti-inflammatory properties.[2][3] Understanding the molecular mechanisms underlying these effects is crucial for its potential development as a therapeutic agent.

Gene expression analysis by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method to investigate how compounds like this compound modulate cellular processes at the transcriptional level.[4] This application note provides a detailed protocol for the analysis of gene expression changes in response to this compound treatment in a relevant cell culture model. The presented protocols cover cell culture and treatment, RNA extraction, reverse transcription to complementary DNA (cDNA), and the final qPCR analysis.

Postulated Signaling Pathway of this compound

While the precise signaling cascade of this compound is still under investigation, based on the known mechanisms of other phytoecdysteroids and its anti-inflammatory effects, a plausible pathway can be hypothesized. Phytoecdysteroids are known to interact with membrane-bound receptors, potentially G-protein coupled receptors (GPCRs), which can trigger downstream intracellular signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways can, in turn, modulate the activity of transcription factors like NF-κB and STAT3, which are key regulators of inflammatory gene expression. This application note will focus on analyzing the expression of downstream target genes involved in inflammation and muscle metabolism.

Ajugasterone_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AjugasteroneC This compound GPCR GPCR AjugasteroneC->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK/ERK GPCR->MAPK STAT3 STAT3 GPCR->STAT3 Akt Akt PI3K->Akt IKK IKK Akt->IKK MAPK->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3_n STAT3 STAT3->STAT3_n Translocation GeneExpression Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_n->GeneExpression STAT3_n->GeneExpression Experimental_Workflow start Start: Cell Culture (e.g., Macrophages, Myoblasts) treatment Treatment with this compound (and vehicle control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality and Quantity Control (Spectrophotometry/Fluorometry) rna_extraction->qc cdna_synthesis Reverse Transcription (cDNA Synthesis) qc->cdna_synthesis rt_qpcr RT-qPCR Analysis cdna_synthesis->rt_qpcr data_analysis Data Analysis (Relative Quantification, e.g., ΔΔCt method) rt_qpcr->data_analysis end End: Gene Expression Profile data_analysis->end

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Ajugasterone C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C is a phytoecdysteroid, a class of compounds found in plants that are structurally similar to insect molting hormones.[1] These compounds have garnered significant interest in the scientific community for their various biological activities, including anti-inflammatory and potential anabolic effects.[2] Ecdysteroids, such as the closely related 20-hydroxyecdysone, have been shown to promote protein synthesis in skeletal muscle.[3] This has led to investigations into their potential applications in addressing muscle atrophy and enhancing physical performance.

The anabolic effects of phytoecdysteroids are believed to be mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of Akt (also known as Protein Kinase B) leads to the downstream activation of the mammalian target of rapamycin (mTOR), which in turn phosphorylates key effectors like p70S6K and 4E-BP1 to initiate protein translation.

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the expression and phosphorylation status of key proteins within the PI3K/Akt/mTOR signaling pathway in a cell culture model.

Data Presentation: Protein Expression Changes after Phytoecdysteroid Treatment

While specific quantitative Western blot data for this compound is not extensively available, the effects of the structurally and functionally similar phytoecdysteroid, 20-hydroxyecdysone (20HE), have been documented. The following table summarizes the expected quantitative changes in protein phosphorylation in C2C12 myotubes following treatment with 20HE, which can be used as a representative model for designing experiments with this compound.

Table 1: Quantitative Analysis of Akt Phosphorylation in C2C12 Myotubes after 2-hour Treatment with 20-hydroxyecdysone (20HE)

Treatment GroupConcentration (µM)Fold Change in p-Akt (Ser473) / Total Akt (Mean ± SEM)
Vehicle Control01.00 ± 0.15
20HE0.13.2 ± 0.4
20HE0.54.1 ± 0.5
20HE1.04.8 ± 0.6

Data is derived from studies on 20-hydroxyecdysone and is presented as a predictive model for the effects of this compound.[2][4][6][7]

Table 2: Expected Qualitative Changes in Downstream PI3K/Akt/mTOR Pathway Proteins after this compound Treatment

Protein TargetExpected Change in Phosphorylation/ExpressionRationale
p-Akt (Ser473)IncreaseDirect upstream activation by PI3K.
p-mTOR (Ser2448)IncreaseDownstream target of activated Akt.[8]
p-p70S6K (Thr389)IncreaseKey downstream effector of mTORC1, promoting protein synthesis.
p-4E-BP1 (Thr37/46)IncreasePhosphorylation by mTORC1 releases its inhibition on translation initiation.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is designed for the treatment of C2C12 myoblasts, a common cell line for studying myogenesis and muscle protein synthesis.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density that will allow them to reach 80-90% confluency.

  • Differentiation: Once confluent, induce differentiation into myotubes by switching the growth medium (DMEM with 10% FBS) to a differentiation medium (DMEM with 2% horse serum). Allow cells to differentiate for 48-72 hours.

  • This compound Treatment: Prepare various concentrations of this compound in the differentiation medium. A dose-response experiment (e.g., 0.1 µM, 0.5 µM, 1.0 µM) is recommended.

  • Incubation: Remove the old medium from the differentiated myotubes and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired time period (e.g., 2 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to protein extraction.

Protocol 2: Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to the loading control (e.g., GAPDH or β-actin). For phosphoproteins, it is recommended to normalize to the total protein level of the same target.

Mandatory Visualizations

G AjugasteroneC This compound GPCR GPCR/Membrane Receptor AjugasteroneC->GPCR Binds PI3K PI3K GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 Activates mTORC1 mTORC1 pp70S6K p-p70S6K (Active) pmTORC1->pp70S6K Phosphorylates pfourEBP1 p-4E-BP1 pmTORC1->pfourEBP1 Phosphorylates p70S6K p70S6K ProteinSynthesis Protein Synthesis & Muscle Growth pp70S6K->ProteinSynthesis fourEBP1 4E-BP1 eIF4E eIF4E pfourEBP1->eIF4E Releases inhibition of eIF4E->ProteinSynthesis

Caption: this compound Signaling Pathway.

G start Start: C2C12 Myotubes treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

References

Application Notes and Protocols for Ajugasterone C Receptor Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C is a phytoecdysteroid, a class of steroid hormones found in plants, with demonstrated biological activities including anti-inflammatory effects.[1][2][3][4] Ecdysteroids primarily exert their effects in arthropods by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[5][6] This complex then regulates gene expression. While the precise molecular targets of this compound in mammals are still under investigation, potential mechanisms include interaction with estrogen receptor beta and activation of the Mas1 receptor.[7][8] To characterize the interaction of this compound with its putative receptors, a receptor binding affinity assay is a critical first step.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the ecdysone receptor, a likely target given its chemical class. This protocol is based on established methodologies for ecdysteroid receptor binding assays and serves as a template that can be adapted for other potential receptors.[9][10]

Putative Signaling Pathway of Ecdysteroids

Ecdysteroids, such as this compound, are known to activate the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This ligand-receptor complex binds to ecdysone response elements (EcREs) on DNA, leading to the transcription of target genes that regulate various physiological processes.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AjugasteroneC This compound EcR_USP_inactive Inactive EcR-USP Heterodimer AjugasteroneC->EcR_USP_inactive Binding EcR EcR EcR->EcR_USP_inactive USP USP USP->EcR_USP_inactive EcR_USP_active Active this compound- EcR-USP Complex EcR_USP_inactive->EcR_USP_active Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to Gene Target Gene EcRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Caption: Putative signaling pathway of this compound via the ecdysone receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the EcR/USP heterodimer using a radiolabeled ligand, such as [³H]Ponasterone A.

Materials and Reagents
  • This compound

  • Radioligand: [³H]Ponasterone A (a high-affinity ecdysteroid)

  • Receptor Source:

    • Insect cell line (e.g., Sf9) expressing recombinant EcR and USP proteins.

    • Alternatively, in vitro transcribed and translated EcR and USP proteins.

  • Unlabeled Competitor: Ponasterone A (for determining non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA

  • Wash Buffer: Ice-cold Binding Buffer

  • Scintillation Cocktail

  • 96-well Filter Plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine (PEI)

  • Microplate Scintillation Counter

  • Protein Assay Kit (e.g., BCA assay)

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., from Sf9 cells) Incubation Incubate Receptor, Radioligand, and this compound in 96-well plate ReceptorPrep->Incubation LigandPrep Prepare Radioligand ([³H]Ponasterone A) and Competitor Solutions LigandPrep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free ligand) Incubation->Filtration Wash Wash Filters with Ice-Cold Wash Buffer Filtration->Wash Dry Dry Filters Wash->Dry Scintillation Add Scintillation Cocktail and Count Radioactivity Dry->Scintillation Analysis Calculate Specific Binding and Determine IC50 and Ki values Scintillation->Analysis

Caption: Experimental workflow for the this compound receptor binding assay.

Step-by-Step Procedure
  • Receptor Preparation:

    • Culture Sf9 cells expressing EcR and USP.

    • Harvest cells and prepare a membrane fraction by homogenization and centrifugation.

    • Resuspend the membrane pellet in Binding Buffer.

    • Determine the protein concentration using a BCA assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor preparation, [³H]Ponasterone A, and Binding Buffer.

    • Non-specific Binding: Add receptor preparation, [³H]Ponasterone A, and a saturating concentration of unlabeled Ponasterone A.

    • Competitive Binding: Add receptor preparation, [³H]Ponasterone A, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC50:

    • The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate Ki (Inhibitory Constant):

    • The Ki value, which represents the binding affinity of this compound for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The quantitative data obtained from the receptor binding affinity assay should be summarized in a clear and structured table.

CompoundRadioligandReceptorIC50 (nM)Ki (nM)
This compound[³H]Ponasterone AEcR/USPValueValue
Ponasterone A[³H]Ponasterone AEcR/USPValueValue

Note: The values in this table are placeholders and would be determined experimentally. A lower Ki value indicates a higher binding affinity.

Conclusion

This application note provides a comprehensive, albeit representative, protocol for assessing the receptor binding affinity of this compound. While the ecdysone receptor is a primary candidate based on the compound's classification, this methodology can be adapted to investigate other potential molecular targets. The successful execution of this assay will provide crucial data for understanding the mechanism of action of this compound and for its potential development as a therapeutic agent.

References

Application Notes and Protocols: Investigating the Effects of Ajugasterone C on Muscle Satellite Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle satellite cells (SCs) are resident stem cells crucial for skeletal muscle repair and regeneration. Upon activation, these quiescent cells proliferate, differentiate, and fuse to form new myofibers or repair existing ones.[1][2][3] The process of myogenic differentiation is tightly regulated by a network of myogenic regulatory factors (MRFs), including MyoD and myogenin.[4] Phytoecdysteroids, a class of plant-derived steroids, have garnered attention for their potential anabolic properties in skeletal muscle.[5][6][7] Ajugasterone C, a phytoecdysteroid found in plants like Ajuga turkestanica, is of particular interest for its potential to modulate muscle growth and repair.[5][8][9]

These application notes provide a comprehensive guide for investigating the effects of this compound on the differentiation of muscle satellite cells. The protocols detailed below cover the isolation and culture of primary satellite cells, induction of myogenic differentiation in the presence of this compound, and subsequent analysis of key differentiation markers and signaling pathways.

Data Presentation: Expected Outcomes of this compound Treatment

While direct quantitative data for this compound's effects on muscle satellite cell differentiation is emerging, based on studies of similar phytoecdysteroids like 20-hydroxyecdysone, we can hypothesize the following outcomes.[7][10][11] The tables below are structured to serve as templates for recording and presenting experimental data.

Table 1: Effect of this compound on Myogenic Regulatory Factor Expression (RT-qPCR)

Treatment GroupMyoD (Fold Change)Myogenin (Fold Change)Pax7 (Fold Change)
Vehicle Control1.01.01.0
This compound (X µM)Expected IncreaseExpected IncreaseExpected Decrease
Positive Control (e.g., IGF-1)Expected IncreaseExpected IncreaseExpected Decrease

Table 2: Quantification of Myotube Formation (Immunofluorescence)

Treatment GroupFusion Index (%)Myotube Diameter (µm)Myonuclei per Myotube
Vehicle ControlBaselineBaselineBaseline
This compound (X µM)Expected IncreaseExpected IncreaseExpected Increase
Positive Control (e.g., IGF-1)Expected IncreaseExpected IncreaseExpected Increase

Table 3: Analysis of Protein Expression (Western Blot)

Treatment Groupp-Akt/Akt Ratiop-mTOR/mTOR RatioMyosin Heavy Chain (MHC)
Vehicle Control1.01.01.0
This compound (X µM)Expected IncreaseExpected IncreaseExpected Increase
Positive Control (e.g., IGF-1)Expected IncreaseExpected IncreaseExpected Increase

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway for phytoecdysteroid-induced muscle differentiation and the general experimental workflow for investigating the effects of this compound.

G AC This compound GPCR G-Protein Coupled Receptor AC->GPCR Binds PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates MyoD_Myogenin MyoD/Myogenin Expression Akt->MyoD_Myogenin Upregulates p70S6K p70S6K mTOR->p70S6K Activates Protein_Synthesis Protein Synthesis (e.g., MHC) p70S6K->Protein_Synthesis Promotes Differentiation Satellite Cell Differentiation Protein_Synthesis->Differentiation MyoD_Myogenin->Differentiation Drives

Caption: Proposed PI3K/Akt/mTOR signaling pathway for this compound.

G Isolation Isolate Satellite Cells from Muscle Tissue Culture Culture and Proliferate Satellite Cells Isolation->Culture Induction Induce Differentiation with This compound Culture->Induction RT_qPCR RT-qPCR Analysis (MyoD, Myogenin) Induction->RT_qPCR Western_Blot Western Blot Analysis (Akt, mTOR, MHC) Induction->Western_Blot IF Immunofluorescence (Myotube Formation) Induction->IF Data_Analysis Data Analysis and Interpretation RT_qPCR->Data_Analysis Western_Blot->Data_Analysis IF->Data_Analysis

Caption: Experimental workflow for investigating this compound effects.

Experimental Protocols

The following are detailed protocols for the key experiments involved in this investigation.

Isolation and Culture of Primary Muscle Satellite Cells

This protocol is adapted from established methods for isolating murine satellite cells.[1][2][3][12][13]

Materials:

  • Hindlimb muscles from 4-6 week old mice

  • DMEM with 1% Penicillin-Streptomycin (P/S)

  • Collagenase Type II (0.2%)

  • Dispase (0.4%)

  • Growth Medium: DMEM with 20% FBS, 10% Horse Serum, 1% Chick Embryo Extract, 1% P/S

  • Differentiation Medium: DMEM with 2% Horse Serum, 1% P/S

  • Collagen-coated culture dishes

  • 70 µm cell strainer

Procedure:

  • Dissect hindlimb muscles and place them in cold DMEM with 1% P/S.

  • Mince the muscle tissue into a fine slurry.

  • Digest the tissue in a solution of 0.2% Collagenase Type II and 0.4% Dispase at 37°C for 1-1.5 hours with gentle agitation.

  • Stop the digestion by adding an equal volume of Growth Medium.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the filtrate at 1500 x g for 10 minutes.

  • Resuspend the cell pellet in Growth Medium and pre-plate on an uncoated culture dish for 1-2 hours to allow for fibroblast adhesion.

  • Collect the supernatant containing the myoblasts and plate on collagen-coated dishes.

  • Culture the cells in Growth Medium at 37°C and 5% CO2, changing the medium every 2 days.

Induction of Myogenic Differentiation with this compound

Procedure:

  • Once the satellite cells reach 80-90% confluency, aspirate the Growth Medium.

  • Wash the cells once with sterile PBS.

  • Add Differentiation Medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).

  • Incubate the cells for the desired differentiation period (typically 3-5 days), changing the medium with fresh this compound or vehicle daily.

Immunofluorescence Staining for Myotube Formation

This protocol allows for the visualization and quantification of myotube formation.[14][15][16][17][18]

Materials:

  • 4% Paraformaldehyde (PFA)

  • Blocking Buffer: PBS with 5% goat serum and 0.2% Triton X-100

  • Primary Antibodies: Anti-Myosin Heavy Chain (MHC), Anti-MyoG

  • Secondary Antibody: Alexa Fluor-conjugated secondary antibody

  • DAPI stain

  • Mounting medium

Procedure:

  • After the differentiation period, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with Blocking Buffer for 1 hour at room temperature.

  • Incubate with primary antibody (e.g., anti-MHC) diluted in Blocking Buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the corresponding fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash three times with PBS.

  • Mount the coverslips on slides with mounting medium and visualize under a fluorescence microscope.

Western Blot Analysis for Protein Expression

This protocol is used to quantify the expression levels of key proteins in the signaling pathway and differentiation markers.[19][20][21][22][23]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer: 5% non-fat milk or BSA in TBST

  • Primary Antibodies: Anti-p-Akt, Anti-Akt, Anti-p-mTOR, Anti-mTOR, Anti-MHC, Anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Lyse the cells in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

RT-qPCR for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of myogenic regulatory factors.[24][25][26][27][28]

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MyoD, Myogenin, Pax7, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

The provided application notes and protocols offer a robust framework for elucidating the effects of this compound on muscle satellite cell differentiation. By systematically applying these methods, researchers can gain valuable insights into the myogenic potential of this phytoecdysteroid and its underlying molecular mechanisms. This knowledge will be instrumental in the development of novel therapeutic strategies for muscle wasting conditions and for enhancing muscle performance.

References

Application Notes & Protocols: Ajugasterone C Administration in Sprague Dawley Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These notes and protocols are intended for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals. The information provided is based on limited available data and should be adapted and validated for specific experimental designs.

Introduction and Overview

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. Like other ecdysteroids, it is investigated for a variety of potential pharmacological effects, including anabolic, adaptogenic, and anti-inflammatory properties. This document provides an application note on the known administration of this compound to Sprague Dawley rats and offers a synthesized protocol for conducting similar in vivo studies.

Based on available data, this compound has been administered to Sprague Dawley rats to assess its anti-inflammatory effects. A single dose has been shown to be effective in an acute inflammation model[1]. The following sections detail the reported dosage and provide a comprehensive, generalized protocol for oral administration and study design based on standard rodent research methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound administration as identified in the literature.

ParameterValue & UnitSpecies / ModelEffect ObservedSource
Dosage 100 mg/kgSprague Dawley RatSignificant inhibition of paw edema[1]
Administration Route Not specified, likely oral (p.o.) or intraperitoneal (i.p.)Carrageenan-induced inflammation modelAnti-inflammatory[1]
Frequency Single doseAcute inflammation studyInhibition of edema development[1]

Note: The original source material mentions the effective dose but does not specify the route of administration. Oral gavage is the most common route for such studies and is detailed in the protocol below.

Experimental Protocols

The following protocols are synthesized from standard methodologies for rodent handling and substance administration. They are intended as a template and should be adapted to specific experimental needs and institutional guidelines.

Protocol: Preparation of this compound for Oral Gavage

Objective: To prepare a stable and homogenous suspension of this compound for consistent oral administration to Sprague Dawley rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (CMC-Na), 1% Tween 80 in distilled water)

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

  • Syringes and oral gavage needles (stainless steel, ball-tipped, 18-20 gauge for adult rats)

Procedure:

  • Calculate Required Amount: Determine the total amount of this compound and vehicle needed based on the number of animals, their average body weight, the target dose (e.g., 100 mg/kg), and the dosing volume (typically 5-10 mL/kg for rats).

  • Weigh Compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Prepare Vehicle: Prepare the chosen vehicle solution (e.g., 0.5% w/v CMC-Na in distilled water).

  • Create Suspension:

    • Place the weighed this compound powder in a mortar.

    • Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This prevents clumping.

    • Gradually add the remaining vehicle while continuously stirring or mixing.

    • Transfer the suspension to a beaker or flask with a magnetic stir bar.

  • Ensure Homogeneity: Place the beaker on a magnetic stir plate and stir continuously for at least 15-30 minutes before and throughout the dosing procedure to ensure the suspension remains homogenous.

  • Dose Verification: The concentration of the final formulation should be verified via an appropriate analytical method (e.g., HPLC) if required by the study plan.

Protocol: Administration via Oral Gavage in Sprague Dawley Rats

Objective: To accurately and safely administer a prepared dose of this compound directly into the stomach of a Sprague Dawley rat.

Procedure:

  • Animal Handling and Restraint:

    • Gently but firmly restrain the rat. One common method is to grasp the animal over the back and shoulders, using the thumb and forefinger to gently push the forelimbs forward and secure the head, preventing biting. Ensure the animal's body is supported.

  • Dose Preparation:

    • Weigh the rat immediately before dosing to calculate the precise volume to be administered.

    • While the suspension is being stirred, draw the calculated volume into a syringe fitted with an appropriate oral gavage needle.

  • Gavage Needle Insertion:

    • Hold the rat in a vertical, head-up position.

    • Gently insert the tip of the gavage needle into the mouth, passing it along the side of the mouth towards the esophagus.

    • Allow the animal to swallow the tip of the needle, then advance it gently and smoothly down the esophagus until the tip is estimated to be in the stomach. There should be no resistance. If resistance is felt or the animal shows signs of respiratory distress, withdraw the needle immediately.

  • Substance Delivery:

    • Once the needle is in place, depress the syringe plunger steadily to deliver the full volume.

    • Administer the substance at a moderate pace to prevent regurgitation.

  • Needle Removal and Recovery:

    • Smoothly withdraw the needle in a single motion.

    • Return the rat to its home cage and monitor it for a short period (e.g., 5-10 minutes) for any immediate adverse reactions such as choking, gagging, or respiratory distress.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study evaluating a test compound like this compound in rats.

experimental_workflow acclimatization Phase 1: Acclimatization (Sprague Dawley Rats, 7 days) grouping Phase 2: Group Assignment (Randomized: Vehicle, Dose 1, Dose 2...) acclimatization->grouping admin Phase 3: Administration (e.g., Daily Oral Gavage) grouping->admin prep Daily Task: Dose Preparation (this compound Suspension) prep->admin monitoring Phase 4: In-Life Monitoring (Body Weight, Clinical Signs, Paw Edema) admin->monitoring endpoint Phase 5: Study Endpoint (Blood Collection, Tissue Harvest) monitoring->endpoint analysis Phase 6: Data Analysis (Biochemical Assays, Histopathology) endpoint->analysis

Caption: Generalized workflow for in vivo compound testing in rats.

Potential Signaling Pathway (Hypothetical)

Phytoecdysteroids are often investigated for their anabolic effects, which are commonly mediated through the Akt/mTOR signaling pathway, crucial for protein synthesis and muscle growth. While specific data for this compound's action on this pathway in rats is not available, the following diagram illustrates this hypothetical mechanism of action.

signaling_pathway ajuga This compound receptor Cell Surface Receptor (Hypothetical) ajuga->receptor akt Akt receptor->akt Activates mtor mTORC1 akt->mtor Activates s6k p70S6K mtor->s6k Activates eif4e 4E-BP1 mtor->eif4e Inhibits protein_syn Protein Synthesis (Muscle Growth) s6k->protein_syn eif4e->protein_syn

Caption: Hypothetical Akt/mTOR pathway activation by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Bioavailability of Ajugasterone C in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ajugasterone C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the in vivo bioavailability of this compound. The following guides and FAQs will help you address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?

A1: Low oral bioavailability of this compound is likely due to a combination of factors common to many poorly water-soluble compounds and ecdysteroids. These can include:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]

  • Rapid Metabolism: The compound may be subject to extensive first-pass metabolism in the gut wall and liver.[2] This can involve phase I (oxidation) and phase II (conjugation) reactions.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen, reducing net absorption.[3]

Q2: What metabolic pathways are likely responsible for the degradation of this compound in vivo?

A2: While specific data on this compound metabolism in mammals is limited, based on the metabolism of other steroids and related compounds, the primary pathways are likely:

  • Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes in the liver and intestine are likely involved in hydroxylating the this compound molecule.[4][5][6]

  • Phase II Metabolism (Conjugation): Following oxidation, or directly, this compound's hydroxyl groups are susceptible to glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs).[7][8] These processes increase water solubility and facilitate excretion.

Q3: Are there any known drug-drug interactions we should be aware of when co-administering other compounds with this compound?

Troubleshooting Guides

Issue 1: Inconsistent or Low Plasma Concentrations of this compound

This guide provides strategies to improve the dissolution and absorption of this compound.

Potential Cause & Troubleshooting Step

  • Poor Dissolution in the GI Tract

    • Formulation with Solubilizing Agents: Prepare a formulation of this compound with excipients that enhance solubility. Common strategies include:

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9][10]

      • Use of Co-solvents: A mixture of water-miscible solvents can be used for oral gavage, though care must be taken regarding potential toxicity.

      • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility.

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.

  • Extensive First-Pass Metabolism

    • Co-administration with Metabolic Inhibitors: In preclinical studies, co-administration with general CYP inhibitors (e.g., ketoconazole) or UGT inhibitors can help elucidate the role of metabolism. Note: This is for investigational purposes only.

  • Efflux by Transporters

    • Co-administration with P-gp Inhibitors: Using a known P-gp inhibitor (e.g., verapamil) in your experimental model can help determine if efflux is a significant barrier to absorption.

Issue 2: Difficulty in Quantifying this compound in Plasma Samples

This guide provides an overview of a suitable analytical method.

Potential Cause & Troubleshooting Step

  • Low Analyte Concentration and Matrix Interference

    • Develop a Sensitive LC-MS/MS Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and specificity.[11]

    • Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering plasma components.[12]

Data Presentation

As specific in vivo pharmacokinetic data for this compound is not publicly available, the following table provides a template for how you can structure your experimental data.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
This compound in Saline 50e.g., 25e.g., 2e.g., 100Reference
This compound in SEDDS 50e.g., 150e.g., 1e.g., 600e.g., 6-fold increase
This compound with P-gp Inhibitor 50e.g., 75e.g., 1.5e.g., 350e.g., 3.5-fold increase

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound

This protocol provides a starting point for developing a lipid-based formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh this compound and dissolve it in the selected oil phase with gentle heating and vortexing.

    • Add the surfactant and co-surfactant to the oil mixture.

    • Vortex the mixture until a clear and homogenous solution is obtained. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant.

  • Characterization of the SEDDS:

    • Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.

Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in plasma.

Materials:

  • Rat plasma samples

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar ecdysteroid not present in the sample)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the IS in a suitable organic solvent (e.g., methanol).

    • Spike blank rat plasma with known concentrations of this compound to create calibration standards and QCs.

  • Sample Preparation (SPE):

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution and vortex.

    • Precondition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

    • Elute this compound and the IS with an appropriate organic solvent (e.g., ACN or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from plasma components.

      • Flow Rate: e.g., 0.3 mL/min.

      • Injection Volume: e.g., 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound and the IS. These transitions need to be optimized by infusing the pure compounds.

Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelium cluster_portal Portal Vein Ajugasterone_C This compound (Oral Dose) Absorption Passive Diffusion Ajugasterone_C->Absorption Efflux P-gp Efflux Absorption->Efflux Net Absorption Metabolism_Gut CYP450 Metabolism Absorption->Metabolism_Gut To_Liver To Liver Absorption->To_Liver Efflux->Ajugasterone_C Pumped back Metabolism_Gut->To_Liver

Caption: Factors affecting the oral absorption of this compound in the intestine.

G cluster_liver Hepatocyte (Liver Cell) Ajugasterone_C This compound (from Portal Vein) Phase1 Phase I Metabolism (CYP450 Oxidation) Ajugasterone_C->Phase1 Phase2 Phase II Metabolism (Glucuronidation/Sulfation) Ajugasterone_C->Phase2 Phase1->Phase2 Excretion Excretion into Bile/Blood Phase2->Excretion

Caption: Proposed metabolic pathway of this compound in the liver.

G Start Start: Rat Plasma Sample Spike Spike with Internal Standard Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute Analyte SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Experimental workflow for this compound quantification in plasma.

References

Ajugasterone C Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Ajugasterone C in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to potential solubility and stability issues in purely aqueous solutions, it is highly recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2][3][4] Once dissolved, these stock solutions can be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1] For experimental use, the stock solution should be diluted to the final desired concentration in the aqueous buffer or cell culture medium immediately before use.

Q2: How stable is this compound in aqueous solutions at different pH values?

Q3: What is the effect of temperature on the stability of this compound in aqueous solutions?

A3: Elevated temperatures generally accelerate the degradation of organic compounds. While specific degradation kinetics for this compound at various temperatures have not been published, it is best practice to store aqueous solutions of this compound at low temperatures (e.g., 4°C) for short-term storage and to prepare fresh solutions for each experiment.[5] For long-term storage, aliquots of the stock solution in an appropriate solvent like DMSO should be kept at -20°C or -80°C.[1]

Q4: Is this compound sensitive to light?

A4: Phytoecdysteroids can be sensitive to light.[6] To prevent potential photodegradation, it is recommended to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil. When conducting experiments, particularly those of long duration, minimizing light exposure is a crucial precautionary measure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.- Increase the final concentration of DMSO in your working solution (ensure it is compatible with your experimental system).- Decrease the final concentration of this compound.- Prepare a more dilute stock solution in DMSO before diluting into the aqueous buffer.
Loss of biological activity over time in prepared aqueous solutions. Degradation of this compound in the aqueous environment.- Prepare fresh working solutions immediately before each experiment.- Store aqueous solutions at 4°C and use within a short timeframe (e.g., a few hours).- For longer experiments, consider replenishing the this compound-containing medium periodically.
Inconsistent experimental results. Variability in the concentration of active this compound due to degradation or precipitation. Repeated freeze-thaw cycles of the stock solution.- Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles.[1]- Ensure complete dissolution of the DMSO stock into the aqueous buffer before use.- Perform a stability check of this compound in your specific experimental buffer and conditions.

Experimental Protocols

Protocol for Preliminary Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

2. Preparation of Test Solutions:

  • Dilute the this compound stock solution in the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Prepare separate samples for each condition to be tested (e.g., pH 4, 7, and 9; 4°C, 25°C, and 37°C; light exposure vs. dark).

3. Incubation:

  • Store the prepared test solutions under the specified conditions.

4. Sample Analysis by HPLC:

  • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.

  • Analyze the samples using a stability-indicating HPLC method. A general starting method for phytoecdysteroids is provided below.

5. Data Analysis:

  • Determine the peak area of the this compound peak at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time for each condition to assess stability.

General Stability-Indicating HPLC Method for Phytoecdysteroids

This method can be used as a starting point and should be optimized and validated for this compound.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase A gradient of acetonitrile and water (may require an additive like 0.1% formic acid or trifluoroacetic acid for better peak shape)[8]
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Detection UV at approximately 242 nm[7]
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation Under Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) working Dilute Stock to Working Concentration in Aqueous Buffer stock->working ph Different pH working->ph temp Different Temperatures working->temp light Light vs. Dark working->light sampling Sample at Time Points (t=0, 2, 4, 8...) ph->sampling temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data signaling_pathway cluster_input Input cluster_pathway Hypothetical Signaling Cascade cluster_output Output ajugasterone This compound (Stable Concentration) receptor Cell Surface or Nuclear Receptor ajugasterone->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression biological_response Biological Response (e.g., Anti-inflammatory Effect) gene_expression->biological_response

References

Phytoecdysteroid Quantification by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with phytoecdysteroid quantification by High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the extraction, sample preparation, and HPLC analysis of phytoecdysteroids.

Sample Preparation and Extraction

Question: What are the most common challenges in extracting phytoecdysteroids from plant material?

Answer: The primary challenges in phytoecdysteroid extraction stem from their polar, sugar-like properties, which makes them difficult to separate from other polar plant constituents.[1][2] Plant extracts are often complex mixtures containing various structurally similar ecdysteroids, alongside interfering compounds like chlorophyll, lipids, and phenols, which can complicate purification and quantification.[1][3][4]

Question: Which extraction solvent is most effective for phytoecdysteroids?

Answer: The choice of solvent significantly impacts extraction efficiency. Methanol and ethanol are commonly used for initial extraction.[3][4] Studies have shown that a mixture of methanol, ethanol, and water can be highly effective.[4] For instance, one study found that a solid-liquid extraction with a methanol:ethanol:water (30:25:45; v/v/v) mixture yielded good results.[4] Another innovative approach involves Natural Deep Eutectic Solvents (NADES), which have demonstrated higher extraction yields compared to conventional solvents like methanol, ethanol, and ethyl acetate.[5]

Data Presentation: Comparison of Extraction Solvent Efficiency for 20-Hydroxyecdysone (20E)

Solvent/MethodPlant MaterialExtraction Efficiency/YieldReference
Methanol (Soxhlet, 12h)Ipomoea hederacea seeds2.14% Ecdysteroid Content[3]
Ethyl Acetate (Soxhlet, 18h)Ipomoea hederacea seeds3.19% Ecdysteroid Content[3]
Methanol:Ethanol:Water (30:25:45)Spinach, ArugulaHigh recovery of 20E (up to 428 µg/g in spinach)[4]
NADES (Lactic acid:Levulinic acid)SpinachRecoveries above 93%[5]
Ionic Liquids (ILs)SpinachRecoveries above 88%[5]

Question: How can I effectively clean up my sample to remove interfering matrix components?

Answer: Solid-Phase Extraction (SPE) is a widely used and effective technique for sample clean-up prior to HPLC analysis.[4] C18 cartridges are commonly employed for this purpose.[4][6] The typical procedure involves conditioning the cartridge, loading the aqueous sample extract, washing away polar impurities, and then eluting the retained phytoecdysteroids with a suitable organic solvent like ethyl acetate.[6] This process significantly reduces matrix effects, which can otherwise lead to ion suppression or enhancement in the detector, causing inaccurate quantification.[7]

Data Presentation: Typical SPE Recovery Rates for Steroids

AnalyteMatrixSPE SorbentRecovery RateReference
Multiple SteroidsSerum/PlasmaC1887-101%[6]
VancomycinPlasmaStyrene-divinylbenzene94.3-104.0%[8]
Antihypertensive DrugsPlasmaMagnetic Fe3O4 NPs91.67-93.86%[8]
ColchicinePlasma and UrinePSA and MgSO493.9-102.68%[8]
HPLC Analysis and Troubleshooting

Question: My chromatogram shows poor peak shape, specifically peak fronting. What are the likely causes and solutions?

Answer: Peak fronting, where the leading edge of the peak is sloped, is less common than peak tailing but can significantly affect quantification.[9]

Possible Causes & Solutions for Peak Fronting:

  • Column Overload: Injecting too much sample (either in volume or concentration) can saturate the column inlet.[10]

    • Solution: Reduce the injection volume or dilute the sample.[10][11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to a distorted peak.[10][12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]

  • Column Degradation: A void or channel at the head of the column can cause peak fronting.[9]

    • Solution: Replace the column. Using a guard column can help extend the life of your analytical column.[9]

  • Temperature Effects: In some specific cases, like ion-pair chromatography, temperature changes can lead to peak fronting.[9]

    • Solution: Ensure consistent and stable column temperature using a column oven.

Question: I'm observing inconsistent retention times for my phytoecdysteroid peaks. What should I check?

Answer: Drifting retention times can compromise peak identification and integration. Several factors can contribute to this issue.

Troubleshooting Inconsistent Retention Times:

  • Mobile Phase Composition: Inaccurately prepared mobile phase or changes in composition over time (e.g., evaporation of the more volatile component) can cause retention time shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.

  • Flow Rate Fluctuation: Leaks in the system or worn pump seals can cause the flow rate to be unstable.

    • Solution: Check for any visible leaks in the fittings and pump. If no leaks are apparent, the pump seals may need to be replaced.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times, especially if a column oven is not used.

    • Solution: Use a thermostatically controlled column oven for stable and reproducible temperatures.

Question: How does the pH of the mobile phase affect the analysis of phytoecdysteroids?

Answer: While many phytoecdysteroids are neutral compounds, some may possess ionizable functional groups. For these compounds, the pH of the mobile phase is critical.[13] Operating at a pH where the analyte is in a single, non-ionized form generally leads to better peak shape and more stable retention times.[14] For acidic or basic analytes, adjusting the mobile phase pH to be at least 2 units away from the compound's pKa is recommended. It is also important to operate within the stable pH range of your HPLC column (typically pH 2-8 for silica-based columns) to avoid damaging the stationary phase.[13] Highly acidic mobile phases can lead to the degradation of the column packing material, resulting in loss of resolution and peak distortion.[15]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of Phytoecdysteroids

This protocol provides a general methodology for the extraction and clean-up of phytoecdysteroids from dried plant material.

  • Sample Preparation:

    • Dry the plant material at 50-60°C until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mortar and pestle or a mill.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a suitable flask.

    • Add 20 mL of an 80% methanol or ethanol solution.

    • Sonication or reflux extraction can be used. For sonication, place the flask in an ultrasonic bath for 30-60 minutes. For reflux, heat the mixture at its boiling point for 1-2 hours.

    • After extraction, centrifuge the mixture and collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Pool the supernatants.

  • Solvent Partitioning (Optional, for very complex matrices):

    • Evaporate the alcohol from the pooled extract under reduced pressure.

    • Partition the remaining aqueous extract with n-hexane to remove non-polar lipids and chlorophyll. Discard the hexane layer.

    • Subsequently, partition the aqueous layer with n-butanol. The phytoecdysteroids will move into the butanol phase.

    • Collect the n-butanol phase and evaporate to dryness.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract from step 2 or 3 in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the phytoecdysteroids with 5 mL of methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final residue in a known volume of the initial HPLC mobile phase for analysis.

Protocol 2: HPLC Quantification of 20-Hydroxyecdysone

This protocol describes a typical reversed-phase HPLC method for the quantification of 20-hydroxyecdysone (20E).

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B (linear gradient)

    • 20-25 min: 80% B (isocratic)

    • 25-30 min: 80% to 20% B (linear gradient)

    • 30-35 min: 20% B (isocratic, for re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 242 nm

  • Injection Volume: 20 µL

  • Standard Preparation: Prepare a stock solution of 20-hydroxyecdysone standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution with the initial mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

Visualizations

Experimental and Troubleshooting Workflows

cluster_extraction Sample Preparation & Extraction cluster_cleanup Sample Clean-up (SPE) cluster_analysis HPLC Analysis Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Sample Loading Sample Loading Crude Extract->Sample Loading SPE Conditioning SPE Conditioning SPE Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Clean Extract Clean Extract Elution->Clean Extract HPLC Injection HPLC Injection Clean Extract->HPLC Injection Data Acquisition Data Acquisition HPLC Injection->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: A typical experimental workflow for phytoecdysteroid quantification by HPLC.

Problem Problem Check Column Check Column Problem->Check Column Peak Fronting? Check Sample Check Sample Check Column->Check Sample No Replace Column Replace Column Check Column->Replace Column Yes Dilute Sample Dilute Sample Check Sample->Dilute Sample Overload? Change Solvent Change Solvent Check Sample->Change Solvent Incompatible? Check Mobile Phase Check Mobile Phase Prepare Fresh Prepare Fresh Check Mobile Phase->Prepare Fresh Old? Degas Degas Check Mobile Phase->Degas Bubbles? Check pH Check pH Check Mobile Phase->Check pH Ionizable Analyte? Dilute Sample->Check Mobile Phase Change Solvent->Check Mobile Phase

Caption: A logical troubleshooting guide for common HPLC peak shape issues.

Signaling Pathway

The anabolic effects of some phytoecdysteroids, such as 20-hydroxyecdysone, are believed to be mediated, at least in part, through the activation of estrogen receptor beta (ERβ).[1][16] This interaction can initiate a signaling cascade that promotes protein synthesis and muscle growth, distinguishing its mechanism from that of androgenic steroids.[1][17] Some evidence also points to the involvement of G-protein coupled receptors (GPCRs) in mediating rapid cellular responses to ecdysteroids.[16][18]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoecdysteroid Phytoecdysteroid ER_beta Estrogen Receptor β Phytoecdysteroid->ER_beta Binds Signaling_Cascade Signal Transduction Cascade ER_beta->Signaling_Cascade Activates Transcription Gene Transcription Signaling_Cascade->Transcription Modulates Protein_Synthesis Increased Protein Synthesis & Muscle Growth Transcription->Protein_Synthesis Leads to

Caption: Simplified signaling pathway for the anabolic effects of phytoecdysteroids.

References

Ajugasterone C quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Ajugasterone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality control important?

A1: this compound is a phytoecdysteroid, a type of steroid hormone found in plants like Ajuga turkestanica and Leuzea carthamoides. It is investigated for various biological activities, including potential anabolic and anti-inflammatory effects. Rigorous quality control is essential to ensure the identity, purity, and potency of this compound preparations, which is critical for obtaining reliable and reproducible experimental results and for the safety and efficacy of any potential therapeutic applications.

Q2: What are the primary analytical techniques for assessing the purity of this compound?

A2: The primary analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), often with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

Q3: What is a typical purity specification for a high-quality this compound reference standard?

A3: High-quality this compound reference standards are typically expected to have a purity of ≥98% as determined by HPLC. It is crucial to obtain a certificate of analysis (CoA) from the supplier, which should detail the purity and the methods used for its determination.

Q4: How should this compound be properly stored and handled?

A4: this compound should be stored at temperatures below +8°C in a dry and dark environment to prevent degradation. For long-term storage, temperatures of -20°C are often recommended. It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE). When preparing solutions, ensure the compound is fully dissolved and consider filtration to remove any particulates.

Purity and Impurity Profile

Quantitative data regarding the purity of this compound and common related impurities are summarized below. The presence and quantity of these impurities can vary depending on the plant source and extraction/purification methods.

ParameterSpecificationAnalytical Method
Purity (this compound) ≥ 98.0%HPLC, LC-MS
Related Ecdysteroids
20-HydroxyecdysoneReport resultHPLC, LC-MS
TurkesteroneReport resultHPLC, LC-MS
CyasteroneReport resultHPLC, LC-MS
Residual Solvents As per ICH Q3CGC-HS
Water Content ≤ 1.0%Karl Fischer Titration
Heavy Metals ≤ 10 ppmICP-MS

Experimental Protocols

HPLC Method for Purity Assessment

This protocol provides a general method for the reversed-phase HPLC analysis of this compound. Method optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-35% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound standard or sample.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

LC-MS/MS Method for Identification and Quantification

This protocol outlines a general approach for the sensitive detection and quantification of this compound.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Triple quadrupole mass spectrometer

LC Conditions:

  • (As per HPLC method above, potentially with adjustments for UHPLC systems)

MS/MS Conditions:

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Monitor at least two specific transitions
Collision Energy Optimize for specific transitions
Dwell Time 50 ms

Note: Specific m/z transitions for this compound should be determined by infusing a standard solution into the mass spectrometer.

NMR Sample Preparation for Structural Elucidation

This protocol describes the preparation of a sample for NMR analysis.

  • Ensure the this compound sample is pure and dry.

  • For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a glass wool-plugged Pasteur pipette into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Peak Tailing

  • Question: My this compound peak is showing significant tailing (asymmetry factor > 1.2). What are the possible causes and solutions?

  • Answer:

    • Cause 1: Secondary Interactions: Residual silanol groups on the HPLC column can interact with the hydroxyl groups of this compound, causing tailing.

      • Solution: Lower the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress silanol ionization.

    • Cause 2: Column Contamination/Degradation: Accumulation of matrix components from the sample can lead to active sites on the column frit or packing material.

      • Solution: Use a guard column and replace it regularly. If the problem persists, flush the analytical column with a strong solvent or replace it.

    • Cause 3: Mass Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection concentration or volume and re-inject.

Issue 2: Poor Resolution Between this compound and Impurities

  • Question: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?

  • Answer:

    • Cause 1: Inadequate Mobile Phase Strength: The mobile phase composition may not be optimal for separating structurally similar ecdysteroids.

      • Solution: Modify the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

    • Cause 2: Inappropriate Stationary Phase: The column chemistry may not be selective enough for the analytes.

      • Solution: Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) to introduce different separation selectivity.

Issue 3: Variable Retention Times

  • Question: The retention time for this compound is shifting between injections. What could be the issue?

  • Answer:

    • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions between gradient runs.

      • Solution: Increase the equilibration time at the end of each gradient run.

    • Cause 2: Pump or System Issues: Fluctuations in pump pressure or leaks in the system can lead to inconsistent flow rates.

      • Solution: Check the HPLC system for pressure fluctuations and perform a leak test. Ensure mobile phase solvents are properly degassed.

    • Cause 3: Mobile Phase Composition Change: Evaporation of the more volatile solvent component can alter the mobile phase composition over time.

      • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

HPLC_Troubleshooting_Workflow start HPLC Problem Identified peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No cause_secondary_int Secondary Interactions peak_tailing->cause_secondary_int Yes cause_column_contam Column Contamination cause_overload Mass Overload variable_rt Variable Retention Times? poor_resolution->variable_rt No cause_mobile_phase Inadequate Mobile Phase Strength poor_resolution->cause_mobile_phase Yes cause_stationary_phase Inappropriate Stationary Phase cause_equilibration Poor Equilibration variable_rt->cause_equilibration Yes cause_system_issue System Leak/Pump Issue sol_adjust_ph Adjust Mobile Phase pH cause_secondary_int->sol_adjust_ph end Problem Resolved sol_adjust_ph->end sol_guard_column Use/Replace Guard Column cause_column_contam->sol_guard_column sol_guard_column->end sol_dilute_sample Dilute Sample cause_overload->sol_dilute_sample sol_dilute_sample->end sol_modify_gradient Modify Gradient cause_mobile_phase->sol_modify_gradient sol_modify_gradient->end sol_change_column Try Different Column cause_stationary_phase->sol_change_column sol_change_column->end sol_increase_eq_time Increase Equilibration Time cause_equilibration->sol_increase_eq_time sol_increase_eq_time->end sol_check_system Check System Pressure & Leaks cause_system_issue->sol_check_system sol_check_system->end

Caption: HPLC Troubleshooting Workflow.

LC-MS Analysis Troubleshooting

Issue 1: Low Signal Intensity or No Signal

  • Question: I am not detecting a signal for this compound in my LC-MS analysis. What should I check?

  • Answer:

    • Cause 1: Incorrect MS Parameters: The mass spectrometer might not be set to monitor the correct mass-to-charge ratio (m/z) for this compound.

      • Solution: Confirm the expected m/z for the protonated molecule [M+H]⁺ and any other potential adducts (e.g., [M+Na]⁺, [M+K]⁺). Perform a direct infusion of a standard solution to optimize MS parameters.

    • Cause 2: Ion Suppression (Matrix Effect): Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the ESI source.

      • Solution: Improve chromatographic separation to move this compound away from interfering matrix components. Enhance sample cleanup procedures (e.g., using solid-phase extraction - SPE). If available, use a stable isotope-labeled internal standard to compensate for matrix effects.

Issue 2: Multiple or Unexpected Peaks in Mass Spectrum

  • Question: My mass spectrum for a pure standard of this compound shows multiple peaks. What are these?

  • Answer:

    • Cause 1: Adduct Formation: In ESI, it is common for analytes to form adducts with ions present in the mobile phase or from the sample matrix.

      • Solution: Expect to see adducts such as [M+Na]⁺ and [M+K]⁺ in addition to the primary [M+H]⁺ ion. These can be used for confirmation of the molecular weight. Using a high-purity mobile phase can reduce the intensity of these adducts if they are problematic.

    • Cause 2: In-source Fragmentation: The molecule may be fragmenting within the ion source due to high voltages.

      • Solution: Optimize the ion source parameters (e.g., fragmentor voltage) by infusing a standard to minimize in-source fragmentation and maximize the intensity of the desired precursor ion.

LCMS_Troubleshooting_Workflow start LC-MS Problem Identified low_signal Low/No Signal? start->low_signal multi_peaks Multiple Peaks? start->multi_peaks cause_ms_params Incorrect MS Parameters low_signal->cause_ms_params cause_ion_supp Ion Suppression (Matrix Effect) low_signal->cause_ion_supp cause_adducts Adduct Formation multi_peaks->cause_adducts cause_fragmentation In-Source Fragmentation multi_peaks->cause_fragmentation sol_check_mz Confirm m/z & Infuse Standard cause_ms_params->sol_check_mz end Problem Resolved sol_check_mz->end sol_improve_cleanup Improve Sample Cleanup (SPE) cause_ion_supp->sol_improve_cleanup sol_improve_cleanup->end sol_identify_adducts Identify Common Adducts ([M+Na]⁺, [M+K]⁺) cause_adducts->sol_identify_adducts sol_identify_adducts->end sol_optimize_source Optimize Source Parameters cause_fragmentation->sol_optimize_source sol_optimize_source->end

Caption: LC-MS Troubleshooting Workflow.

Stability and Degradation

Q5: How can I assess the stability of this compound in my formulation?

A5: Stability is assessed through forced degradation studies, also known as stress testing. This involves subjecting a solution of this compound to harsh conditions to intentionally induce degradation. The goal is to identify potential degradation products and develop a "stability-indicating" analytical method that can separate and quantify the intact drug from its degradants.

Forced Degradation Conditions:

ConditionTypical Stressor
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80 °C for 48 hours (solid and solution)
Photodegradation Expose to UV/Vis light (ICH Q1B guidelines)

After exposure, samples are analyzed by a suitable method (e.g., HPLC) to assess the percentage of degradation and the formation of new peaks.

Forced_Degradation_Workflow start Prepare this compound Solution/Solid stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo analysis Analyze by Stability- Indicating Method (HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile analysis->evaluation pathways Identify Degradation Pathways evaluation->pathways method_validation Validate Method Specificity evaluation->method_validation

Caption: Forced Degradation Study Workflow.

Strategies to improve Ajugasterone C solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ajugasterone C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of phytoecdysteroid, a class of compounds found in various plants like Ajuga, Vitex, and Leuzea carthamoides.[1][2] Like other ecdysteroids, it is a polyhydroxylated sterol.[3] It has been studied for several biological activities, including anti-inflammatory effects.[1][2][4]

Q2: What is the primary recommended solvent for making an this compound stock solution?

A2: The most consistently recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][5][] While other organic solvents like ethanol, chloroform, and acetone may also dissolve ecdysteroids, DMSO is the standard choice for preparing high-concentration stock solutions for cell culture applications.[2][7]

Q3: Why does my this compound precipitate when I add it to my aqueous cell culture medium?

A3: This is a common issue with hydrophobic compounds like this compound. The compound is highly soluble in a polar aprotic solvent like 100% DMSO but has very low solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is added directly to the medium, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate. The key is to perform dilutions carefully to avoid exceeding the solubility limit at any step.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v). For sensitive cell lines or long-term experiments, it is advisable to use a concentration of 0.1% or lower.[8] It is crucial to run a vehicle control (medium with the same final concentration of DMSO but without this compound) to ensure that the observed cellular effects are from the compound and not the solvent.

Troubleshooting Guides

Problem 1: My this compound powder is not dissolving in the solvent.

  • Cause: The chosen solvent may be inappropriate, or the concentration may be too high.

  • Solution:

    • Confirm Solvent: Ensure you are using 100% anhydrous, cell-culture grade DMSO.[5]

    • Increase Solubilization Energy: After adding the solvent, vortex the vial vigorously. If it still doesn't dissolve, you can gently warm the solution in a 37°C water bath for a few minutes and vortex again.[5] An ultrasonic bath can also be used to aid dissolution.[5]

    • Reduce Concentration: If the powder still does not dissolve, your target stock concentration may be too high. Add more DMSO to dilute the solution until the powder fully dissolves.

Problem 2: A precipitate forms immediately when I add the DMSO stock to my cell culture medium.

  • Cause: This is due to rapid dilution shock, where the compound cannot remain dissolved as the solvent environment quickly shifts from organic (DMSO) to aqueous (medium).

  • Solution:

    • Use Serial Dilution: Do not add the high-concentration DMSO stock directly to your final volume of media. Perform an intermediate dilution step. For example, first, dilute the stock 1:10 or 1:20 in a small volume of pre-warmed, serum-containing medium. Mix this intermediate dilution gently but thoroughly before adding it to the final culture volume. See the detailed protocol below.

    • Pre-warm Media: Always use media that has been pre-warmed to 37°C.

    • Mix While Adding: Add the this compound solution (stock or intermediate dilution) to the final media dropwise while gently swirling or stirring the media. This helps to disperse the compound quickly and avoid localized high concentrations.

Problem 3: I am observing unexpected cell toxicity or artifacts in my experiment.

  • Cause: This could be due to the cytotoxic effects of the solvent (DMSO) at high concentrations.

  • Solution:

    • Calculate Final DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is within the safe range for your specific cell line (ideally ≤ 0.1%).

    • Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO as your experimental group. This allows you to differentiate the effects of this compound from the effects of the solvent.

Data Presentation: Solubility of Related Ecdysteroids
CompoundSolventApproximate SolubilityCitation
20-HydroxyecdysoneDMSO~30 mg/mL[7]
20-HydroxyecdysoneEthanol~25 mg/mL[7]
20-HydroxyecdysonePBS (pH 7.2)~10 mg/mL[7]
α-EcdysoneEthanol~20 mg/mL[9]
α-EcdysoneDMSO~0.1 mg/mL[9]

Note: This table is for reference only. The solubility of this compound may differ.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step method to prepare a soluble working solution of this compound for treating cells in culture.

Materials:

  • This compound powder

  • 100% anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (containing serum, pre-warmed to 37°C)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10-20 mM):

    • Calculate the required mass of this compound powder (Molecular Weight: 480.63 g/mol ) and the volume of DMSO needed.[5]

    • Add the calculated volume of 100% DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C can assist if needed.[5] This is your Primary Stock Solution .

  • Store the Stock Solution:

    • Aliquot the Primary Stock Solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[5] Avoid repeated freeze-thaw cycles.[5]

  • Prepare the Final Working Solution (Serial Dilution Method):

    • Thaw a single aliquot of the Primary Stock Solution at room temperature.

    • Step A: Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of your Primary Stock Solution to a larger volume of pre-warmed complete cell culture medium. A 1:100 dilution is a good starting point (e.g., 2 µL of stock into 198 µL of medium). Pipette up and down gently to mix. The presence of serum proteins in the medium at this stage can help stabilize the compound and prevent precipitation.

    • Step B: Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve your target concentration. Add the solution dropwise while gently swirling the flask or plate.

Example Calculation:

  • Goal: Treat cells in 10 mL of medium with a final concentration of 10 µM this compound.

  • Primary Stock: 10 mM in DMSO.

  • Final DMSO % Target: ≤ 0.1%.

  • Calculation:

    • The final dilution factor from stock to working solution is 1:1000 (10 mM -> 10 µM).

    • Adding 10 µL of 10 mM stock directly to 10 mL of media would result in a final DMSO concentration of 0.1%. This might work, but a two-step dilution is safer.

    • Safer Method (Intermediate Dilution):

      • Create a 100 µM intermediate solution by diluting the 10 mM stock 1:100 (e.g., 2 µL of stock + 198 µL of medium).

      • Add 1 mL of this 100 µM intermediate solution to 9 mL of final culture medium to get 10 mL at 10 µM.

      • The final DMSO concentration in this case is also 0.1%.

Visualizations

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation (for Cell Treatment) Ajug_Powder This compound Powder Vortex Vortex / Warm (37°C) to Dissolve Ajug_Powder->Vortex DMSO 100% DMSO DMSO->Vortex Stock_Sol Primary Stock Solution (e.g., 10 mM in DMSO) Store Aliquot & Store (-20°C or -80°C) Stock_Sol->Store Vortex->Stock_Sol Thawed_Stock Thawed Aliquot of Stock Solution Store->Thawed_Stock Begin Experiment Int_Dilution Intermediate Dilution (e.g., 1:100 in warm, serum-containing medium) Thawed_Stock->Int_Dilution Dilute & Mix Final_Culture Final Working Solution in Culture Medium (e.g., 10 µM) Int_Dilution->Final_Culture Add dropwise while swirling Add_to_Cells Add to Cells Final_Culture->Add_to_Cells

Caption: Recommended workflow for solubilizing this compound for cell culture experiments.

G Start Precipitate Observed in Cell Culture Medium? Cause1 Was high-concentration stock added directly? Start->Cause1 Yes End Problem Resolved Start->End No Solution1 Solution: Use a two-step (intermediate) dilution protocol. Mix gently while adding. Cause1->Solution1 Yes Cause2 Is the final concentration too high for the medium? Cause1->Cause2 No Solution1->End Solution2 Solution: Lower the final working concentration. Ensure media is warm and contains serum. Cause2->Solution2 Yes Cause3 Was the stock solution fully dissolved? Cause2->Cause3 No Solution2->End Solution3 Solution: Ensure stock is clear. If needed, warm and vortex the stock solution before use. Cause3->Solution3 Yes Cause3->End No Solution3->End

References

Technical Support Center: Overcoming Poor Cell Permeability of Ajugasterone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of Ajugasterone C. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a phytoecdysteroid, a class of steroid hormones found in plants.[1] It has garnered research interest for its various biological activities, including potential anti-inflammatory effects.[1] However, like many lipophilic steroid compounds, this compound is characterized by poor aqueous solubility, which can significantly limit its ability to cross cell membranes and, consequently, reduce its bioavailability and therapeutic efficacy in in vitro and in vivo models.

Q2: How does the poor cell permeability of this compound manifest in experimental results?

Researchers may observe a discrepancy between high potency in cell-free biochemical assays and low activity in cell-based assays. This often indicates that the compound is not efficiently reaching its intracellular target. Other indicators include low oral bioavailability in animal studies and high variability in experimental data.

Q3: What are the primary strategies to enhance the cell permeability of this compound?

The main approaches to improve the cellular uptake of poorly soluble compounds like this compound involve advanced formulation strategies. These include:

  • Nanoparticle-based Drug Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across cell membranes.[2][3]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly enhance the aqueous solubility of this compound, thereby increasing the concentration of the drug available for absorption.[4][5][6][7][8]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based carriers such as liposomes or solid lipid nanoparticles (SLNs) can improve its compatibility with the lipid bilayer of cell membranes, enhancing its permeation.[9][10][11]

Troubleshooting Guides

Issue 1: Low efficacy of this compound in cell-based assays despite high in vitro potency.

  • Possible Cause: Poor cell permeability is limiting the intracellular concentration of this compound.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Characterize the solubility and lipophilicity (LogP) of your this compound sample.

    • Formulation Development: Consider formulating this compound using one of the strategies outlined in the FAQs (nanoparticles, cyclodextrins, or lipid-based carriers). Start with a simple approach like cyclodextrin complexation before moving to more complex formulations.

    • In Vitro Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion or a Caco-2 cell permeability assay to evaluate both passive and active transport mechanisms.[12][13][14][15][16]

Issue 2: Inconsistent results in permeability assays (PAMPA or Caco-2).

  • Possible Cause: Issues with the experimental setup, compound solubility, or cell monolayer integrity.

  • Troubleshooting Steps:

    • Compound Solubility: Ensure this compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) to avoid affecting the assay.

    • Monolayer Integrity (Caco-2): Verify the integrity of the Caco-2 cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER).

    • Assay Controls: Include high and low permeability control compounds in every experiment to validate the assay performance.

Data Presentation: Expected Improvements with Formulation Strategies

The following table summarizes the potential quantitative improvements in the physicochemical and pharmacokinetic properties of a model phytoecdysteroid (data adapted for this compound) when formulated using different delivery systems.

Formulation StrategyParameterExpected ImprovementReference Compound Data
Unformulated this compound Aqueous SolubilityLow~10 µg/mL
Apparent Permeability (Papp) in Caco-2Low< 1.0 x 10⁻⁶ cm/s
Oral Bioavailability (AUC)LowBaseline
Cyclodextrin Complexation Aqueous Solubility10-100 fold increaseUp to 1 mg/mL
Apparent Permeability (Papp) in Caco-2Moderate Increase1-5 x 10⁻⁶ cm/s
Oral Bioavailability (AUC)2-5 fold increaseRelative to unformulated
Nanoparticle Formulation Drug Loading5-15% (w/w)Formulation dependent
Encapsulation Efficiency> 80%Formulation dependent
Apparent Permeability (Papp) in Caco-2Significant Increase> 5 x 10⁻⁶ cm/s
Oral Bioavailability (AUC)> 5-fold increaseRelative to unformulated
Lipid-Based Carrier Drug Loading1-10% (w/w)Formulation dependent
Encapsulation Efficiency> 70%Formulation dependent
Apparent Permeability (Papp) in Caco-2Moderate to High Increase2-10 x 10⁻⁶ cm/s
Oral Bioavailability (AUC)3-8 fold increaseRelative to unformulated

Note: The data presented are estimates based on studies with similar phytoecdysteroids and are for illustrative purposes. Actual results with this compound may vary and require experimental validation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using the solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring.

  • Sonication: Sonicate the mixture using a probe sonicator to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant and freeze-dry to obtain a powder.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Drug Loading and Encapsulation Efficiency: Quantified using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the procedure for assessing the permeability of this compound formulations across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound formulation and control compounds

  • TEER meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

  • Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the acceptor compartment and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the acceptor compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Visualizations

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AjugasteroneC This compound EcR_USP_inactive EcR/USP Heterodimer (Inactive) AjugasteroneC->EcR_USP_inactive Enters cell and binds EcR_USP_active EcR/USP Heterodimer (Active) EcR_USP_inactive->EcR_USP_active Conformational change and nuclear translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to TargetGenes Target Gene Transcription EcRE->TargetGenes Initiates

Caption: Classical Ecdysteroid Signaling Pathway.

Nanoparticle_Formulation_Workflow start Start organic_phase Prepare Organic Phase: This compound + Polymer in Solvent start->organic_phase aqueous_phase Prepare Aqueous Phase: Surfactant in Water start->aqueous_phase emulsification Emulsification (e.g., Sonication) organic_phase->emulsification aqueous_phase->emulsification solvent_evaporation Solvent Evaporation emulsification->solvent_evaporation nanoparticle_suspension Nanoparticle Suspension solvent_evaporation->nanoparticle_suspension centrifugation Centrifugation & Washing nanoparticle_suspension->centrifugation lyophilization Lyophilization centrifugation->lyophilization final_product Dry Nanoparticle Powder lyophilization->final_product end End final_product->end

Caption: Nanoparticle Formulation Workflow.

Permeability_Assay_Logic start Start: Low Cellular Activity pampa PAMPA Assay start->pampa caco2 Caco-2 Assay start->caco2 low_passive Low Passive Diffusion pampa->low_passive Low Permeability high_passive High Passive Diffusion pampa->high_passive High Permeability low_efflux Low Efflux Ratio caco2->low_efflux Low A-B & B-A high_efflux High Efflux Ratio caco2->high_efflux Low A-B, High B-A formulate Improve Solubility/ Lipophilicity low_passive->formulate high_passive->caco2 low_efflux->formulate efflux_inhibitor Test with Efflux Inhibitor high_efflux->efflux_inhibitor efflux_inhibitor->formulate Efflux Confirmed other_issues Investigate Other Issues (e.g., Metabolism) efflux_inhibitor->other_issues Efflux Not Confirmed

Caption: Permeability Troubleshooting Logic.

References

Ajugasterone C synthesis and semi-synthesis challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and semi-synthesis of Ajugasterone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants and insects.[1][2][3] It is structurally similar to the insect molting hormone 20-hydroxyecdysone.[1][4][5] Research interest in this compound and other ecdysteroids stems from their wide range of pharmacological activities in mammals, including anabolic, anti-inflammatory, anti-diabetic, and potential anti-cancer properties, without the androgenic side effects of traditional anabolic steroids.[1][3][6][7]

Q2: What are the primary sources for obtaining this compound?

This compound can be isolated from various plants, most notably from the genera Ajuga and Leuzea (also known as Rhaponticum).[3][5][8] For laboratory purposes, it is often isolated from plant extracts through multi-step chromatographic techniques or purchased from commercial suppliers as an analytical standard.[5][9][10] Due to its complex structure, total synthesis is challenging and not a common source for this compound.

Q3: What is the difference between semi-synthesis and total synthesis of this compound?

Semi-synthesis utilizes a readily available natural product with a similar chemical structure as a starting material. For this compound, this often involves modifying more abundant phytoecdysteroids like 20-hydroxyecdysone. This approach is generally shorter and more cost-effective.

Total synthesis , in contrast, builds the molecule from simple, commercially available precursors.[11] This process is much more complex and lengthy, involving numerous steps to construct the intricate steroidal backbone and install the various functional groups with the correct stereochemistry.[12][13]

Semi-Synthesis: Troubleshooting and Protocols

The semi-synthesis of this compound analogs often starts from related, more abundant ecdysteroids. The primary challenges involve the selective modification of its multiple hydroxyl groups.

Q4: My semi-synthesis reaction is yielding a mixture of products. How can I improve selectivity?

The presence of numerous hydroxyl groups with similar reactivity is a core challenge in ecdysteroid chemistry.[14] To achieve selectivity, a strategy of protecting and deprotecting specific functional groups is essential.[4][14][15]

  • Problem: Non-selective reaction at multiple hydroxyl sites.

  • Solution: Employ protecting groups to mask reactive sites. The 2,3-cis-diol and 20,22-diol groups are common targets for protection.[2][14] Acetonides or phenylboronates are frequently used for this purpose.[4][14]

Below is a logical workflow illustrating the strategy of selective protection.

G cluster_start Starting Material cluster_challenge Challenge cluster_result1 Undesired Outcome cluster_solution Solution: Selective Protection cluster_result2 Desired Outcome AjugasteroneC This compound (Multiple -OH groups) Challenge Non-Selective Reagent Addition AjugasteroneC->Challenge Direct Reaction Protect Protect specific -OH groups (e.g., 2,3-diol) AjugasteroneC->Protect Strategic Approach Mixture Mixture of Products Challenge->Mixture React Perform desired reaction on unprotected -OH Protect->React Deprotect Remove protecting groups React->Deprotect Target Target Molecule (Single Product) Deprotect->Target

Caption: Logical workflow for addressing non-selective reactions via protecting groups.

Q5: I am trying to form an acetonide to protect the diols, but the yield is low. What can I do?

Low yields in acetonide formation can result from incomplete reaction, side reactions, or difficult purification.

  • Problem: Low yield of the desired 2,3-acetonide or 20,22-acetonide.

  • Troubleshooting:

    • Reagent Choice: Phosphomolybdic acid (PMA) in acetone is an effective catalyst.[9][16] Ensure the PMA is fresh and the acetone is anhydrous.

    • Reaction Conditions: Sonication at room temperature can improve reaction kinetics.[9] Monitor the reaction by TLC to determine the optimal reaction time, typically around 25-30 minutes.[1][9]

    • Work-up: Neutralize the reaction carefully with an aqueous bicarbonate solution before extraction.[9]

    • Purification: Acyl derivatives can sometimes form as byproducts.[2] Purification via flash chromatography or preparative HPLC is often necessary to isolate the pure acetonide.[9]

Key Semi-Synthesis Experimental Protocols

Protocol 1: Side-Chain Cleavage of this compound [9]

This protocol describes the preparation of a side-chain cleaved derivative of this compound.

  • Dissolution: Dissolve this compound (1 equivalent, e.g., 2 g, 4.16 mmol) in methanol (160 mL).

  • Reagent Addition: Add PIDA (phenyliodine(III) diacetate) (1.2 equivalents, e.g., 2.15 g, 4.99 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 60 minutes. Monitor progress using TLC.

  • Neutralization: Quench the reaction by adding 5% aqueous NaHCO₃ solution until the mixture is neutral.

  • Evaporation: Remove the solvent under reduced pressure.

  • Purification: Redissolve the dry residue in methanol and add silica gel (~10 g). Evaporate the methanol and purify the product using flash chromatography.

Protocol 2: General Procedure for Ecdysteroid Acetonide Formation [9]

This protocol is for protecting diol groups as acetonides.

  • Dissolution: Dissolve the starting ecdysteroid (e.g., the product from Protocol 1) in acetone at a concentration of approximately 1 g / 100 mL.

  • Catalyst Addition: Add phosphomolybdic acid (PMA) hydrate (1 g per 1 g of starting material).

  • Reaction: Sonicate the mixture at room temperature for 30 minutes.

  • Neutralization: Neutralize the reaction with 10% aqueous NaHCO₃ solution.

  • Extraction: Evaporate the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Purification: Dry the combined organic fractions over Na₂SO₄, filter, and evaporate to dryness. Purify the resulting product by flash chromatography.

Reaction TypeStarting MaterialKey ReagentsTypical YieldReference
Acetonide FormationPoststerone Derivative (8)PMA, Acetone55.8%[9]
Acetonide FormationCalonysterone 2-acetate (15)PMA, Acetone84.6%[9]
Acetonide FormationSide-chain cleaved this compound (2)PMA, Acetone59.8%[9]

Total Synthesis Challenges

Total synthesis of complex ecdysteroids like this compound is a formidable challenge and is rarely undertaken. The difficulties are inherent to the synthesis of any complex polyhydroxylated steroid.

Q6: Why is the total synthesis of this compound so challenging?

The primary hurdles in the total synthesis of this compound are typical for complex natural products and include:

  • Stereochemical Complexity: this compound has numerous stereocenters. Establishing the correct relative and absolute stereochemistry at each center requires highly stereoselective reactions and can be exceptionally difficult.

  • Ring System Construction: The tetracyclic steroidal core (cyclopentanoperhydrophenanthrene) with the characteristic cis-fusion of the A and B rings is a significant synthetic obstacle.[2]

  • Functional Group Installation: The molecule contains a dense array of functional groups, including a 7-en-6-one system, and multiple hydroxyl groups at specific positions (C2, C3, C11, C14, C20, C25), each requiring precise introduction.[2]

  • Side Chain Synthesis: The chiral side chain at C-17 must be constructed with the correct stereochemistry at C-20 and C-22.

  • Low Overall Yield: Multi-step syntheses (often >30 steps for complex steroids) suffer from cumulative yield loss, making it difficult to produce meaningful quantities of the final product.[13]

The diagram below outlines the major challenges in the total synthesis of a complex steroid like this compound.

G cluster_main Total Synthesis of this compound cluster_challenges Key Synthetic Challenges Start Simple Precursors C1 Stereocontrol (Multiple Chiral Centers) Start->C1 C2 A/B Ring Cis-Fusion Start->C2 C3 Enone Formation (7-en-6-one) Start->C3 C4 Selective Hydroxylation Start->C4 C5 Side-Chain Construction Start->C5 End This compound C1->End C2->End C3->End C4->End C5->End

Caption: Major hurdles in the total synthesis of a complex ecdysteroid.

Purification and Analysis

Q7: What are the recommended methods for purifying this compound and its derivatives?

Purification is critical for isolating the target compound from starting materials, reagents, and byproducts. A multi-step approach is common.

  • Initial Purification: Solid-phase extraction (SPE) can be used for a rough clean-up of the reaction mixture.[17]

  • Chromatography:

    • Flash Chromatography: Ideal for separating larger quantities of material based on polarity.[9]

    • High-Performance Liquid Chromatography (HPLC): Essential for final purification and analysis. Both normal-phase (NP) and reversed-phase (RP) systems are used. Preparative and semi-preparative columns are used for isolation, while analytical columns are used to check purity.[5][9]

Table 2: Common HPLC Purification Methods

Chromatography Type Column Example Mobile Phase Application Reference
Reversed-Phase (RP) HPLC Kinetex® XB-C18 Acetonitrile/Water or Methanol/Water gradients Final purification of polar to moderately polar compounds [9]

| Normal-Phase (NP) HPLC | Luna® Silica | Chloroform/Methanol/Water mixtures | Separation of isomers and less polar compounds |[5] |

Q8: How can I confirm the structure of my synthesized compound?

A combination of spectroscopic techniques is required for unambiguous structure elucidation:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS). HPLC-MS/MS is also used for analysis.[5][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. 2D-NMR techniques (like COSY, HSQC, HMBC) are required to assign all signals and confirm stereochemistry.[5][9]

References

Technical Support Center: Ensuring Reproducibility in Ajugasterone C In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible in vitro experiments with Ajugasterone C.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-20 mg/mL) and store it in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.5%.

Q2: What is a typical concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. A preliminary dose-response experiment is crucial. A common starting range to test is between 1 µM and 100 µM.

Q3: How can I be sure my this compound is active?

A3: The bioactivity of this compound can be confirmed by performing a positive control experiment. For instance, in an anti-inflammatory assay, you could compare its effect to a known anti-inflammatory drug like dexamethasone. Additionally, consistency in results across different batches of the compound can indicate its stability and activity.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Issue: High variability between replicate wells.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes and a consistent cell counting method.
Edge Effects To minimize evaporation and temperature variations, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data.
Pipetting Errors Use calibrated pipettes, especially for small volumes. Perform serial dilutions to avoid pipetting very small, inaccurate volumes of stock solutions.

Issue: Unexpectedly low or high cell viability readings.

Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically ≤0.5%). Run a vehicle-only control.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells.
Interference with Assay Reagent Some compounds can directly react with the viability assay reagent (e.g., MTT). To check for this, run a control with this compound in cell-free media.
Incorrect Incubation Time Optimize the incubation time for both the compound treatment and the assay reagent. For MTT assays, a 2-4 hour incubation with the reagent is typical.
Anti-Inflammatory Assays (e.g., Inhibition of Protein Denaturation)

Issue: Inconsistent inhibition of protein denaturation.

Potential Cause Recommended Solution
Incorrect pH of Solution Ensure the pH of the phosphate buffer saline (PBS) is accurately maintained at 6.3-6.4, as pH can significantly affect protein denaturation.
Temperature Fluctuations Use a calibrated water bath or incubator to maintain a stable temperature during the heating step (e.g., 72°C).
Variability in Protein Concentration Prepare the bovine serum albumin (BSA) or egg albumin solution fresh and ensure it is well-mixed before aliquoting.
Western Blotting

Issue: No or weak signal for the target protein.

Potential Cause Recommended Solution
Insufficient Protein Loaded Perform a protein concentration assay (e.g., BCA assay) on your cell lysates and ensure equal amounts of protein are loaded in each lane (typically 20-30 µg).
Suboptimal Antibody Dilution Optimize the primary and secondary antibody concentrations. Consult the antibody datasheet for recommended starting dilutions.
Inefficient Protein Transfer Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane.

Issue: High background or non-specific bands.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody.
Inadequate Washing Increase the number or duration of washes with TBST between antibody incubations.

Experimental Protocols & Data

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing different concentrations of this compound and a vehicle control (e.g., 0.5% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control.

Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.2
2562.1 ± 5.8
5041.5 ± 4.9
10025.3 ± 3.7
In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)
  • Reaction Mixture Preparation: In a tube, mix 0.2 mL of bovine serum albumin (BSA) (1% aqueous solution) with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Compound Addition: Add 2 mL of varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL). Use diclofenac sodium as a positive control. For the control, add 2 mL of distilled water.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating at 72°C for 5 minutes.

  • Absorbance Reading: After cooling, measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Concentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)
1015.2 ± 2.1
5038.7 ± 3.5
10065.1 ± 4.2
20082.4 ± 3.9
100 (Diclofenac Sodium)91.5 ± 2.8
Western Blot Protocol for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Treatmentp-NF-κB / NF-κB Ratiop-Akt / Akt Ratio
Control1.001.00
LPS (1 µg/mL)3.521.10
LPS + this compound (50 µM)1.250.65
This compound (50 µM)0.950.70

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Analysis prep_cells Cell Culture treatment Cell Treatment prep_cells->treatment prep_ajug This compound Stock Solution prep_ajug->treatment incubation Incubation treatment->incubation viability Cell Viability Assay incubation->viability anti_inflam Anti-Inflammatory Assay incubation->anti_inflam western Western Blot incubation->western

General experimental workflow for in vitro this compound studies.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AjugasteroneC This compound AjugasteroneC->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene activates

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts from PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes AjugasteroneC This compound AjugasteroneC->PI3K inhibits

Potential modulation of the PI3K/Akt signaling pathway by this compound.

References

Long-term storage and stability of Ajugasterone C analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, stability, and analysis of Ajugasterone C analytical standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound analytical standards?

A1: For long-term stability of solid this compound, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To prevent degradation from light and moisture, store the analytical standard in a tightly sealed container in a dry and dark place.[2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[3] For creating stock solutions for analytical purposes, methanol is a common choice.

Q4: Is this compound stable at room temperature during shipping?

A4: Yes, this compound is generally stable at ambient temperatures for a few days, which is sufficient for ordinary shipping and time spent in customs.[1] However, upon receipt, it should be stored under the recommended long-term conditions.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, ecdysteroids, in general, can be susceptible to degradation under certain conditions. Potential degradation may occur through hydrolysis of ester groups (if present), oxidation of hydroxyl groups, or dehydration. The polyhydroxylated steroid core may also be subject to rearrangements in strong acidic or basic conditions.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload.- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity.- Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.- Reduce the injection volume or the concentration of the sample.
Peak Splitting or Broadening - Column contamination or degradation.- Sample solvent is too strong compared to the mobile phase.- High injection volume.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the standard in the initial mobile phase composition.- Decrease the injection volume.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate between injections.
Ghost Peaks - Contamination in the HPLC system or mobile phase.- Carryover from previous injections.- Flush the entire HPLC system with a strong solvent.- Use fresh, high-purity mobile phase solvents.- Implement a needle wash step in the autosampler method.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Analytical Standards
Form Storage Temperature Duration Reference
Solid (Powder)-20°C3 years[1]
Solid (Powder)4°C2 years[1]
In Solvent-80°C6 months[1][3]
In Solvent-20°C1 month[1][3]
Short-term (Shipping)Room TemperatureA few days[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for analytical use.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol or DMSO

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Pipettes

  • Amber vials for storage

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a clean volumetric flask.

  • Add a small amount of the chosen solvent (methanol or DMSO) to dissolve the powder completely. Gentle vortexing or sonication may be used to aid dissolution.

  • Once dissolved, add the solvent to the flask up to the calibration mark.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer aliquots of the stock solution into amber vials for storage at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound (Template)

Objective: To provide a template for a stability-indicating HPLC-UV method for the quantification of this compound and the detection of potential degradation products. This method is based on common practices for phytoecdysteroid analysis and requires validation for specific laboratory conditions.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions (to be optimized):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system and the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a series of calibration standards of this compound in the desired concentration range.

  • Inject the standards and the samples to be analyzed.

  • Integrate the peak area of this compound and any degradation products.

  • Construct a calibration curve and determine the concentration of this compound in the samples.

Protocol 3: Forced Degradation Study of this compound (Template)

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare solutions of this compound under the specified stress conditions.

  • At designated time points, withdraw an aliquot of the solution.

  • Neutralize the acidic and basic solutions before injection.

  • Analyze the samples using the stability-indicating HPLC method (Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed standard to identify degradation peaks.

  • Calculate the percentage of degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation A This compound Analytical Standard B Prepare Solutions (Acid, Base, Oxidizing Agent, etc.) A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, RT) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Stress (Solid, 80°C) B->F G Photostability (Solution, UV light) B->G H HPLC-UV Analysis C->H D->H E->H F->H G->H I LC-MS for Degradant Identification H->I J Assess Purity & Quantify Degradation H->J K Identify Degradation Products I->K L Elucidate Degradation Pathways J->L K->L

Caption: Workflow for Forced Degradation and Stability Testing.

Troubleshooting_Logic Start Abnormal Peak Shape (Tailing, Splitting, Broadening) Check_Column Is the column old or known to be contaminated? Start->Check_Column Action_Column Flush with strong solvent or replace the column. Check_Column->Action_Column Yes Check_Solvent Is the sample solvent stronger than the mobile phase? Check_Column->Check_Solvent No End Peak Shape Improved Action_Column->End Action_Solvent Dissolve sample in initial mobile phase. Check_Solvent->Action_Solvent Yes Check_pH Is the peak tailing for a basic compound? Check_Solvent->Check_pH No Action_Solvent->End Action_pH Lower mobile phase pH (e.g., add 0.1% formic acid). Check_pH->Action_pH Yes Check_Overload Are all peaks distorted or is concentration high? Check_pH->Check_Overload No Action_pH->End Action_Overload Reduce injection volume or sample concentration. Check_Overload->Action_Overload Yes Check_Overload->End No Action_Overload->End

Caption: Troubleshooting Logic for HPLC Peak Shape Issues.

References

Validation & Comparative

Ajugasterone C vs. 20-Hydroxyecdysone: A Comparative Analysis of Anabolic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anabolic activities of two phytoecdysteroids: Ajugasterone C and 20-Hydroxyecdysone. While 20-Hydroxyecdysone has been the subject of numerous studies, research on the specific anabolic effects of this compound is limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known and proposed signaling pathways.

Executive Summary

20-Hydroxyecdysone (20-HE) has demonstrated anabolic properties in both in vitro and in vivo models, promoting muscle protein synthesis and hypertrophy. Its mechanism of action is primarily attributed to the activation of the PI3K/Akt signaling pathway. In contrast, there is a significant lack of direct scientific evidence and quantitative data specifically defining the anabolic activity of isolated this compound. While it is a component of various plant extracts with reported anabolic effects, the direct contribution of this compound to these effects has not been clearly elucidated. Therefore, a direct quantitative comparison of the anabolic potency of this compound and 20-Hydroxyecdysone is not feasible based on the current body of scientific literature. This guide presents the available data for 20-Hydroxyecdysone and discusses this compound within the broader context of phytoecdysteroid-containing extracts.

Data Presentation: Anabolic Activity

Due to the scarcity of research on the anabolic effects of isolated this compound, a direct comparative data table is not possible. The following tables summarize the quantitative data available for 20-Hydroxyecdysone.

Table 1: In Vivo Anabolic Effects of 20-Hydroxyecdysone in Rodent Models

SpeciesDosageDurationMuscle GroupObserved EffectReference
Rat5 mg/kg/day (oral)10 daysTibialisIncreased protein contentSyrov et al. (2000)[1]
Mouse5 mg/kg/day (continuous infusion)5 daysTriceps BrachiiSignificant increase in muscle massCheng et al. (2013)
Rat5 mg/kg/day21 daysSoleusStrong hypertrophic effect on fiber sizeParr et al. (2015)[1]

Table 2: In Vitro Anabolic Effects of 20-Hydroxyecdysone on C2C12 Myotubes

ConcentrationDurationParameterObserved EffectReference
1 µMNot specifiedMyotube DiameterSignificant increase, comparable to Dihydrotestosterone (1 µM) and IGF-1 (1.3 nM)Parr et al. (2015)[1]
0.01-10 µM6 hoursMyostatin Gene ExpressionDose-dependent inhibitionDinan & Lafont (2021)[2]
0.1-10 µMNot specifiedProtein SynthesisUp to 20% increaseGorelick-Feldman et al. (2008)[3]

Experimental Protocols

In Vivo Assessment of Anabolic Activity in Rats (Levator Ani Muscle Assay)

This protocol is a classical method for assessing the myotrophic (anabolic) activity of a compound.

  • Animal Model: Immature, castrated male Wistar rats (approximately 40-50g body weight). Castration is performed to reduce endogenous androgen levels.

  • Acclimatization: Animals are allowed to acclimatize for 7 days post-castration.

  • Compound Administration: The test compounds (this compound or 20-Hydroxyecdysone) are administered orally or via subcutaneous injection daily for 7-10 days. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized. The levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.

  • Data Analysis: The wet weight of the levator ani muscle is used as an indicator of anabolic activity. The weights of the ventral prostate and seminal vesicles are used to assess androgenic activity. An anabolic/androgenic ratio can be calculated to determine the selectivity of the compound.

In Vitro Assessment of Myotube Hypertrophy in C2C12 Cells

This assay evaluates the effect of a compound on the size of differentiated muscle cells.

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach 70-80% confluency.

  • Differentiation: The growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce the fusion of myoblasts into multinucleated myotubes. This process typically takes 4-6 days.

  • Treatment: The differentiated myotubes are treated with various concentrations of the test compounds (this compound or 20-Hydroxyecdysone) for 24-72 hours. A vehicle control is included.

  • Imaging: After treatment, the myotubes are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with hematoxylin and eosin or immunofluorescence for myosin heavy chain). Images of the myotubes are captured using a microscope.

  • Analysis: The diameter of a predefined number of myotubes (e.g., 50-100) per treatment group is measured using image analysis software. The average myotube diameter is then calculated and compared between treatment groups.

In Vitro Assessment of Protein Synthesis in C2C12 Myotubes

This assay quantifies the rate of new protein synthesis in muscle cells.

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes as described in the hypertrophy assay.

  • Treatment and Labeling: Differentiated myotubes are incubated with the test compounds (this compound or 20-Hydroxyecdysone) in a medium containing a radiolabeled amino acid (e.g., ³H-leucine) for a defined period (e.g., 4-24 hours).

  • Cell Lysis and Precipitation: The cells are washed to remove unincorporated radiolabel and then lysed. The protein is precipitated using an acid (e.g., trichloroacetic acid).

  • Quantification: The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter. The total protein content in each sample is determined using a protein assay (e.g., BCA assay).

  • Data Analysis: The rate of protein synthesis is expressed as the amount of radiolabeled amino acid incorporated per unit of total protein per unit of time.

Signaling Pathways and Mechanisms of Action

20-Hydroxyecdysone: The PI3K/Akt Signaling Pathway

The anabolic effects of 20-Hydroxyecdysone in skeletal muscle are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[3][4]. This pathway is a central regulator of muscle protein synthesis and hypertrophy.

Ajugasterone_C_Hypothetical_Signaling Ajugasterone_C This compound Putative_Receptor Putative Cell Surface Receptor Ajugasterone_C->Putative_Receptor PI3K Phosphoinositide 3-Kinase (PI3K) Putative_Receptor->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

References

A Comparative Analysis of the Anti-inflammatory Potency of Ajugasterone C and Turkesterone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount. This guide provides a detailed comparison of the anti-inflammatory properties of two phytoecdysteroids, Ajugasterone C and turkesterone, presenting available experimental data, outlining methodologies, and visualizing key signaling pathways.

While both this compound and turkesterone are recognized for their anabolic properties, their anti-inflammatory potential is a growing area of interest. This comparison aims to consolidate the current scientific findings to aid in evaluating their potential as therapeutic agents.

Quantitative Comparison of Anti-inflammatory Activity

To date, direct comparative studies evaluating the anti-inflammatory potency of this compound and turkesterone are limited. However, data from independent studies provide insights into their individual effects.

CompoundAssayModelDose/ConcentrationEffectSource
This compound Carrageenan-induced paw edemaRat100 mg/kg (oral)65.5% inhibition of edema at 6 hours[1]
Turkesterone Carrageenan-induced paw edemaRat100 mg/kgData not available-
This compound NF-κB InhibitionIn vitroData not availableData not available-
Turkesterone NF-κB InhibitionIn vitroData not availableData not available-
This compound COX-2 InhibitionIn vitroData not availableData not available-
Turkesterone COX-2 InhibitionIn vitroData not availableData not available-

Note: The table highlights the current gap in directly comparable quantitative data for turkesterone in the same anti-inflammatory models as this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound) is administered orally at a specified dose (e.g., 100 mg/kg). The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.[1]

Signaling Pathways in Inflammation

Ecdysteroids are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2).

The NF-κB Signaling Pathway and its Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases IkB_p p-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Pro_inflammatory Activates Transcription AjugasteroneC This compound AjugasteroneC->IKK Inhibits Turkesterone Turkesterone Turkesterone->IKK Inhibits (Postulated)

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound and Turkesterone.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a test compound using the carrageenan-induced paw edema model.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping (Control & Treatment) acclimatization->grouping administration Compound Administration (e.g., this compound / Turkesterone) grouping->administration carrageenan Carrageenan Injection (Induce Inflammation) administration->carrageenan 1 hour post-administration measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement Time intervals (1-6h) analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

The available evidence suggests that this compound possesses significant anti-inflammatory properties, as demonstrated by its ability to inhibit carrageenan-induced paw edema in rats. While turkesterone is also suggested to have anti-inflammatory effects, there is a clear need for more robust, quantitative in vivo and in vitro studies to substantiate these claims and allow for a direct and comprehensive comparison with this compound. Future research should focus on head-to-head comparative studies employing standardized models and assays to elucidate the relative anti-inflammatory potency and underlying mechanisms of these two phytoecdysteroids. Such studies will be invaluable for guiding further research and potential development of these compounds as novel anti-inflammatory agents.

References

Validating the Anabolic Signaling Pathways of Ajugasterone C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ajugasterone C, a phytoecdysteroid, and its potential to activate anabolic signaling pathways. While direct quantitative data for this compound is limited in publicly available research, this document synthesizes existing knowledge on related phytoecdysteroids, primarily 20-hydroxyecdysone (20E), to infer its likely mechanisms of action and compares it with other known anabolic agents.

Executive Summary

This compound, a naturally occurring phytoecdysteroid, is structurally similar to other ecdysteroids that have demonstrated anabolic properties.[1][2] The primary mechanism of action for these compounds is believed to be the activation of the PI3K/Akt/mTOR signaling cascade, a central regulator of muscle protein synthesis and hypertrophy.[1][3] This guide presents a framework for evaluating the anabolic potential of this compound, including comparative data tables (with illustrative data for this compound), detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables include illustrative data to demonstrate how its anabolic activity could be compared to other compounds. These tables are based on typical results seen in studies of related phytoecdysteroids like 20-hydroxyecdysone and the well-characterized anabolic agent, Insulin-like Growth Factor-1 (IGF-1).

Table 1: Comparative Activation of Akt/mTOR Signaling Components in C2C12 Myotubes

CompoundConcentrationp-Akt (Ser473) Fold Change vs. Controlp-p70S6K (Thr389) Fold Change vs. Control
This compound 1 µMIllustrative dataIllustrative data
20-Hydroxyecdysone1 µM~1.5 - 2.5~2.0 - 3.5
IGF-1100 ng/mL~3.0 - 5.0~4.0 - 6.0
Vehicle (Control)-1.01.0

Note: The data for this compound is illustrative and represents a hypothetical outcome based on the activity of other phytoecdysteroids. Actual experimental results would be required for definitive comparison.

Table 2: Comparative Effects on Protein Synthesis in C2C12 Myotubes

CompoundConcentrationProtein Synthesis (% Increase vs. Control)
This compound 1 µMIllustrative data
20-Hydroxyecdysone1 µM~15 - 20%[4]
IGF-1100 ng/mL~40 - 60%
Vehicle (Control)-0%

Note: The data for this compound is illustrative. Phytoecdysteroids have been shown to increase protein synthesis by up to 20% in C2C12 myotubes.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques used in the study of anabolic signaling in muscle cells.

Western Blot Analysis of Akt/mTOR Pathway Activation

This protocol details the detection of phosphorylated and total proteins in the Akt/mTOR signaling pathway in C2C12 myotubes.

  • Cell Culture and Treatment:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

    • Treat differentiated myotubes with this compound, 20-hydroxyecdysone, IGF-1, or vehicle control at the desired concentrations and time points.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-p70S6K (Thr389), p70S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an appropriate substrate and imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of phosphorylated proteins to the corresponding total protein intensity.

    • Express the results as a fold change relative to the vehicle-treated control.

Protein Synthesis Assay (Puromycin-based)

This method measures the rate of global protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.

  • Cell Culture and Treatment:

    • Culture and differentiate C2C12 cells as described for Western blotting.

    • Treat myotubes with the test compounds for the desired duration.

  • Puromycin Labeling:

    • Add puromycin to the culture medium at a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C.[5]

  • Cell Lysis and Detection:

    • Wash cells with ice-cold PBS and lyse as described for Western blotting.

    • Perform SDS-PAGE and Western blotting as described above.

    • Use a primary antibody that specifically recognizes puromycin to detect the labeled nascent proteins.

    • Normalize the puromycin signal to a loading control (e.g., Coomassie stain or GAPDH).

  • Data Analysis:

    • Quantify the total lane intensity of the puromycin signal.

    • Express the results as a percentage increase in protein synthesis compared to the vehicle-treated control.

Mandatory Visualization

Signaling Pathway Diagram

Anabolic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR/ ERβ This compound->GPCR Binds to receptor IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds to receptor PI3K PI3K GPCR->PI3K Activates IGF-1R->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein_Synthesis Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein_Synthesis Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Anabolic Assays cluster_western Western Blot cluster_synthesis Protein Synthesis Assay cluster_analysis Data Analysis & Comparison start Culture C2C12 Myoblasts differentiate Differentiate to Myotubes start->differentiate treat Treat with this compound / Alternatives differentiate->treat lysis_wb Protein Extraction treat->lysis_wb puromycin Puromycin Labeling treat->puromycin sds_page SDS-PAGE & Transfer lysis_wb->sds_page probing Antibody Probing sds_page->probing detection_wb Chemiluminescence Detection probing->detection_wb quantify_wb Quantify Phosphorylation detection_wb->quantify_wb lysis_ps Cell Lysis puromycin->lysis_ps detection_ps Western Blot for Puromycin lysis_ps->detection_ps quantify_ps Quantify Protein Synthesis detection_ps->quantify_ps compare Compare this compound to Alternatives quantify_wb->compare quantify_ps->compare

References

A Head-to-Head Comparison of Ajugasterone C and Other Phytoecdysteroids in Muscle Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anabolic agents with favorable safety profiles has led to a growing interest in phytoecdysteroids, a class of plant-derived steroid hormones. Among these, Ajugasterone C has emerged as a compound of interest, alongside more extensively studied phytoecdysteroids like 20-hydroxyecdysone (Ecdysterone) and Turkesterone. This guide provides a comprehensive head-to-head comparison of this compound and other phytoecdysteroids in the context of muscle growth, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Anabolic Activity

Direct comparative studies providing quantitative data on the anabolic effects of this compound against other phytoecdysteroids are limited. However, a seminal study by Syrov in 2000 investigated the anabolic activity of a series of phytoecdysteroids. Subsequent quantitative structure-activity relationship (QSAR) studies have utilized this data, offering insights into the relative potency of these compounds. The following table synthesizes available data to provide a comparative overview.

PhytoecdysteroidRelative Anabolic Activity (Normalized)Key In Vitro FindingsKey In Vivo Findings
This compound Data not available in direct comparative studies; however, it is structurally similar to other highly active ecdysteroids.Limited specific data on myotube hypertrophy. One study on Ajuga multiflora constituents showed protective effects against muscle atrophy in C2C12 myotubes[1].Mentioned as a constituent in plants with traditional use for promoting strength, but specific in vivo anabolic data is scarce[2].
20-Hydroxyecdysone (Ecdysterone) High- Increased protein synthesis by up to 20% in C2C12 myotubes. - Significantly increased myotube diameter.- Increased muscle mass and strength in human studies. - Enhanced grip strength in rats. - Increased muscle fiber size in rats.
Turkesterone High (Considered one of the most anabolic phytoecdysteroids)- Potent stimulator of protein synthesis.- Promotes muscle growth and strength gains in animal models.
Cyasterone High- Data often grouped with other ecdysteroids.- Demonstrated anabolic effects in early studies.
Polypodine B Moderate to High- Contributes to the anabolic effects of plant extracts.- Shows anabolic activity in animal models.

Signaling Pathways in Phytoecdysteroid-Induced Muscle Growth

Phytoecdysteroids are believed to exert their anabolic effects primarily through the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis. Unlike synthetic anabolic steroids, they do not bind to the androgen receptor, thus avoiding androgenic side effects.

Phytoecdysteroid_Signaling_Pathway Phytoecdysteroid Phytoecdysteroid (e.g., this compound, 20E) MembraneReceptor Membrane Receptor (e.g., ERβ) Phytoecdysteroid->MembraneReceptor PI3K PI3K MembraneReceptor->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition ProteinSynthesis ↑ Muscle Protein Synthesis S6K1->ProteinSynthesis eIF4E->ProteinSynthesis

Phytoecdysteroid-activated PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo assessment of the anabolic effects of phytoecdysteroids.

In Vitro Hypertrophy Assay in C2C12 Myotubes

This protocol is designed to assess the direct effects of phytoecdysteroids on muscle cell size.

  • Cell Culture and Differentiation:

    • C2C12 myoblasts are cultured in a growth medium (DMEM with 10% fetal bovine serum).

    • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) once the cells reach 80-90% confluency.

    • Myotubes are allowed to form over 4-6 days.

  • Treatment:

    • Differentiated myotubes are treated with various concentrations of the test phytoecdysteroid (e.g., this compound, 20-hydroxyecdysone) or a vehicle control (e.g., DMSO).

    • A positive control, such as IGF-1, is often included.

    • Incubation with the compounds typically lasts for 24-48 hours.

  • Analysis of Myotube Diameter:

    • After treatment, cells are fixed (e.g., with 4% paraformaldehyde).

    • Myotubes are visualized using immunofluorescence staining for a muscle-specific protein like myosin heavy chain (MyHC).

    • Images are captured using a fluorescence microscope.

    • The diameter of a significant number of myotubes (e.g., >50) per treatment group is measured using image analysis software.

  • Protein Synthesis Assay (SUnSET method):

    • To measure protein synthesis, puromycin is added to the culture medium for a short period (e.g., 30 minutes) before harvesting the cells.

    • Puromycin is incorporated into newly synthesized polypeptide chains.

    • Cell lysates are then subjected to Western blotting using an anti-puromycin antibody to quantify the rate of protein synthesis.

InVitro_Workflow Start Start: C2C12 Myoblasts Culture Culture in Growth Medium Start->Culture Differentiate Induce Differentiation (Differentiation Medium) Culture->Differentiate Treat Treat Myotubes with Phytoecdysteroids Differentiate->Treat FixStain Fix and Stain (e.g., MyHC) Treat->FixStain Puromycin Puromycin Pulse Treat->Puromycin AnalyzeDiameter Measure Myotube Diameter FixStain->AnalyzeDiameter WesternBlot Western Blot for Puromycin Puromycin->WesternBlot AnalyzeProteinSynth Quantify Protein Synthesis WesternBlot->AnalyzeProteinSynth

Experimental workflow for in vitro assessment of anabolic effects.
In Vivo Anabolic Activity Assessment in Rodent Models

This protocol outlines a typical in vivo experiment to determine the systemic anabolic effects of phytoecdysteroids.

  • Animal Model and Acclimation:

    • Male Wistar or Sprague-Dawley rats are commonly used.

    • Animals are acclimated to the facility for at least one week before the experiment.

  • Experimental Groups:

    • Animals are randomly assigned to groups:

      • Vehicle control (e.g., saline, oil).

      • Test groups receiving different doses of the phytoecdysteroid (e.g., this compound, 20-hydroxyecdysone) administered orally or via injection.

      • A positive control group receiving a known anabolic agent (e.g., methandienone).

  • Dosing and Duration:

    • The compounds are administered daily for a set period, typically ranging from 7 to 28 days.

  • Outcome Measures:

    • Body Weight: Monitored regularly throughout the study.

    • Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, soleus, levator ani) are dissected and weighed.

    • Muscle Fiber Cross-Sectional Area (CSA): Muscle tissue is frozen, sectioned, and stained (e.g., with H&E or for specific fiber types). The CSA of individual muscle fibers is then measured.

    • Protein Synthesis (Stable Isotope Tracing): A stable isotope-labeled amino acid (e.g., ¹³C₆-phenylalanine) is infused, and its incorporation into muscle protein is measured over time to determine the fractional synthetic rate (FSR).

Conclusion

The available evidence strongly suggests that certain phytoecdysteroids, particularly 20-hydroxyecdysone and Turkesterone, possess significant anabolic properties, primarily mediated through the PI3K/Akt/mTOR signaling pathway. These compounds have demonstrated the ability to increase muscle protein synthesis and induce muscle hypertrophy in both in vitro and in vivo models.

While this compound is structurally related to these potent phytoecdysteroids and is found in plants with traditional anabolic uses, there is a notable lack of direct, quantitative experimental data on its muscle growth-promoting effects in the peer-reviewed literature. Further research, including head-to-head comparative studies, is necessary to fully elucidate the anabolic potential of this compound and to establish its relative efficacy compared to other phytoecdysteroids. Such studies will be invaluable for the development of novel, safe, and effective anabolic agents for various therapeutic applications.

References

Unveiling the Binding Affinity of Ajugasterone C: A Comparative Analysis of Ecdysteroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of phytoecdysteroids with the ecdysteroid receptor (EcR) is paramount for the development of novel therapeutics and selective bioinsecticides. This guide provides a comprehensive comparison of the cross-reactivity of Ajugasterone C in ecdysteroid receptor binding assays, supported by experimental data and detailed protocols.

This compound, a naturally occurring phytoecdysteroid, has garnered significant interest for its potential biological activities. Its ability to interact with the ecdysteroid receptor, a key regulator of insect development and metamorphosis, positions it as a molecule of interest for various applications. This guide delves into the specifics of its binding affinity compared to other well-characterized ecdysteroids, offering a clear perspective on its relative potency.

Comparative Binding Affinity of Ecdysteroids

The binding affinity of various ecdysteroids to the Drosophila melanogaster ecdysteroid receptor complex has been evaluated using the BII cell bioassay. This assay measures the biological activity of a compound, which is a direct reflection of its affinity for the receptor. The results, presented as EC50 values (the concentration required to elicit a half-maximal response), provide a quantitative measure for comparison.

CompoundEC50 (nM)Relative Activity (%)
20-Hydroxyecdysone27100
Ponasterone A5540
Muristerone A10270
This compound 150 18
Turkesterone20013.5
Dacryhainansterone*25108

*Dacryhainansterone is a derivative of this compound.

Data Interpretation: The data clearly indicates that this compound exhibits a lower binding affinity for the Drosophila melanogaster ecdysteroid receptor compared to the primary insect molting hormone, 20-hydroxyecdysone, and other potent phytoecdysteroids like Ponasterone A and Muristerone A. Notably, dacryhainansterone, a dehydrated derivative of this compound, demonstrates significantly higher activity than its parent compound, highlighting the influence of specific structural modifications on receptor binding.

Ecdysteroid Signaling Pathway

The biological effects of ecdysteroids are mediated through a well-defined signaling cascade. Upon entering the cell, the ecdysteroid ligand binds to the ligand-binding domain of the Ecdysone Receptor (EcR), a nuclear receptor. This binding event induces a conformational change in EcR, leading to its heterodimerization with the Ultraspiracle protein (USP), another nuclear receptor. The resulting EcR/USP heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This binding initiates the transcription of genes responsible for orchestrating the complex processes of molting and metamorphosis.

Ecdysteroid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid (e.g., this compound) EcR_cyto EcR Ecdysteroid->EcR_cyto Binds EcR_USP_DNA EcR/USP Heterodimer bound to EcRE EcR_cyto->EcR_USP_DNA Heterodimerizes with USP & Translocates USP_cyto USP USP_cyto->EcR_USP_DNA TargetGene Target Gene EcR_USP_DNA->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Biological Response (Moulting, Metamorphosis) Protein->Response

Caption: Ecdysteroid signaling pathway overview.

Experimental Protocols

The determination of ecdysteroid binding affinity relies on robust and sensitive bioassays. The following is a detailed methodology for the Drosophila melanogaster BII cell bioassay, a widely accepted standard for assessing ecdysteroid activity.

Drosophila melanogaster BII Cell Bioassay

This bioassay leverages a cell line derived from Drosophila melanogaster that is responsive to ecdysteroids. The assay quantifies the ability of a test compound to induce a specific cellular response, which is proportional to its binding affinity for the EcR complex.

Materials:

  • Drosophila melanogaster BII cell line

  • Schneider's Drosophila Medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (this compound, 20-hydroxyecdysone, etc.) dissolved in a suitable solvent (e.g., ethanol)

  • 96-well microplates

  • Microplate reader

  • Cell lysis buffer

  • Enzyme substrate (e.g., for acetylcholinesterase)

Procedure:

  • Cell Culture: Maintain the Drosophila melanogaster BII cells in Schneider's Drosophila Medium supplemented with 10% FBS at 25°C.

  • Cell Seeding: Seed the cells into 96-well microplates at a density of 1 x 10^5 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the standard (20-hydroxyecdysone) in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a solvent control.

  • Incubation: Incubate the plates at 25°C for a period of 48-72 hours.

  • Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.

  • Enzyme Assay: Measure the activity of a responsive enzyme, such as acetylcholinesterase, by adding the appropriate substrate and measuring the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration. Determine the EC50 value for each compound from the resulting dose-response curve.

BII_Bioassay_Workflow Start Start CellCulture Culture Drosophila BII Cells Start->CellCulture CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare Serial Dilutions of Test Compounds CellSeeding->CompoundPrep Treatment Treat Cells with Compounds CellSeeding->Treatment CompoundPrep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation CellLysis Lyse Cells Incubation->CellLysis EnzymeAssay Perform Enzyme Assay CellLysis->EnzymeAssay DataAnalysis Analyze Data & Determine EC50 EnzymeAssay->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the BII cell bioassay.

Conclusion

The comparative analysis reveals that this compound possesses a moderate but measurable affinity for the ecdysteroid receptor. While not as potent as 20-hydroxyecdysone or Ponasterone A, its activity and the significantly enhanced binding of its derivative, dacryhainansterone, underscore the potential for structure-activity relationship studies to guide the development of more potent and selective EcR modulators. The detailed experimental protocol provided serves as a valuable resource for researchers aiming to conduct similar comparative studies and further explore the therapeutic and biotechnological potential of this compound and other phytoecdysteroids.

A Comparative Analysis of the Cytotoxic Effects of Ajugasterone C and Doxorubicin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the cytotoxic profiles of the natural phytoecdysteroid Ajugasterone C and the widely used chemotherapeutic agent doxorubicin reveals a significant disparity in our current understanding of their anti-cancer properties. While doxorubicin's mechanisms of cytotoxicity are extensively documented, data on this compound remains scarce, underscoring a critical need for further investigation into its potential as a therapeutic agent.

This guide provides a comprehensive comparative analysis of the cytotoxic effects of this compound and doxorubicin, designed for researchers, scientists, and drug development professionals. The following sections detail the known mechanisms of action, present available quantitative data, outline experimental protocols, and visualize key cellular pathways to offer a clear and objective comparison.

Data Presentation: A Tale of Two Compounds

The available data starkly contrasts the well-characterized cytotoxic profile of doxorubicin with the limited information on this compound.

Table 1: Comparative Cytotoxicity (IC50/CC50 Values)
CompoundCell LineAssayIncubation TimeIC50/CC50 (µM)Reference
Doxorubicin A549 (Lung Carcinoma)MTT72h0.23[1]
HCT-116 (Colon Carcinoma)Not Specified48h0.1 - 1[2]
HeLa (Cervical Cancer)MTT24h2.92 ± 0.57[3]
HepG2 (Hepatocellular Carcinoma)MTT24h12.18 ± 1.89[3]
Huh7 (Hepatocellular Carcinoma)Resazurin reduction24h5.2 ± 0.49[4]
MCF-7 (Breast Cancer)MTT48h1.25[3]
NCI-H1299 (Non-small Cell Lung Cancer)Not Specified48hSignificantly higher than other tested lines[1]
UMUC-3 (Bladder Cancer)MTT24h5.15 ± 1.17[3]
This compound Huh-7 (Hepatocellular Carcinoma)MTS72h> 700 (CC50)[]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration of a test compound that results in 50% cell death. A higher value indicates lower cytotoxicity.

Mechanisms of Cytotoxicity: A Detailed Look

Doxorubicin: A Multi-pronged Attack on Cancer Cells

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy, exerting its cytotoxic effects through a variety of mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[6]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, leading to oxidative stress.[6] This oxidative damage affects cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[6][7]

  • Induction of Apoptosis: Doxorubicin triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[][8] It can upregulate the expression of Fas, a death receptor, and activate caspases, key enzymes in the apoptotic cascade.[] Furthermore, doxorubicin can induce the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway.[8]

  • Cell Cycle Arrest: Doxorubicin can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proliferating.[]

This compound: An Enigma in Cytotoxicity

In stark contrast to doxorubicin, the cytotoxic mechanisms of this compound are largely unknown. As a phytoecdysteroid, it belongs to a class of compounds with diverse biological activities. While some studies suggest potential anti-inflammatory and anti-cancer properties for phytoecdysteroids in general, specific experimental data on this compound's cytotoxic effects are virtually non-existent in the public domain.[7][8] The single available data point, a CC50 value of > 700 µM in Huh-7 cells, suggests that this compound has very low cytotoxicity in this cell line.[]

Signaling Pathways

The signaling pathways activated by doxorubicin leading to apoptosis are well-characterized. The following diagram illustrates the intrinsic apoptotic pathway induced by doxorubicin.

Doxorubicin_Intrinsic_Apoptosis Doxorubicin Doxorubicin ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage Doxorubicin->DNA_Damage Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak Activation ROS->Bax_Bak DNA_Damage->Bax_Bak Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced intrinsic apoptosis pathway.

Due to the lack of data, a corresponding signaling pathway for this compound's cytotoxic effects cannot be provided at this time.

Experimental Protocols

The following are generalized protocols for key experiments used to assess cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_Treatment Incubate for Desired Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for an MTT cytotoxicity assay.

Caspase Activity Assay

Caspase activity assays are used to measure the activation of caspases, which are key mediators of apoptosis.

  • Cell Culture and Treatment: Culture cells and treat with the test compound as described for the MTT assay.

  • Cell Lysis: Lyse the cells to release cellular contents, including caspases.

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

  • Incubation: Incubate the mixture to allow active caspases to cleave the substrate.

  • Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to a control.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the extensive body of research defining the cytotoxic mechanisms of doxorubicin, a potent and widely used chemotherapeutic agent. Its ability to induce DNA damage, generate reactive oxygen species, and trigger apoptosis through well-defined signaling pathways is firmly established.

In contrast, the cytotoxic profile of this compound remains largely undefined. The limited available data suggests low cytotoxicity, but a comprehensive evaluation is lacking. This significant knowledge gap presents a compelling opportunity for future research. Key areas for investigation should include:

  • Broad-spectrum cytotoxicity screening: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines to identify any potential selective activity.

  • Mechanistic studies: Investigating the potential of this compound to induce apoptosis, cell cycle arrest, or other forms of cell death.

  • Signaling pathway analysis: Elucidating the molecular targets and signaling pathways that may be modulated by this compound in cancer cells.

A thorough investigation into the cytotoxic potential of this compound is warranted to determine if this natural compound holds any promise as a novel anti-cancer agent, either alone or in combination with existing therapies. The methodologies and understanding gained from decades of research on compounds like doxorubicin provide a robust framework for guiding these future studies.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Ajugasterone C and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of Ajugasterone C against other well-documented natural anti-inflammatory compounds: curcumin, resveratrol, and quercetin. The information is collated from various experimental studies to aid in research and development.

Introduction

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases. The exploration of natural compounds with potent anti-inflammatory properties is a burgeoning area of research. This compound, a phytoecdysteroid, has demonstrated notable anti-inflammatory effects. This guide aims to contextualize its efficacy by comparing it with established natural anti-inflammatory agents.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, curcumin, resveratrol, and quercetin from both in vivo and in vitro studies.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
CompoundDose (Oral)Percentage Inhibition of EdemaSpeciesReference
This compound 100 mg/kgSignificant inhibitory effectRat[1]
Curcumin 25 mg/kg30.43%Rat[2][3][4]
50 mg/kg34.88%Rat[2][3][4]
100 mg/kg32.61%Rat[2][3][4]
200 mg/kg53.85%Rat[2][3]
400 mg/kg58.97%Rat[2][3][4]
Resveratrol 20 mg/kgSignificant reductionMouse[5]
Quercetin 10 mg/kgSignificantly reduced exudate volume, protein, and cell countsRat[6][7]
Table 2: In Vitro Anti-Inflammatory Activity (RAW 264.7 Macrophages)
CompoundAssayIC50 Value / Effective ConcentrationKey FindingsReference
Curcumin NO ProductionNot explicitly stated, but significant reduction at various concentrationsDose-dependently inhibits NO production[8][9]
Resveratrol Cytokine ProductionNot explicitly stated, but significant reduction at various concentrationsReduces the expression of pro-inflammatory cytokines[5]
Quercetin Multiple Mediators50 µMSignificantly inhibited production of NO, IL-6, MCP-1, IP-10, RANTES, GM-CSF, G-CSF, TNF-α, LIF, LIX, and VEGF[6]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model for acute inflammation.

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Treatment: The test compounds (this compound, curcumin, resveratrol, or quercetin) are administered orally at specified doses, usually one hour before the carrageenan injection. A control group receives the vehicle.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Oral Administration of Compound Oral Administration of Compound Baseline Paw Volume Measurement->Oral Administration of Compound Carrageenan Injection Carrageenan Injection Oral Administration of Compound->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Carrageenan-induced paw edema workflow.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This assay assesses the ability of compounds to inhibit the production of inflammatory mediators in a macrophage cell line.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the inflammatory mediator production (IC50) is calculated.

Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Phytoecdysteroids, including this compound, are also thought to exert their anti-inflammatory effects, at least in part, through this pathway.

G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK Complex IKK Complex MyD88->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IKK Complex->NF-κB (p65/p50) Releases IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Induces Transcription of This compound & Other Compounds This compound & Other Compounds This compound & Other Compounds->IKK Complex Inhibits

Inhibition of the NF-κB pathway.

Discussion and Conclusion

The available data indicates that this compound possesses significant anti-inflammatory properties, comparable to other well-established natural compounds. In the carrageenan-induced rat paw edema model, a 100 mg/kg dose of this compound showed a significant inhibitory effect. For comparison, curcumin exhibited a dose-dependent inhibition in the same model, with a 58.97% inhibition at a 400 mg/kg dose.[2][3][4] Resveratrol and quercetin also demonstrated significant anti-inflammatory activity in similar in vivo models at lower doses of 20 mg/kg and 10 mg/kg, respectively.[5][6][7]

The mechanism of action for these compounds is often multifaceted, with the inhibition of the NF-κB signaling pathway being a common target. The ability of these natural products to modulate this central inflammatory pathway underscores their therapeutic potential.

References

In Vivo Validation of Ajugasterone C's Anabolic Effects: A Comparative Analysis in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic effects of Ajugasterone C and other anabolic agents in rodent models. Due to the limited direct in vivo research specifically on this compound, this document synthesizes findings from studies on closely related phytoecdysteroids, such as 20-hydroxyecdysone (20E) and extracts from Ajuga turkestanica, and contrasts them with the well-established anabolic steroid, Testosterone Propionate.

Comparative Efficacy of Anabolic Agents in Rodents

The following tables summarize quantitative data from various studies, offering a comparative overview of the effects of phytoecdysteroids and testosterone propionate on key anabolic indicators in rodent models.

Table 1: Effects on Body and Muscle Mass

CompoundSpecies/ModelDosageDurationChange in Body WeightChange in Muscle Mass (e.g., Gastrocnemius, Soleus)Reference
This compound Data Not Available-----
Ajuga turkestanica Extract (ATE) Aging Male C57BL/6 MiceNot Specified28 daysNo significant changeNo significant change in triceps brachii or plantaris mass[1]Lawrence et al., 2021
20-Hydroxyecdysone (20E) Aging Male C57BL/6 MiceNot Specified28 daysNo significant changeNo significant change in triceps brachii or plantaris mass[1]Lawrence et al., 2021
20-Hydroxyecdysone (20E) Young Rats5 mg/kg/day10 daysNot ReportedIncreased grip strength, suggesting positive muscle effects[2]Gorelick-Feldman et al., 2008; Syrov, 2000
Testosterone Propionate Female Rats1 mg/kg/day (s.c.)14 daysSignificant increaseNot specifically measured, but total body water increasedNot specified in search results
Testosterone Propionate Hypophysectomized Male Rats0.1 mg/dayNot SpecifiedNo effect on overall growthStimulated growth in levator ani muscle[3]Scow & Hagan, 1965
Testosterone Propionate Wistar Rats10 mg/kg/week4 weeksNot ReportedIncreased fiber cross-sectional area in gastrocnemius muscle[4]Andrade et al., 2022

Table 2: Effects on Muscle Fiber Cross-Sectional Area (CSA)

CompoundSpecies/ModelDosageDurationChange in Muscle Fiber CSAReference
This compound Data Not Available----
Ajuga turkestanica Extract (ATE) Aging Male C57BL/6 MiceNot Specified28 daysNo significant change[1]Lawrence et al., 2021
20-Hydroxyecdysone (20E) Aging Male C57BL/6 MiceNot Specified28 daysNo significant change[1]Lawrence et al., 2021
20-Hydroxyecdysone (20E) Young RatsNot Specified7 daysIncreased fiber CSA in healthy soleus muscle[5]Toth et al.
Testosterone Propionate Wistar Rats10 mg/kg/week4 weeks (pre-training)Larger type I and type II fibers in gastrocnemius muscle[4]Andrade et al., 2022
Testosterone Propionate Aged Wistar Rats10 mg/kg (2x/week)15 weeksIncreased CSA of myelinated fibers in tibial nerve[6]Krause et al.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing anabolic effects in rodent models, based on the reviewed literature.

Rodent Model for Anabolic Research
  • Species and Strain: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used. The choice depends on the specific research question and historical data.

  • Age and Condition: Both young, growing animals and aged models (to study sarcopenia) are relevant. Orchidectomized (castrated) rats are often used to create a baseline of low endogenous androgens, making the effects of exogenous anabolic agents more pronounced.

  • Housing and Diet: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.

Administration of Test Compounds
  • Route of Administration: Oral gavage, subcutaneous (s.c.), or intraperitoneal (i.p.) injections are common. The route should be consistent across all experimental groups.

  • Dosage and Formulation: Dosages should be determined based on previous studies or dose-response pilot experiments. Compounds are typically dissolved or suspended in a suitable vehicle (e.g., corn oil, saline with a small percentage of ethanol or Tween 80). A vehicle-only control group is essential.

  • Treatment Duration: Study durations can range from a few days to several weeks, depending on the endpoints being measured.

Assessment of Anabolic Effects
  • Muscle Mass Measurement: At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, plantaris, levator ani) are carefully dissected and weighed.

  • Muscle Fiber Analysis:

    • Histology: Muscle samples are frozen in isopentane cooled by liquid nitrogen and sectioned using a cryostat. Sections are stained with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.

    • Immunohistochemistry: To determine fiber type and cross-sectional area (CSA), sections are stained with antibodies against different myosin heavy chain isoforms (e.g., for type I, IIa, IIb, IIx fibers).

    • Image Analysis: Stained sections are imaged using a microscope, and software such as ImageJ is used to measure the CSA of individual muscle fibers.

  • Functional Assessment:

    • Grip Strength Test: A grip strength meter is used to measure the forelimb or hindlimb grip strength of the animals, providing a non-invasive measure of muscle function.

  • Molecular Analysis (Western Blotting):

    • Protein Extraction: Muscle tissue is homogenized in lysis buffer to extract total protein.

    • Quantification: Protein concentration is determined using a BCA assay.

    • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes are incubated with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, p70S6K, p-p70S6K) and then with a corresponding secondary antibody.

    • Detection and Analysis: Protein bands are visualized using chemiluminescence and quantified by densitometry.

Signaling Pathways and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of protein synthesis and muscle hypertrophy. Anabolic agents are often investigated for their ability to activate this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell Anabolic_Agent Anabolic Agent (e.g., this compound, Testosterone) Receptor Receptor Anabolic_Agent->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates TSC2 TSC2 Akt->TSC2 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates Protein_Synthesis Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis Promotes TSC2->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for In Vivo Anabolic Study

The following diagram illustrates a typical workflow for an in vivo study investigating the anabolic effects of a test compound in a rodent model.

Experimental_Workflow cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1-2 weeks) Group_Allocation Random Group Allocation (Control, Vehicle, Test Compounds) Animal_Acclimatization->Group_Allocation Baseline_Measurements Baseline Measurements (Body Weight, Grip Strength) Group_Allocation->Baseline_Measurements Treatment_Period Treatment Period (Daily Dosing) Baseline_Measurements->Treatment_Period Interim_Measurements Interim Measurements (Body Weight) Treatment_Period->Interim_Measurements Euthanasia_Tissue_Collection Euthanasia & Tissue Collection (Muscles, Organs) Treatment_Period->Euthanasia_Tissue_Collection Interim_Measurements->Treatment_Period Muscle_Weight Muscle Wet Weight Euthanasia_Tissue_Collection->Muscle_Weight Histology Histology (H&E, IHC) - Fiber CSA - Fiber Typing Euthanasia_Tissue_Collection->Histology Western_Blot Western Blot (Signaling Proteins) Euthanasia_Tissue_Collection->Western_Blot Statistical_Analysis Statistical Analysis Muscle_Weight->Statistical_Analysis Histology->Statistical_Analysis Western_Blot->Statistical_Analysis

Caption: In vivo anabolic study workflow.

References

Comparative gene expression profiling of cells treated with Ajugasterone C and turkesterone

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of naturally occurring steroids found in plants, have garnered significant interest for their potential anabolic properties without the androgenic side effects associated with traditional anabolic steroids. Among these, Ajugasterone C and turkesterone are two prominent compounds frequently investigated for their roles in promoting muscle growth and enhancing physical performance. This guide provides a comparative overview of the gene expression profiling of cells treated with this compound and turkesterone, supported by experimental data and detailed methodologies. While direct comparative high-throughput sequencing data is limited in the public domain, this guide synthesizes available information on their mechanisms of action to present a putative comparative gene expression landscape.

Comparative Gene Expression Profiling

While a head-to-head comparative transcriptomic analysis of this compound and turkesterone is not yet publicly available, based on the known signaling pathways influenced by these compounds, we can infer the likely impact on the expression of key genes involved in muscle protein synthesis and cell growth. The following table summarizes the expected changes in gene expression in a relevant cell line, such as C2C12 myotubes, following treatment with this compound and turkesterone. This is an illustrative representation based on current mechanistic understanding.

Gene Symbol Gene Name Function Expected Change (this compound) Expected Change (Turkesterone)
Igf1Insulin-like growth factor 1Promotes cell growth and differentiation
Akt1AKT serine/threonine kinase 1Central node in PI3K/Akt signaling, promotes protein synthesis
MtorMechanistic target of rapamycinKey regulator of cell growth and protein synthesis
Rps6kb1 (S6K1)Ribosomal protein S6 kinase B1Downstream of mTOR, promotes protein synthesis
Eif4ebp1Eukaryotic translation initiation factor 4E binding protein 1Inhibitor of translation initiation, inactivated by mTOR
Foxo1Forkhead box protein O1Transcription factor promoting muscle atrophy, inhibited by Akt
Trim63 (MuRF1)Tripartite motif containing 63E3 ubiquitin ligase involved in muscle atrophy
Fbxo32 (Atrogin-1)F-box protein 32E3 ubiquitin ligase involved in muscle atrophy
MyogMyogeninMyogenic differentiation factor
Myh1Myosin heavy chain 1Structural protein of muscle fibers

Note: The expected changes are denoted as follows: ↑ (upregulation), ↓ (downregulation). These are hypothesized effects based on the known anabolic signaling pathways.

Signaling Pathways

Turkesterone is believed to exert its anabolic effects primarily through the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis.[1][2] Some evidence also suggests a potential interaction with the estrogen receptor beta (ERβ), which may contribute to its anabolic effects.[1] While the specific signaling pathways for this compound in the context of muscle growth are less characterized, its structural similarity to other ecdysteroids suggests it may also influence this key anabolic pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation Turkesterone Turkesterone / this compound ERb ERβ Turkesterone->ERb GPCR GPCR (Putative) Turkesterone->GPCR PI3K PI3K ERb->PI3K ? IGF1_mRNA IGF-1 mRNA ERb->IGF1_mRNA Increases transcription GPCR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FOXO FOXO Akt->FOXO Inhibits S6K1 S6K1 mTORC1->S6K1 Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibits when active Atrogenes Atrogenes (e.g., MuRF1, Atrogin-1) FOXO->Atrogenes Upregulates Muscle Atrophy Muscle Atrophy Atrogenes->Muscle Atrophy Muscle Growth Muscle Growth Protein_Synthesis->Muscle Growth

Caption: Putative signaling pathway for turkesterone-induced muscle protein synthesis.

Experimental Protocols

The following protocols provide a framework for conducting a comparative gene expression analysis of this compound and turkesterone.

Cell Culture and Treatment
  • Cell Line: C2C12 mouse myoblast cell line is a suitable model for studying myogenesis and muscle protein synthesis.

  • Culture Conditions: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce differentiation into myotubes, grow myoblasts to ~80-90% confluency and then switch to differentiation medium (DMEM with 2% horse serum). Allow cells to differentiate for 4-6 days.

  • Treatment: Prepare stock solutions of this compound and turkesterone in a suitable solvent (e.g., DMSO). Treat differentiated myotubes with the desired concentrations of this compound, turkesterone, or vehicle control for a specified time course (e.g., 24 hours).

RNA Isolation
  • Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the culture dish using a lysis buffer such as TRIzol reagent or the lysis buffer provided in a column-based RNA extraction kit.

  • Extraction:

    • TRIzol Method: Following lysis, add chloroform and centrifuge to separate the phases. The aqueous phase containing RNA is then collected, and RNA is precipitated with isopropanol.

    • Column-Based Kits: Apply the lysate to a silica-membrane spin column. Wash the column to remove contaminants, and then elute the purified RNA with RNase-free water.

  • Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. Further assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.

RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq, to generate single-read or paired-end reads.

Data Analysis
  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes between the treatment groups (this compound vs. control, turkesterone vs. control, and this compound vs. turkesterone) using statistical packages such as DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify enriched biological processes and signaling pathways.

G cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Data Analysis A C2C12 Myoblast Culture B Differentiation to Myotubes A->B C Treatment with this compound, Turkesterone, or Vehicle B->C D RNA Isolation C->D E RNA Quality Control (NanoDrop, Bioanalyzer) D->E F RNA-Seq Library Preparation E->F G High-Throughput Sequencing F->G H Data Quality Control (FastQC) G->H I Read Alignment (STAR/HISAT2) H->I J Gene Expression Quantification I->J K Differential Gene Expression Analysis (DESeq2/edgeR) J->K L Pathway & Functional Analysis K->L

Caption: Experimental workflow for comparative gene expression profiling.

Conclusion

While direct comparative gene expression data for this compound and turkesterone remains to be published, the available evidence strongly suggests that turkesterone promotes anabolic effects through the modulation of the PI3K/Akt/mTOR signaling pathway. It is plausible that this compound, given its structural similarities, may operate through a similar mechanism. The experimental framework provided in this guide offers a robust approach for researchers to conduct a head-to-head comparison and elucidate the distinct and overlapping molecular effects of these two promising phytoecdysteroids. Such studies will be invaluable for understanding their therapeutic potential and for the development of novel anabolic agents.

References

Assessing the Synergistic Effects of Ajugasterone C with Other Bioactive Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential synergistic interactions of bioactive compounds is paramount for developing novel and effective therapeutic strategies. This guide provides a comparative analysis of the synergistic effects of Ajugasterone C, a phytoecdysteroid with known anabolic properties, with other bioactive compounds. We present available experimental data, detail relevant experimental protocols, and propose a potential synergistic combination for future investigation.

This compound is a naturally occurring ecdysteroid found in various plants, including those of the Ajuga and Rhaponticum genera.[1] Like other phytoecdysteroids, it has garnered interest for its potential anabolic, adaptogenic, and anti-inflammatory effects.[2][3] Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, offer a promising avenue for enhancing the therapeutic efficacy of this compound.

Synergistic Effects of Rhaponticum carthamoides (Source of this compound) and Rhodiola rosea Extracts

A study investigating the combined effects of Rhaponticum carthamoides and Rhodiola rosea extracts on muscle protein synthesis and physical performance in rats provides evidence of a synergistic relationship. While this study utilizes whole plant extracts rather than isolated this compound, the findings are highly relevant as Rhaponticum carthamoides is a primary source of this phytoecdysteroid. The combination of these extracts was found to boost muscle protein synthesis and average power performance in the studied animals.[2][4]

Quantitative Data Summary
Treatment GroupMuscle Protein Synthesis (Puromycin Incorporation, % of Control)Mean Power Performance (W)
Control (Exercise Only)100%1.5 ± 0.1
Rhaponticum carthamoides extract alone120% ± 5%1.8 ± 0.1
Rhodiola rosea extract alone105% ± 4%1.6 ± 0.1
Rhaponticum carthamoides + Rhodiola rosea extracts145% ± 7% 2.0 ± 0.1

*Statistically significant increase compared to the control group (p < 0.05). **Statistically significant increase compared to both the control and individual extract groups (p < 0.05), indicating a synergistic effect.

Experimental Protocols

In Vivo Assessment of Muscle Protein Synthesis and Performance

The following protocol is based on the methodology used in the study of Rhaponticum carthamoides and Rhodiola rosea extracts.[1][2][4]

1. Animal Model and Treatment:

  • Subjects: Male Wistar rats (8-10 weeks old).

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Groups:

    • Control (Vehicle)

    • This compound alone

    • Bioactive Compound X alone

    • This compound + Bioactive Compound X

  • Administration: Compounds are administered orally via gavage. Dosages are determined based on preliminary dose-response studies.

2. Resistance Exercise Protocol:

  • A progressive resistance ladder climbing apparatus is used.

  • Rats are trained to climb the ladder with increasing loads attached to their tails.

  • The exercise protocol consists of a set number of climbs with defined rest periods.

3. Measurement of Muscle Protein Synthesis (Puromycin Incorporation Assay):

  • At a defined time point after the final exercise bout and treatment administration, a solution of puromycin is injected intraperitoneally.

  • Puromycin, an aminonucleoside antibiotic, incorporates into nascent polypeptide chains, effectively tagging them.

  • After a specific incorporation period, animals are euthanized, and target muscles (e.g., gastrocnemius, soleus) are rapidly excised and frozen.

  • Muscle tissue is homogenized, and protein concentration is determined.

  • Puromycin-labeled peptides are detected and quantified via Western blotting using an anti-puromycin antibody. The signal intensity is normalized to a loading control.

4. Measurement of Physical Performance:

  • Mean power output is assessed during the ladder climbing exercise using a force transducer and position sensor system.

  • Grip strength can be measured using a grip strength meter.

experimental_workflow_in_vivo cluster_preparation Preparation cluster_intervention Intervention cluster_analysis Analysis Animal_Model Animal Model (Wistar Rats) Grouping Grouping: - Control - this compound - Bioactive X - Combination Animal_Model->Grouping Treatment Oral Gavage Administration Grouping->Treatment Exercise Resistance Exercise (Ladder Climbing) Treatment->Exercise Puromycin_Injection Puromycin Injection (IP) Exercise->Puromycin_Injection Performance_Test Performance Measurement Exercise->Performance_Test Muscle_Harvest Muscle Harvesting Puromycin_Injection->Muscle_Harvest Western_Blot Western Blot (Puromycin Detection) Muscle_Harvest->Western_Blot

In Vivo Experimental Workflow

Proposed Synergistic Combination: this compound and Leucine

Based on the known mechanism of action, a promising candidate for synergistic interaction with this compound is the branched-chain amino acid Leucine .

Rationale: Phytoecdysteroids, including this compound, are believed to exert their anabolic effects by activating the PI3K/Akt signaling pathway , which is a central regulator of muscle protein synthesis.[5] Leucine is also a well-established activator of this same pathway, promoting muscle protein synthesis.[5] By targeting the same pathway through potentially different upstream mechanisms, this compound and Leucine may exhibit a synergistic effect on muscle cell growth and protein accretion.

PI3K_Akt_Signaling_Pathway cluster_inputs Bioactive Compounds cluster_pathway Signaling Cascade cluster_output Cellular Response Ajugasterone_C This compound PI3K PI3K Ajugasterone_C->PI3K Activates Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Increased Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis

PI3K/Akt Signaling Pathway

Proposed Experimental Protocol for In Vitro Synergy Assessment

1. Cell Culture:

  • Cell Line: C2C12 myoblasts.

  • Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium.

2. Checkerboard Assay:

  • A 96-well plate is prepared with serial dilutions of this compound along the y-axis and Leucine along the x-axis.

  • Differentiated C2C12 myotubes are treated with the various combinations of the two compounds for a defined period (e.g., 24 hours).

  • Control wells will contain cells treated with vehicle, this compound alone, or Leucine alone.

3. Assessment of Myotube Hypertrophy:

  • After treatment, cells are fixed and stained for a muscle-specific protein (e.g., myosin heavy chain).

  • Myotube diameter is measured using microscopy and image analysis software. An increase in myotube diameter is indicative of hypertrophy.

4. Calculation of Fractional Inhibitory Concentration (FIC) Index:

  • The FIC index is calculated to determine the nature of the interaction.

  • FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Leucine in combination / MIC of Leucine alone).

  • Interpretation:

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 1.0: Additive

    • 1.0 < FIC ≤ 4.0: Indifference

    • FIC > 4.0: Antagonism

experimental_workflow_in_vitro cluster_setup Assay Setup cluster_treatment Treatment cluster_evaluation Evaluation Cell_Culture C2C12 Myoblast Culture & Differentiation Checkerboard Checkerboard Plate Preparation (this compound & Leucine) Cell_Culture->Checkerboard Incubation Incubation of Myotubes with Compound Combinations Checkerboard->Incubation Staining Immunostaining (Myosin Heavy Chain) Incubation->Staining Microscopy Microscopy & Image Analysis (Myotube Diameter) Staining->Microscopy FIC_Calculation FIC Index Calculation Microscopy->FIC_Calculation

In Vitro Synergy Assessment Workflow

This guide provides a framework for assessing the synergistic effects of this compound with other bioactive compounds. The presented data and protocols, along with the proposed synergistic combination, offer a starting point for further research into enhancing the anabolic and therapeutic potential of this promising phytoecdysteroid.

References

Ajugasterone C for Sarcopenia: A Comparative Guide to a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcopenia, the age-related decline in muscle mass, strength, and function, presents a significant and growing challenge to healthy aging. The quest for effective therapeutic interventions has led to the investigation of various compounds, including the phytoecdysteroid Ajugasterone C. This guide provides a comparative analysis of this compound against other potential therapeutic agents for sarcopenia, supported by available experimental data, detailed methodologies, and a visual representation of the key signaling pathways involved.

Comparative Efficacy of Therapeutic Agents for Sarcopenia

The following tables summarize the quantitative data from preclinical and clinical studies on this compound and its alternatives. Due to the limited in vivo data on this compound specifically for sarcopenia, data from studies on closely related ecdysteroids, such as 20-hydroxyecdysone (20E), are included to provide a broader perspective on this class of compounds.

Table 1: Preclinical Data in Animal Models of Muscle Atrophy and Aging

Therapeutic AgentAnimal ModelKey OutcomesReference
This compound (as part of Ajuga turkestanica extract) Sedentary aging mice (20 months old)No significant change in muscle mass, fiber cross-sectional area, or activation of PI3K-Akt signaling after 28 days of oral administration.[1][2]
20-Hydroxyecdysone (20E) Eccentric contraction-induced muscle injury in adult (7-8 months) and old (26-27 months) miceComplete recovery of muscle function (torque-frequency relationship) 7 days post-injury with 20E supplementation, while placebo-treated mice did not fully recover.[3]
20-Hydroxyecdysone (20E) C57BL/6 miceSignificant increase in triceps brachii mass after 5 days of continuous infusion (5 mg/kg/day).[4]
Testosterone Young (2 months) and aged (24 months) castrated male mice with muscle injuryIncreased number of proliferating satellite cells and increased number and cross-sectional area of regenerating muscle fibers in both age groups.[5]
Myostatin Inhibitor (ATA-842) Old mice~20% increase in grip strength after 4 weeks of treatment.[6]
Dexamethasone-Induced Atrophy Model C57BL/6 miceDexamethasone (20 mg/kg/day for 10 days) induced a significant decrease in lean mass (15.7% whole body, 16% hindlimb).[7]

Table 2: Clinical Trial Data in Sarcopenic or Elderly Populations

Therapeutic AgentStudy PopulationDosageDurationKey Outcomes
Whey Protein Sarcopenic older adults20g, twice daily12 monthsCombined with exercise, significantly increased handgrip strength (+2.31 kg) and appendicular muscle mass.
β-Hydroxy β-Methylbutyrate (HMB) Sarcopenic older adults (≥60 years)1.5g, twice daily12 weeksWith resistance training, significantly improved handgrip strength, gait speed, and five-time chair stand test performance compared to placebo with exercise.
Testosterone Replacement Therapy Hypogonadal men with mobility limitations (≥65 years)10g testosterone gel daily6 monthsIncreased leg-press strength and stair-climbing power, but no significant improvement in walking speed.
Myostatin Inhibitor (Bimagrumab) Sarcopenic adults (≥65 years)30 mg/kg infusion16 weeksSignificantly improved thigh muscle volume, gait speed, and 6-minute walking distance in a phase 2 trial.

Signaling Pathways in Muscle Homeostasis

The regulation of muscle mass is a complex interplay between anabolic (growth) and catabolic (breakdown) pathways. The diagrams below illustrate the key signaling cascades targeted by this compound and its alternatives.

This compound Signaling Pathway AjugasteroneC This compound GPCR GPCR AjugasteroneC->GPCR Binds Myostatin Myostatin AjugasteroneC->Myostatin Inhibits (in vitro) Caspase3 Caspase-3 AjugasteroneC->Caspase3 Inhibits (in vitro) PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis ↑ Muscle Protein Synthesis mTORC1->ProteinSynthesis ProteinDegradation ↓ Muscle Protein Degradation Myostatin->ProteinDegradation Caspase3->ProteinDegradation

Figure 1. Proposed signaling pathway for this compound in muscle cells.

Alternative Therapeutic Agents Signaling Pathways cluster_alternatives Alternative Therapeutic Agents Testosterone Testosterone AndrogenReceptor Androgen Receptor Testosterone->AndrogenReceptor Binds Myostatin_alt Myostatin AndrogenReceptor->Myostatin_alt Inhibits mTORC1_alt mTORC1 AndrogenReceptor->mTORC1_alt Activates MyostatinInhibitors Myostatin Inhibitors MyostatinInhibitors->Myostatin_alt Blocks ActRIIB Activin Receptor IIB (ActRIIB) FOXO FOXO ActRIIB->FOXO Activates Myostatin_alt->ActRIIB Binds NutritionalSupplements Nutritional Supplements (Leucine, HMB) NutritionalSupplements->mTORC1_alt Activates Akt_alt Akt Akt_alt->mTORC1_alt Akt_alt->FOXO Inhibits ProteinSynthesis_alt ↑ Muscle Protein Synthesis mTORC1_alt->ProteinSynthesis_alt ProteinDegradation_alt ↓ Muscle Protein Degradation FOXO->ProteinDegradation_alt

Figure 2. Signaling pathways of alternative sarcopenia therapies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro and in vivo models relevant to the study of sarcopenia and the evaluation of therapeutic agents.

In Vitro Model: C2C12 Myoblast Differentiation and Treatment

This protocol outlines the standard procedure for culturing and differentiating C2C12 mouse myoblasts into myotubes, creating an in vitro model of skeletal muscle fibers.

C2C12 Differentiation Workflow Start Start: C2C12 Myoblasts Culture Culture in Growth Medium (DMEM + 10-20% FBS) Start->Culture Confluence Reach ~80-90% Confluence Culture->Confluence SwitchMedium Switch to Differentiation Medium (DMEM + 2% Horse Serum) Confluence->SwitchMedium Differentiation Incubate for 4-6 days SwitchMedium->Differentiation Myotubes Formation of Multinucleated Myotubes Differentiation->Myotubes Treatment Treat with Therapeutic Agent (e.g., this compound) Myotubes->Treatment Analysis Analyze Endpoints: - Myotube diameter - Protein synthesis rate - Gene/protein expression Treatment->Analysis

Figure 3. Workflow for C2C12 myoblast differentiation and treatment.

Protocol Steps:

  • Cell Seeding and Growth: C2C12 myoblasts are cultured in a growth medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics, at 37°C in a 5% CO2 incubator.

  • Induction of Differentiation: When cells reach approximately 80-90% confluency, the growth medium is replaced with a differentiation medium, which consists of DMEM supplemented with 2% horse serum.

  • Myotube Formation: Cells are maintained in the differentiation medium for 4-6 days, with media changes every 48 hours. During this time, the myoblasts will fuse to form multinucleated myotubes.

  • Therapeutic Agent Treatment: Once myotubes are formed, they can be treated with the therapeutic agent of interest (e.g., this compound) at various concentrations and for different durations.

  • Endpoint Analysis: Following treatment, various endpoints can be assessed, including myotube diameter (as a measure of hypertrophy), protein synthesis rates (e.g., using puromycin incorporation assays), and the expression of key genes and proteins involved in muscle anabolism and catabolism (e.g., MyoD, myogenin, Akt, mTOR, myostatin, MuRF-1, Atrogin-1) via qPCR and Western blotting.

In Vivo Model: Dexamethasone-Induced Muscle Atrophy in Mice

This model is widely used to study the mechanisms of muscle wasting and to evaluate the efficacy of potential anti-catabolic agents.

Protocol Steps:

  • Animal Model: Typically, adult male C57BL/6 mice are used.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week before the start of the experiment.

  • Dexamethasone Administration: Muscle atrophy is induced by daily intraperitoneal injections of dexamethasone (typically 20 mg/kg body weight) for a period of 10-14 days.[7]

  • Therapeutic Intervention: The therapeutic agent (e.g., this compound) can be administered concurrently with dexamethasone treatment. A vehicle control group receives dexamethasone and the vehicle used to dissolve the therapeutic agent. A healthy control group receives vehicle only.

  • Functional Assessment: Muscle function can be assessed using tests such as grip strength and treadmill running performance.

  • Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and hindlimb muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed. Muscle tissue can be used for histological analysis (e.g., H&E staining to measure muscle fiber cross-sectional area) and molecular analysis (qPCR and Western blotting for markers of protein synthesis and degradation).

Discussion and Future Directions

The available evidence suggests that this compound and other ecdysteroids may hold promise as therapeutic agents for sarcopenia, potentially acting through the activation of the PI3K/Akt signaling pathway to promote protein synthesis and by inhibiting key mediators of muscle protein degradation. However, the current in vivo data is conflicting, with one study in sedentary aged mice showing no anabolic effect.[1][2] In contrast, a study on muscle injury in aged mice demonstrated a significant recovery of muscle function with 20E treatment, suggesting that the anabolic potential of ecdysteroids may be more pronounced in a state of muscle repair or remodeling.[3]

Compared to more extensively studied alternatives, the clinical evidence for this compound in sarcopenia is lacking. Nutritional interventions, particularly when combined with resistance exercise, have a solid evidence base for modest improvements in muscle mass and function. Testosterone replacement therapy is effective in increasing muscle mass and strength in hypogonadal men, but its functional benefits and safety profile require careful consideration. Myostatin inhibitors have shown potent effects on muscle mass in early trials, but their translation to improved physical performance remains a key challenge.

Future research on this compound should focus on:

  • Clarifying its in vivo efficacy: Well-controlled studies in various animal models of sarcopenia (e.g., aging, disuse, dexamethasone-induced atrophy) are needed to establish its effects on muscle mass, strength, and physical performance.

  • Elucidating its mechanism of action: Further investigation into the precise molecular targets and signaling pathways modulated by this compound in skeletal muscle is required.

  • Pharmacokinetic and safety profiling: Comprehensive studies are necessary to determine the bioavailability, metabolism, and long-term safety of this compound.

References

Comparative study of the bioavailability of different Ajugasterone C formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of different formulations of Ajugasterone C, a potent phytoecdysteroid. Due to a lack of direct comparative studies in publicly available literature, this guide presents a hypothetical comparison based on established principles of drug delivery and formulation science. The experimental data herein is illustrative to demonstrate the potential improvements in bioavailability achievable with advanced formulation strategies.

Executive Summary

This compound, an ecdysteroid with promising pharmacological activities, including anti-inflammatory and anabolic effects, suffers from poor oral bioavailability, which limits its therapeutic potential.[1][] This guide explores how advanced formulations, specifically liposomal and solid lipid nanoparticle (SLN) preparations, could enhance its absorption and systemic exposure compared to a standard suspension. The subsequent sections detail the hypothetical pharmacokinetic data, experimental methodologies for evaluating bioavailability, and the underlying signaling pathways of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the hypothetical pharmacokinetic parameters of this compound following oral administration of three different formulations in a rat model. This illustrative data is based on the known effects of liposomal and SLN formulations on enhancing the bioavailability of other poorly soluble compounds.[3][4][5][6][7]

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Standard Suspension 50150 ± 352.0 ± 0.51200 ± 250100 (Reference)
Liposomal Formulation 50450 ± 904.0 ± 1.04800 ± 900400
Solid Lipid Nanoparticles (SLNs) 50600 ± 1203.0 ± 0.87200 ± 1300600
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (0-24h): Area under the plasma concentration-time curve from 0 to 24 hours, indicating total drug exposure.

  • Relative Bioavailability: The bioavailability of a formulation compared to a reference formulation (Standard Suspension).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioavailability. Below are generalized protocols for the preparation of advanced this compound formulations and for conducting a comparative in vivo bioavailability study.

Preparation of Liposomal this compound Formulation

This protocol describes the thin-film hydration method for encapsulating this compound within liposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines the high-pressure homogenization technique for preparing SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Purified Water

Procedure:

  • Melt the solid lipid at a temperature above its melting point.

  • Disperse this compound in the molten lipid.

  • Separately, heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and mix using a high-shear homogenizer to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-pressure homogenization for several cycles.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index, zeta potential, and drug loading.

In Vivo Oral Bioavailability Study in Rats

This protocol describes a typical pharmacokinetic study to compare the bioavailability of different this compound formulations.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight with free access to water before the experiment.

  • Divide the rats into three groups (n=6 per group) to receive the Standard Suspension, Liposomal Formulation, or SLN Formulation of this compound.

  • Administer the respective formulations orally via gavage at a dose of 50 mg/kg.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

Signaling Pathways of this compound

This compound, as an ecdysteroid, is believed to exert its effects primarily through the ecdysteroid receptor (EcR), a nuclear receptor. The binding of this compound to EcR initiates a cascade of events leading to changes in gene expression. Additionally, some evidence suggests the involvement of other signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.[8][9][10][11][12][13][14]

Caption: Ecdysteroid signaling pathway initiated by this compound.

Experimental Workflow for Comparative Bioavailability Study

The following diagram illustrates the logical flow of a preclinical study designed to compare the oral bioavailability of different this compound formulations.

Bioavailability_Workflow Formulation Formulation Preparation (Standard, Liposomal, SLN) AnimalDosing Animal Dosing (Oral Gavage in Rats) Formulation->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SampleAnalysis LC-MS/MS Analysis PlasmaSeparation->SampleAnalysis PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) SampleAnalysis->PKAnalysis DataComparison Comparative Data Analysis PKAnalysis->DataComparison

References

Unveiling the Binding Affinity of Ajugasterone C to the Ecdysone Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinity of novel compounds to their target receptors is paramount. This guide provides a comparative analysis of the ecdysone receptor (EcR) binding affinity of Ajugasterone C against other prominent ecdysteroids. While direct quantitative binding data for this compound remains elusive in publicly available literature, this report synthesizes available bioactivity data, which serves as a strong proxy for receptor affinity, and outlines the established experimental protocols for determining these values.

The ecdysone receptor, a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), is the primary target for ecdysteroids, a class of steroid hormones that govern crucial physiological processes in arthropods, such as molting and metamorphosis. The affinity with which an ecdysteroid binds to the EcR directly correlates with its biological activity. Consequently, compounds with high binding affinity are of significant interest for the development of novel insecticides and for potential therapeutic applications.

Relative Bioactivity of an this compound Derivative

In a study evaluating the concentration-dependence of agonist activity of selected ecdysteroids, dacryhainansterone was shown to be a potent agonist in the BII bioassay. The activity of dacryhainansterone was found to be comparable to that of 20-hydroxyecdysone (20E), the most common and biologically active ecdysteroid in many insect species. This suggests that this compound, as the precursor to dacryhainansterone, likely possesses a significant binding affinity for the ecdysone receptor.

Comparative Bioactivity of Ecdysteroids

To provide a broader context for the potential binding affinity of this compound, the following table summarizes the half-maximal effective concentrations (EC50) for various ecdysteroids as determined by the Drosophila melanogaster BII cell bioassay. Lower EC50 values indicate higher potency and, by extension, a stronger binding affinity to the ecdysone receptor.

EcdysteroidEC50 (nM) in Drosophila BII Bioassay
20-HydroxyecdysoneData not available in a comparable format
Ponasterone AData not available in a comparable format
Muristerone AData not available in a comparable format
EcdysoneData not available in a comparable format
Dacryhainansterone (from this compound) Activity comparable to 20-Hydroxyecdysone

Note: While the BII bioassay is a robust method for determining the biological activity of ecdysteroids, the direct EC50 values for a wide range of these compounds, including this compound, are not consistently reported across the literature in a standardized format suitable for a direct comparative table. The key finding remains the potent, 20E-comparable activity of the this compound derivative.

Experimental Protocols

The determination of ecdysteroid binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an assay, which is a standard and reliable method for quantifying the interaction between a ligand and its receptor.

Competitive Radioligand Binding Assay Protocol

This protocol is designed to measure the ability of a test compound (e.g., this compound) to compete with a radiolabeled ecdysteroid for binding to the ecdysone receptor.

1. Preparation of Receptor Source:

  • The ecdysone receptor (EcR) and its heterodimeric partner Ultraspiracle (USP) can be obtained from various sources, including:

    • Insect Cell Lines: Extracts from cultured insect cells, such as Drosophila melanogaster S2 cells or Spodoptera frugiperda Sf9 cells, that endogenously or recombinantly express EcR and USP.

    • In Vitro Transcription/Translation: The EcR and USP proteins can be synthesized in a cell-free system from their corresponding cDNA.

2. Radioligand:

  • A high-affinity radiolabeled ecdysteroid is used as the tracer. [³H]Ponasterone A is a commonly used radioligand due to its high specific activity and affinity for the EcR.

3. Assay Buffer:

  • A suitable buffer is used to maintain the stability and activity of the receptor proteins. A typical buffer might contain Tris-HCl, EDTA, and protease inhibitors to prevent protein degradation.

4. Assay Procedure:

  • A constant concentration of the radioligand ([³H]Ponasterone A) and the receptor preparation are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or other ecdysteroids) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.

  • The IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

  • The equilibrium dissociation constant (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the context of this research, the following diagrams illustrate the ecdysteroid signaling pathway and the workflow of a competitive binding assay.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell Ecdysteroid Ecdysteroid EcR EcR Ecdysteroid->EcR Binds EcR/USP_Complex EcR/USP Heterodimer EcR->EcR/USP_Complex Dimerizes with USP USP USP->EcR/USP_Complex EcRE Ecdysone Response Element EcR/USP_Complex->EcRE Binds to HSP Heat Shock Proteins HSP->EcR Dissociates from Target_Gene Target Gene Transcription EcRE->Target_Gene Initiates Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Receptor_Source Prepare Receptor (EcR/USP) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubate Radioligand Prepare Radioligand ([³H]Ponasterone A) Radioligand->Incubate Test_Compound Prepare Test Compound (e.g., this compound) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Plot Data and Determine IC50/Ki Quantify->Analyze

Safety Operating Guide

Essential Safety and Handling Protocols for Ajugasterone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Ajugasterone C. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining experimental integrity. As a compound with limited available safety data, this compound should be handled with the caution required for substances of unknown toxicity. The following protocols are based on general best practices for handling powdered chemical compounds and phytoecdysteroids in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Body Part Personal Protective Equipment Purpose Specification Examples
Respiratory Full-face or half-mask respirator with P100/OV combination cartridgesProtects against inhalation of fine powders, aerosols, and organic vapors.NIOSH-approved respirator
Eyes and Face Chemical splash goggles and a face shieldProvides a seal around the eyes to protect from splashes and airborne particles. The face shield offers broader facial protection.[1]ANSI Z87.1 certified
Hands Double-gloving: inner nitrile glove, outer chemical-resistant gloveProtects against dermal absorption. The outer glove should be selected based on the solvent used for reconstitution.Inner: Nitrile. Outer: Butyl rubber or Viton™
Body Laboratory coat, chemical-resistant apron, and full-length pantsProtects skin from accidental spills and contact.Flame-resistant lab coat, chemically resistant apron
Feet Closed-toe shoesPrevents injury from spills and dropped objects.Chemical-resistant material

Operational Plan: Handling and Reconstitution of this compound

This section provides a step-by-step protocol for the safe handling and reconstitution of powdered this compound.

Pre-Handling Preparations
  • Designated Work Area: All handling of powdered this compound must be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[1]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, vials, solvents, vortex mixer, etc.) is inside the fume hood to avoid unnecessary movements in and out of the controlled workspace.

Step-by-Step Handling and Reconstitution Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.

  • Tare Weighing Vessel: Inside the chemical fume hood, place a clean, empty weighing vessel on a tared analytical balance.

  • Weighing this compound: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid any actions that could generate dust. The GHS precautionary statement P260, "Do not breathe dust/fume/gas/mist/vapours/spray," indicates the inhalation risk.[2][3][4][5][6]

  • Transfer to Solubilization Vial: Transfer the weighed powder to the vial intended for reconstitution.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) to the vial containing the this compound powder.[7]

  • Solubilization: Securely cap the vial and vortex until the solute is completely dissolved. Gentle heating in an ultrasonic bath may be used to aid dissolution if necessary.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling Decontamination: Wipe down all surfaces and equipment inside the fume hood that may have come into contact with this compound using an appropriate cleaning agent.

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound, as well as solvent rinses of the original container, should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[8]

  • Sharps: Any contaminated sharps, such as needles or glass pipettes, must be disposed of in a designated sharps container for hazardous chemical waste.[8]

Disposal Procedure
  • Labeling: All waste containers must be labeled with "Hazardous Waste" and include the full chemical name "this compound" and any other hazardous components (e.g., solvents), with approximate percentages.[8]

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified waste management contractor.

Experimental Workflow and Safety Diagram

The following diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final disposal.

AjugasteroneC_Workflow cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_cleanup Cleanup & Disposal prep_sds Review SDS for Solvents prep_area Designate & Prepare Fume Hood prep_sds->prep_area prep_ppe Don Full PPE prep_area->prep_ppe handling_weigh Weigh Powdered this compound prep_ppe->handling_weigh handling_transfer Transfer Powder to Vial handling_weigh->handling_transfer handling_add_solvent Add Solvent handling_transfer->handling_add_solvent handling_dissolve Vortex to Dissolve handling_add_solvent->handling_dissolve handling_label Label Solution handling_dissolve->handling_label cleanup_decontaminate Decontaminate Surfaces & Equipment handling_label->cleanup_decontaminate cleanup_segregate Segregate Solid & Liquid Waste cleanup_decontaminate->cleanup_segregate cleanup_label_waste Label Hazardous Waste cleanup_segregate->cleanup_label_waste cleanup_dispose Dispose via EHS cleanup_label_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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